molecular formula C11H12O5S B1194127 Ethofumesate-2-keto CAS No. 26244-33-7

Ethofumesate-2-keto

货号: B1194127
CAS 编号: 26244-33-7
分子量: 256.28 g/mol
InChI 键: CXWYCAYNZXSHTF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Ethofumesate-2-keto is a metabolite of the herbicide, ethofumesate used for the control of weeds in strawberry and beet crops. It inhibits the growth of meristems, retards cellular division and limits the formation of cuticules.>This compound is a methanesulfonate ester that is methanesulfonic acid in which the hydrogen of the hydroxy group has been replaced by a 3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl group. It is a metabolite of the herbicide ethofumesate. It has a role as a marine xenobiotic metabolite. It is a methanesulfonate ester, a member of 1-benzofurans and a gamma-lactone.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWYCAYNZXSHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343594
Record name Ethofumesate-2-keto
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26244-33-7
Record name Ethofumesate-2-keto
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Soil Fate of a Key Herbicide Metabolite: An In-depth Technical Guide to the Ethofumesate-2-keto Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate, a selective systemic herbicide, is widely utilized in agriculture for the control of broadleaf and grass weeds in various crops. Its efficacy is well-documented; however, understanding the environmental fate of its degradation products is paramount for a comprehensive risk assessment. This technical guide delves into the formation and subsequent degradation pathway of a major soil metabolite, Ethofumesate-2-keto. The presence and persistence of this metabolite are influenced by a myriad of soil and environmental factors. This document provides a thorough examination of the current scientific understanding of the this compound degradation pathway, including quantitative data on the dissipation of its parent compound, detailed experimental protocols for its study, and visual representations of the key processes involved.

The Degradation Pathway: From Ethofumesate to this compound

The primary route of ethofumesate degradation in the soil environment leads to the formation of this compound. This transformation is a critical step in the overall dissipation of the parent herbicide.

This compound, also known as 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate, is recognized as a principal degradation product of ethofumesate, particularly under dry soil conditions[1][2][3]. The formation of this metabolite primarily occurs through biotic degradation processes once ethofumesate is below the soil surface, shielded from light[1]. While the parent compound, ethofumesate, acts by inhibiting lipid synthesis in susceptible plants, its transformation to the 2-keto metabolite is a key aspect of its environmental breakdown[4].

The following diagram illustrates the chemical transformation of ethofumesate to this compound.

Ethofumesate Ethofumesate (±)-2-ethoxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate Ethofumesate_2_keto This compound (2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate) Ethofumesate->Ethofumesate_2_keto Microbial Oxidation Further_Degradation Further Degradation Products (e.g., open-ring-2-keto-ethofumesate) Ethofumesate_2_keto->Further_Degradation Hydrolysis

Fig. 1: Ethofumesate to this compound degradation.

Factors Influencing the Degradation Process

The rate of this compound formation and its subsequent degradation are not static; they are profoundly influenced by a range of soil and environmental factors.

  • Soil Moisture: Soil moisture content is a critical determinant. The formation of this compound from ethofumesate is notably accelerated in dry soils (between 1% and 3% moisture content)[2][3]. Conversely, in soils with higher moisture content (greater than 3%), the degradation of the parent compound is significantly reduced[2][3].

  • Soil Type: The physical and chemical properties of the soil play a crucial role. For instance, the degradation of ethofumesate is faster in medium silty loam soil compared to heavy loamy sand soil[5]. This is likely due to differences in microbial activity, organic carbon content, and clay content[1][5].

  • Microbial Activity: Biotic degradation by soil microorganisms is the primary mechanism for the transformation of ethofumesate to this compound, especially below the soil surface[1]. The composition and activity of the microbial community will, therefore, directly impact the rate of this conversion.

  • Temperature: Like most biological and chemical processes, temperature affects the rate of degradation. Warmer conditions generally lead to faster degradation of ethofumesate[1].

  • Presence of Adjuvants: The addition of certain adjuvants, such as methylated crop oil, can slow down the degradation of ethofumesate, thereby affecting the formation rate of this compound[5][6].

Quantitative Data on Degradation

While direct quantitative data on the degradation kinetics of this compound in soil is limited in the reviewed literature, the dissipation of its parent compound, ethofumesate, provides crucial insights into the formation dynamics of the metabolite. The half-life (DT50) of ethofumesate varies significantly with soil type and conditions.

Soil TypeOrganic Carbon (%)Clay (%)DT50 (days) of EthofumesateReference
Medium Silty Loam2.105120.2[5]
Heavy Loamy Sand0.941731.3[5]
Sandy Loam--14.54 - 65.21 (biphasic)[7]
Silty Clay Loam--10.09 - 73.10 (biphasic)[7]

Table 1: Half-life (DT50) of Ethofumesate in different soil types under laboratory and field conditions.

The persistence of this compound is intrinsically linked to the factors that govern the degradation of its parent compound. It is plausible that conditions favoring the rapid dissipation of ethofumesate will lead to a transient increase in the concentration of this compound, followed by its own degradation.

Detailed Experimental Protocols

To investigate the degradation pathway of this compound, a comprehensive soil incubation study is required. The following protocol outlines the key steps, synthesized from methodologies reported for ethofumesate and its metabolites.

1. Soil Collection and Preparation:

  • Collect soil from a site with no prior history of ethofumesate application. The top 0-20 cm layer is typically used.

  • Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.

  • Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), organic carbon content, pH, and cation exchange capacity.

2. Experimental Setup and Incubation:

  • Weigh a standardized amount of the prepared soil (e.g., 100 g) into individual incubation vessels (e.g., glass jars).

  • Fortify the soil samples with a known concentration of this compound analytical standard. A control group with no added metabolite should be included.

  • Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity).

  • Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), collect replicate samples for analysis.

3. Extraction of this compound from Soil:

  • The soil sample is extracted with an organic solvent or a mixture of solvents. A common method involves shaking the soil with a mixture of acetone and methanol[7][8].

  • The extraction process is typically repeated multiple times to ensure maximum recovery.

  • The solvent extracts are combined and concentrated, often using a rotary evaporator.

  • A cleanup step may be necessary to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica gel[8].

4. Analytical Quantification:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of ethofumesate and its metabolites[5]. A C18 column is often used with a mobile phase consisting of a mixture of methanol and water[7][8].

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers high selectivity and sensitivity for the determination of total ethofumesate residues, including this compound and its open-ring form[9]. The method may involve hydrolysis and derivatization steps to convert all related residues to a single analyzable form[9].

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides a powerful tool for the simultaneous analysis of multiple pesticide residues, including ethofumesate and its metabolites, with high sensitivity and specificity[10][11]. This method often requires minimal sample cleanup.

The following diagram outlines a typical experimental workflow for a soil degradation study of this compound.

cluster_0 Sample Preparation cluster_1 Incubation Study cluster_2 Analysis Soil_Collection Soil Collection Sieving Sieving (2mm) Soil_Collection->Sieving Characterization Soil Characterization Sieving->Characterization Fortification Fortification with This compound Characterization->Fortification Incubation Incubation (Controlled Temperature & Moisture) Fortification->Incubation Sampling Time-course Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup SPE Cleanup Extraction->Cleanup Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis

Fig. 2: Workflow for a soil degradation study.

Conclusion

The formation of this compound is a pivotal step in the environmental degradation of the herbicide ethofumesate. This process is predominantly microbial and is significantly influenced by soil moisture, type, and temperature. While the persistence of this compound itself requires further quantitative investigation, its fate is inextricably linked to the degradation dynamics of the parent compound. The detailed experimental protocols provided in this guide offer a robust framework for researchers to conduct further studies to elucidate the complete degradation pathway and kinetics of this important metabolite. A thorough understanding of these processes is essential for ensuring the responsible use of ethofumesate in agriculture and for safeguarding environmental health.

References

An In-depth Technical Guide to Ethofumesate-2-keto: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Ethofumesate-2-keto. As a significant metabolite of the herbicide ethofumesate, understanding its characteristics is crucial for environmental monitoring, residue analysis, and toxicological assessment. This document consolidates key data, presents detailed experimental protocols, and visualizes essential pathways and workflows to support advanced research and development.

Chemical Identity and Properties

This compound, with the IUPAC name (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate, is a primary degradation product of the herbicide ethofumesate.[1] Its formation is particularly noted in dry soil conditions through biotic degradation.[1]

Chemical Structure:

  • IUPAC Name: (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate[1]

  • CAS Number: 26244-33-7[1]

  • Molecular Formula: C₁₁H₁₂O₅S[1]

  • SMILES: CC1(C2=C(C=CC(=C2)OS(=O)(=O)C)OC1=O)C[2]

  • InChI Key: CXWYCAYNZXSHTF-UHFFFAOYSA-N[1]

Physicochemical Properties:

PropertyValueSource(s)
Molecular Weight 256.28 g/mol [1][2][3]
Melting Point 120-121 °C
Boiling Point 396.9 °C at 760 mmHg[3]
Density 1.352 g/cm³[3]
LogP (Octanol-Water Partition Coefficient) 1.8[1]
Water Solubility Data not available
Organic Solvent Solubility Soluble in ether, benzene, petroleum ether, hexane, and likely other common organic solvents.

Environmental Fate and Transformation

This compound is a significant metabolite in the environmental degradation pathway of ethofumesate. The transformation primarily occurs in soil.

Degradation Pathway of Ethofumesate

The formation of this compound from its parent compound, ethofumesate, is a key step in its environmental breakdown. This process is influenced by soil conditions, particularly moisture levels.

Ethofumesate_Degradation Ethofumesate Ethofumesate Ethofumesate_2_keto This compound Ethofumesate->Ethofumesate_2_keto Biotransformation in soil (especially dry conditions)

Degradation of Ethofumesate to this compound.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound is provided below, adapted from available literature.

Reaction: Oxidation of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate.

Materials:

  • 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate

  • Acetic acid

  • 20% aqueous solution of chromic oxide

  • Ether

  • Aqueous sodium bicarbonate

  • Benzene

  • Petroleum ether

Procedure:

  • Dissolve 20 parts of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate in 200 parts of warm acetic acid.

  • To this solution, add 200 parts of a 20% aqueous solution of chromic oxide.

  • After approximately 15 seconds, pour the reaction mixture into water.

  • Extract the aqueous solution with ether.

  • Thoroughly wash the ether extracts with aqueous sodium bicarbonate.

  • Dry the ether extracts and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from a mixture of benzene and petroleum ether to obtain pure 2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate (this compound).

Expected Yield: Approximately 70%.

Analytical Methodology for Total Ethofumesate Residue

The determination of total ethofumesate residues, which includes the parent compound and its key metabolites like this compound, is crucial for regulatory and safety assessments. A widely used approach involves Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[4][5]

Principle:

The analytical method for total ethofumesate residue often involves the conversion of other metabolites, such as open-ring-2-keto-ethofumesate (OKET), into this compound (KET) for a unified measurement.[4][5]

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis of Ethofumesate and Metabolites Sample Food or Soil Sample Extraction Extraction (e.g., QuEChERS) Sample->Extraction Partition Partitioning (Hexane/Aqueous) Extraction->Partition Hexane_Phase Hexane Phase (contains Ethofumesate) Partition->Hexane_Phase Aqueous_Phase Aqueous Phase (contains Metabolites) Partition->Aqueous_Phase Cleanup Clean-up (e.g., Silica Gel Cartridge) Hexane_Phase->Cleanup Direct Hydrolysis Acid Hydrolysis (Conjugate Cleavage) Aqueous_Phase->Hydrolysis Conversion Conversion of OKET to KET (Acetic Anhydride) Hydrolysis->Conversion Conversion->Cleanup After Conversion GCMSMS GC-MS/MS Analysis Cleanup->GCMSMS

Analytical workflow for total ethofumesate residue.

Experimental Protocol Outline (based on GC-MS/MS method for food): [4][5]

  • Sample Extraction: Homogenize the sample (e.g., garlic, onion, sugar beet). Extract with a suitable solvent system, often as part of a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Partitioning: Partition the extract between hexane and an aqueous sodium hydroxide solution.

  • Analysis of Ethofumesate (Hexane Layer):

    • Take the hexane layer containing the parent ethofumesate.

    • Perform a clean-up step using a silica gel cartridge.

    • Analyze by GC-MS/MS.

  • Analysis of Metabolites (Aqueous Layer):

    • Take the aqueous layer containing the conjugated metabolites.

    • Heat with hydrochloric acid to hydrolyze the conjugates.

    • Heat with acetic anhydride to convert open-ring-2-keto-ethofumesate (OKET) to this compound (KET).

    • Perform a clean-up step using a silica gel cartridge.

    • Analyze by GC-MS/MS.

Representative GC-MS/MS Parameters:

While specific instrumental parameters can vary, the following table provides a general set of conditions for the analysis of pesticide residues, which would be a suitable starting point for method development for this compound.

ParameterRecommended Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 °C
Oven Program Initial temp 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
MS/MS Transitions To be determined by direct infusion of an this compound standard.

Conclusion

This technical guide has provided a detailed overview of this compound, a key metabolite of the herbicide ethofumesate. The compilation of its chemical and physical properties, a detailed synthesis protocol, and a comprehensive analytical workflow will serve as a valuable resource for researchers in the fields of environmental science, analytical chemistry, and toxicology. The provided diagrams offer a clear visualization of the degradation pathway and the analytical procedure, facilitating a deeper understanding of the compound's behavior and detection. Further research is warranted to establish a complete profile of its toxicological effects and to develop a broader range of certified reference materials to support accurate global monitoring.

References

Technical Guide: Synthesis and Purification of Ethofumesate-2-keto Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification of the Ethofumesate-2-keto standard, intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines a detailed experimental protocol for the chemical synthesis of this compound, a significant metabolite of the herbicide Ethofumesate. Furthermore, it describes purification and analytical methods to ensure the high purity of the standard, which is crucial for accurate residue analysis and metabolic studies.

Introduction

This compound, chemically known as (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate, is a primary metabolite of the widely used herbicide Ethofumesate.[1][2][3] Its presence and concentration in environmental and biological samples are of significant interest for regulatory monitoring and toxicological assessment. Accurate quantification of this metabolite requires a high-purity analytical standard. This guide details a laboratory-scale synthesis and purification procedure for obtaining this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of its precursor, 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate. This reaction utilizes a strong oxidizing agent, such as chromic oxide, in an acidic medium.

Synthesis Workflow

The overall workflow for the synthesis and purification of the this compound standard is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control cluster_key Process Stages Start Start: 2-hydroxy-2,3-dihydro-3,3- dimethylbenzofuran-5-yl methanesulphonate Reaction Oxidation with Chromic Oxide in Acetic Acid Start->Reaction Quenching Quenching with Water Reaction->Quenching Extraction Extraction with Ether Quenching->Extraction Washing Washing with Aqueous Sodium Bicarbonate Extraction->Washing Drying Drying of Organic Phase Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization from Benzene-Petroleum Ether Evaporation->Recrystallization Final_Product This compound Standard Recrystallization->Final_Product Analysis Purity and Identity Confirmation (HPLC, MS, NMR) Final_Product->Analysis Synthesis_Key Synthesis Purification_Key Purification QC_Key Quality Control

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol

Materials and Reagents:

  • 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate

  • Acetic acid

  • Chromic oxide (20% aqueous solution)

  • Deionized water

  • Diethyl ether

  • Aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Benzene

  • Petroleum ether

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 20 parts of 2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate in 200 parts of warm acetic acid.

  • Oxidation: To the solution from step 1, add 200 parts of a 20% aqueous solution of chromic oxide. The reaction is rapid and typically completes in approximately 15 seconds.

  • Quenching and Extraction: Pour the reaction mixture into a larger volume of water to quench the reaction. Extract the aqueous solution with diethyl ether.

  • Washing: Thoroughly wash the combined ether extracts with an aqueous sodium bicarbonate solution to neutralize any remaining acetic acid.

  • Drying and Evaporation: Dry the washed ether extracts over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude product obtained from the synthesis requires purification to be suitable as an analytical standard. Recrystallization is an effective method for this purpose.

Recrystallization Protocol
  • Solvent Selection: A mixture of benzene and petroleum ether is used for recrystallization.

  • Procedure: Dissolve the crude this compound in a minimal amount of hot benzene. Gradually add petroleum ether until turbidity is observed. Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Synthesis
Starting Material2-hydroxy-2,3-dihydro-3,3-dimethylbenzofuran-5-yl methanesulphonate
Product2-oxo-2,3-dihydro-3,3-dimethyl-benzofuran-5-yl methanesulphonate
Yield70%
Physical Properties
Melting Point120-121 °C
Molecular FormulaC₁₁H₁₂O₅S[4]
Molecular Weight256.28 g/mol [4]
Purification
MethodRecrystallization
Solvent SystemBenzene-Petroleum Ether

Quality Control and Analysis

The purity and identity of the synthesized this compound standard should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of the final product. A normal-phase HPLC method using a CN column with a mobile phase of n-hexane and dichloromethane (40:60 v/v) has been reported for the separation of Ethofumesate and related compounds.[5]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

Conclusion

This guide provides a detailed methodology for the synthesis and purification of the this compound standard. The described oxidation reaction followed by recrystallization offers a viable route to obtain this important metabolite in high purity. The availability of a well-characterized standard is essential for accurate analytical measurements in environmental monitoring, food safety, and metabolic research.

References

Ethofumesate-2-keto: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethofumesate-2-keto, a significant metabolite of the herbicide ethofumesate. This document covers its chemical properties, metabolic pathways, and analytical methodologies, presenting a valuable resource for professionals in research and development.

Core Chemical and Physical Data

This compound, with the CAS number 26244-33-7 , is a primary degradation product of the herbicide ethofumesate.[1] Its molecular formula is C11H12O5S, and it has a molecular weight of approximately 256.28 g/mol .[2]

PropertyValueSource
CAS Number 26244-33-7[1]
Molecular Formula C11H12O5S[2]
Molecular Weight 256.28 g/mol [2]
IUPAC Name (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate[2]
Synonyms 2-keto–ethofumesate, 3,3-Dimethyl-2-oxo-2,3-dihydrobenzofurane-5-yl methane sulfonate

Metabolic Transformation of Ethofumesate

This compound is formed through the biotic degradation of ethofumesate in soil and metabolic processes within plants.[1] The transformation is a critical aspect of ethofumesate's environmental fate and its herbicidal activity. In soil, the degradation is primarily carried out by microorganisms. In plants, ethofumesate is metabolized to this compound and other polar metabolites.[1]

Ethofumesate_Metabolism cluster_environment Environment Ethofumesate Ethofumesate Ethofumesate_2_keto This compound Ethofumesate->Ethofumesate_2_keto Biotransformation (Soil Microorganisms, Plant Enzymes) Other_Metabolites Other Polar Metabolites Ethofumesate_2_keto->Other_Metabolites Further Metabolism

Metabolic pathway of Ethofumesate to this compound.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis

The parent compound, ethofumesate, functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in plants.[3][4] This inhibition disrupts the formation of essential lipids required for cell membranes and the protective outer cuticle of plants, leading to growth inhibition and eventual death of susceptible weeds.[3] Specifically, ethofumesate targets the fatty acid elongase (FAE) complex, which is responsible for the elongation of fatty acid chains.

VLCFA_Synthesis_Inhibition cluster_FAE FAE Complex Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ATP, HCO3- Ketoacyl_CoA β-Ketoacyl-CoA Malonyl_CoA->Ketoacyl_CoA Fatty_Acyl_CoA Fatty Acyl-CoA (C16/C18) Fatty_Acyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA β-Hydroxyacyl-CoA Ketoacyl_CoA->Hydroxyacyl_CoA NADPH Enoyl_CoA trans-2,3-Enoyl-CoA Hydroxyacyl_CoA->Enoyl_CoA H2O Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA NADPH Elongated_Acyl_CoA->Fatty_Acyl_CoA Further Elongation Cycles VLCFAs VLCFAs (Cuticular Waxes, Sphingolipids, etc.) Elongated_Acyl_CoA->VLCFAs ACCase Acetyl-CoA Carboxylase (ACCase) FAE_complex Fatty Acid Elongase (FAE) Complex KCS KCS KCR KCR HCD HCD ECR ECR Ethofumesate Ethofumesate Ethofumesate->FAE_complex Inhibition Experimental_Workflow Plant_Growth 1. Plant Growth (Controlled Environment) Leaf_Excision 2. Leaf Excision Plant_Growth->Leaf_Excision Incubation 3. Incubation with Ethofumesate (Time Course) Leaf_Excision->Incubation Extraction 4. Metabolite Extraction (Solvent Homogenization) Incubation->Extraction Analysis 5. HPLC or GC-MS/MS Analysis (Quantification) Extraction->Analysis Data_Interpretation 6. Data Interpretation (Metabolism Rate) Analysis->Data_Interpretation

References

Environmental Fate and Transport of Ethofumesate-2-keto: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate-2-keto is a primary degradation product of the selective systemic herbicide ethofumesate. Its formation and subsequent behavior in the environment are of significant interest for environmental risk assessment and regulatory purposes. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and processes.

Physico-Chemical Properties

Understanding the fundamental physico-chemical properties of this compound is essential for predicting its environmental behavior.

PropertyValueReference
Chemical Structure3,3-dimethyl-2-oxo-2,3-dihydro-1-benzofuran-5-yl methanesulfonate
Molecular FormulaC₁₁H₁₂O₅S[1]
Molecular Weight256.28 g/mol [1]
Log K_ow_ (Octanol-Water Partition Coefficient)1.15[2]

Environmental Fate and Transport

The environmental fate of this compound is intrinsically linked to the degradation of its parent compound, ethofumesate. This compound is formed primarily in soil, particularly under dry conditions, through both biotic and chemical degradation of ethofumesate.[2][3]

Soil Fate and Transport

The behavior of this compound in the soil compartment is critical to its potential for leaching into groundwater and its overall persistence.

Quantitative Data on Soil Fate and Transport of Ethofumesate (as context for this compound formation)

ParameterValueConditionsReference
Soil Degradation Half-Life (DT₅₀) of Ethofumesate
30 - 122 daysAerobic soil[4]
> 60 daysAgricultural soils[5]
20.2 daysMedium silty loam[2]
31.3 daysHeavy loamy sand[2]
Soil Sorption Coefficient (K_oc_) of Ethofumesate 55 - 500 mL/gLaboratory data[2]
Aquatic Fate and Transport

The presence and behavior of this compound in aquatic environments are primarily influenced by the degradation of ethofumesate that may reach water bodies through runoff or leaching.

Quantitative Data on Aquatic Fate of Ethofumesate (as context for this compound formation)

ParameterValueConditionsReference
Aqueous Photolysis Half-Life (DT₅₀) of Ethofumesate ~14 daysIn water[4]
31 hoursIn water[2]
Hydrolysis of Ethofumesate StablepH 5, 7, and 9[4]

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are followed to determine the environmental fate of chemical substances.

Soil Degradation Study (Aerobic)

A typical aerobic soil degradation study for a substance like this compound would follow a protocol based on OECD Guideline 307 .

Methodology:

  • Soil Selection: A representative agricultural soil is chosen, characterized by its texture, organic carbon content, pH, and microbial biomass.

  • Test Substance Application: The test substance, radiolabeled (e.g., with ¹⁴C) for easier tracking, is applied to fresh soil samples at a concentration relevant to its expected environmental concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained to ensure aerobic conditions.

  • Sampling and Analysis: At regular intervals, replicate soil samples are taken and extracted with appropriate solvents. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify and quantify its degradation products.

  • Data Analysis: The disappearance of the parent compound over time is used to calculate the degradation half-life (DT₅₀). The formation and decline of metabolites are also monitored.

Hydrolysis as a Function of pH

To determine the abiotic hydrolysis of this compound, a study based on OECD Guideline 111 would be conducted.[6]

Methodology:

  • Buffer Solutions: Sterile aqueous buffer solutions are prepared at different environmentally relevant pH values (typically pH 4, 7, and 9).[6]

  • Test Substance Application: The test substance is added to the buffer solutions at a low concentration.

  • Incubation: The solutions are incubated in the dark at a constant temperature.[6]

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent substance and any hydrolysis products.

  • Data Analysis: The rate of hydrolysis is determined for each pH, and the half-life is calculated.

Aqueous Photolysis

The photodegradation of this compound in water can be assessed using a protocol based on OECD Guideline 316 .

Methodology:

  • Solution Preparation: A solution of the test substance in sterile, buffered, and purified water is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to account for any non-photolytic degradation.

  • Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at set time intervals and analyzed for the concentration of the test substance and its photoproducts.

  • Data Analysis: The rate of photolysis is determined, and the half-life (DT₅₀) is calculated. The quantum yield, which is the efficiency of the photochemical process, can also be determined.

Analytical Methodology

A validated analytical method is crucial for the accurate quantification of this compound in environmental matrices. A common approach for the total residue analysis of ethofumesate and its metabolites, including this compound, involves the following steps.[7][8]

Methodology:

  • Extraction: The sample (e.g., soil, water) is extracted with an organic solvent.

  • Partitioning: The extract is partitioned with a suitable solvent system (e.g., hexane and NaOH solution) to separate the parent compound from its metabolites.[7][8]

  • Hydrolysis and Conversion: For the analysis of metabolites, the aqueous layer may be subjected to acid hydrolysis to release any conjugated forms. Subsequently, a conversion step, such as heating in acetic anhydride, can be used to convert related metabolites (e.g., open-ring-2-keto-ethofumesate) into this compound for a total residue analysis.[7][8]

  • Cleanup: The extract is cleaned up using solid-phase extraction (SPE) with a silica gel cartridge.[7][8]

  • Analysis: The final extract is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[7][8]

Visualizations

Logical Relationship of Ethofumesate Degradation and this compound Formation

Ethofumesate Ethofumesate (Parent Herbicide) Degradation Degradation Processes (Biotic & Chemical) Ethofumesate->Degradation Subjected to Ethofumesate_2_keto This compound (Metabolite) Degradation->Ethofumesate_2_keto Leads to formation of

Caption: Formation of this compound from Ethofumesate.

Environmental Fate Pathways of this compound

E2K_Soil This compound in Soil Leaching Leaching E2K_Soil->Leaching Biodegradation Biodegradation E2K_Soil->Biodegradation Runoff Runoff E2K_Soil->Runoff Groundwater Groundwater Contamination Leaching->Groundwater Mineralization Mineralization (CO₂, H₂O, etc.) Biodegradation->Mineralization Surface_Water Surface Water Runoff->Surface_Water Photolysis Aqueous Photolysis Surface_Water->Photolysis Hydrolysis Hydrolysis Surface_Water->Hydrolysis Degradation_Products Further Degradation Products Photolysis->Degradation_Products Hydrolysis->Degradation_Products

Caption: Potential environmental fate pathways of this compound.

Experimental Workflow for Soil Degradation Study

Start Start Soil_Prep Soil Preparation (Sieving, Characterization) Start->Soil_Prep Application Application of This compound Soil_Prep->Application Incubation Aerobic Incubation (Controlled Temp. & Moisture) Application->Incubation Sampling Periodic Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis Chemical Analysis (HPLC/GC-MS) Extraction->Analysis Data_Analysis Data Analysis (DT₅₀ Calculation) Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a soil degradation study.

Conclusion

This compound is a key metabolite in the environmental degradation of the herbicide ethofumesate. While extensive quantitative data on the environmental fate of the parent compound exists, specific experimental data for this compound is limited. Based on its lower hydrophobicity and the available information, it is expected to be at least as mobile as ethofumesate in soil. Its fate in aquatic systems is likely influenced by photolysis and potentially hydrolysis. Further research is needed to definitively quantify the environmental persistence and mobility of this compound to refine environmental risk assessments. The experimental protocols outlined in this guide, based on established international guidelines, provide a framework for generating such critical data.

References

Ethofumesate-2-keto in Groundwater: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethofumesate-2-keto is a principal metabolite of the herbicide ethofumesate, a systemic herbicide used for the control of broadleaf and grassy weeds in various crops. The potential for ethofumesate and its degradation products to contaminate groundwater is a significant environmental and public health concern. This technical guide provides a comprehensive overview of the occurrence of this compound in groundwater, its environmental fate, and the analytical methodologies for its detection. While monitoring data for this compound in groundwater is limited, this guide synthesizes available information to support risk assessment and future research in this area.

Introduction

Ethofumesate is applied to soil and is subject to various environmental transformation processes, including microbial degradation, which leads to the formation of several metabolites.[1] this compound is a major degradation product formed through biotic processes in the soil.[1] Due to the moderate mobility of the parent compound, ethofumesate, there is a potential for both the parent and its metabolites to leach into groundwater, particularly in areas with permeable soils and shallow water tables.[1] Understanding the occurrence and behavior of this compound in groundwater is crucial for assessing the overall environmental impact of ethofumesate use.

Environmental Fate and Transport

The transformation of ethofumesate to this compound is a key step in its environmental degradation pathway. The persistence and mobility of both the parent compound and its metabolite determine their potential to reach groundwater.

Degradation of Ethofumesate

Ethofumesate is moderately persistent in the soil environment. Its degradation is primarily mediated by soil microorganisms. The half-life of ethofumesate in soil can vary depending on environmental conditions such as temperature, moisture, and soil type.

Formation of this compound

This compound is formed through the oxidation of the ethoxy group of the parent molecule. This process is a result of microbial activity in the soil.

Leaching Potential

Ethofumesate Ethofumesate Application (Soil Surface) Degradation Microbial Degradation in Soil Ethofumesate->Degradation Transformation Metabolite Formation of This compound Degradation->Metabolite Leaching Leaching through Soil Profile Metabolite->Leaching Groundwater Groundwater Contamination Leaching->Groundwater

Figure 1: Environmental pathway from ethofumesate application to potential groundwater contamination by this compound.

Occurrence of this compound in Groundwater

Monitoring Data for Ethofumesate

A 2020 report from the US EPA's Environmental Fate and Effects Division summarized non-targeted monitoring data for ethofumesate. The findings are presented in the table below. It is important to note that these values are for the parent compound and not the this compound metabolite.

AnalyteMatrixMaximum Concentration (µg/L)Detection FrequencyData Source
EthofumesateGroundwater0.0280.11% (2/1892)Water Quality Portal (OR DEQ), 2008-2018 (as cited in US EPA, 2020)[1]
Data Gaps for this compound

The lack of specific monitoring data for this compound in groundwater represents a significant data gap. Future monitoring programs should consider including this metabolite to provide a more comprehensive assessment of groundwater contamination from ethofumesate use.

Experimental Protocols for Analysis

While a standardized EPA method specifically for this compound in groundwater was not identified, analytical methods for the determination of ethofumesate and its metabolites in other matrices, such as food, have been developed. These methods can be adapted for groundwater analysis.

Sample Preparation and Extraction

A common approach for the analysis of ethofumesate and its metabolites involves solid-phase extraction (SPE) to concentrate the analytes from a water sample.

General Protocol Outline:

  • Sample Collection: Collect groundwater samples in amber glass bottles to prevent photodegradation.

  • Filtration: Filter the water sample to remove any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with an appropriate solvent (e.g., methanol) followed by water.

    • Pass the filtered water sample through the conditioned SPE cartridge. The analytes will be adsorbed onto the solid phase.

    • Wash the cartridge to remove interfering substances.

    • Elute the analytes from the cartridge using a suitable organic solvent (e.g., ethyl acetate).

  • Concentration: Evaporate the eluent to a small volume under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a solvent compatible with the analytical instrument.

Analytical Instrumentation

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective technique suitable for the quantification of ethofumesate and its metabolites.

Typical GC-MS/MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Splitless or pulsed splitless injection.

    • Oven Temperature Program: A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer (MS/MS):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be monitored.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection Groundwater Sample Collection Filtration Filtration Collection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Concentration Concentration SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution GC Gas Chromatography (GC) Reconstitution->GC MSMS Tandem Mass Spectrometry (MS/MS) GC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Figure 2: General experimental workflow for the analysis of this compound in groundwater.

Logical Framework for Groundwater Contamination Potential

The potential for this compound to be present in groundwater is dependent on a series of interconnected factors. This logical relationship is visualized below.

cluster_input Inputs cluster_environmental Environmental Factors cluster_processes Processes cluster_output Outcome Etho_App Ethofumesate Application Rate & Frequency Degradation Ethofumesate Degradation Rate (Formation of this compound) Etho_App->Degradation Soil_Props Soil Properties (Organic Matter, Texture, pH) Soil_Props->Degradation Leaching Leaching & Transport of Parent & Metabolite Soil_Props->Leaching Hydro_Cond Hydrogeological Conditions (Depth to Groundwater, Recharge Rate) Hydro_Cond->Leaching Climate Climatic Conditions (Rainfall, Temperature) Climate->Degradation Climate->Leaching Degradation->Leaching GW_Conc Concentration of This compound in Groundwater Leaching->GW_Conc

Figure 3: Logical relationship of factors influencing the potential for this compound in groundwater.

Conclusion and Recommendations

This compound is a significant metabolite of the herbicide ethofumesate, and its potential to contaminate groundwater is a valid concern. However, there is a clear lack of publicly available monitoring data specifically for this compound. To better understand the environmental risk associated with ethofumesate use, the following is recommended:

  • Inclusion in Monitoring Programs: Regulatory agencies and research institutions should include this compound in routine groundwater monitoring programs for pesticides.

  • Development of Standardized Methods: A standardized analytical method for the detection and quantification of this compound in groundwater should be developed and validated by organizations such as the US EPA.

  • Further Research: More research is needed to understand the fate and transport of this compound in different soil types and hydrogeological settings to improve the accuracy of groundwater contamination risk assessments.

This technical guide provides a foundation for researchers and scientists to understand the current state of knowledge regarding this compound in groundwater and highlights the critical areas where further investigation is required.

References

Formation of Ethofumesate-2-Keto from Ethofumesate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate, a selective systemic herbicide widely used in agriculture, undergoes transformation in the environment, leading to the formation of various metabolites. Among these, ethofumesate-2-keto (2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate) has been identified as a significant degradation product, particularly in soil environments.[1][2] Understanding the formation of this metabolite is crucial for environmental fate analysis, residue monitoring, and toxicological assessment. This technical guide provides an in-depth overview of the formation of this compound from its parent compound, ethofumesate, summarizing key quantitative data, experimental protocols, and the underlying transformation pathway.

Quantitative Data on Ethofumesate Degradation

The formation of this compound is intrinsically linked to the degradation of the parent compound, ethofumesate. The rate of this degradation is typically quantified by its dissipation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. This rate is influenced by various environmental factors.

Soil TypeOrganic Carbon (%)Clay (%)DT50 (days)ConditionsReference
Medium Silty Loam1.481920.2Laboratory, controlled[1]
Heavy Loamy Sand--31.3Laboratory, controlled[1]
Sandy Loam--14.54 - 20.42 (initial phase), 51.83 - 65.21 (later phase)Field, subtropical[3][4]
Silty Clay Loam--10.09 - 13.00 (initial phase), 71.42 - 73.10 (later phase)Field, subtropical[3][4]
Not Specified--~5 weeksWarm, moist[1]
Not Specified--~14 weeksCold, dry[1]
Bare Soil--51Field[1]
Turfgrass Environment--3Field[1]

Note: The DT50 values represent the degradation of the parent ethofumesate, which is a prerequisite for the formation of this compound. Direct kinetic data for the formation of this compound is not extensively available in the reviewed literature.

Transformation Pathway

The primary mechanism for the formation of this compound from ethofumesate in soil is biotic degradation, driven by soil microorganisms.[1] While specific microbial species have not been definitively identified in the reviewed literature, the process is understood to be an oxidative transformation. In dry soil conditions, this transformation is particularly prominent, with this compound being the major degradation product, accounting for over 80% of the metabolites formed.[2][5]

Ethofumesate_Transformation Ethofumesate Ethofumesate Microbial_Action Soil Microorganisms (Biotic Degradation) Ethofumesate->Microbial_Action Oxidation Ethofumesate_2_keto This compound Microbial_Action->Ethofumesate_2_keto

Transformation of Ethofumesate to this compound.

Experimental Protocols

The study of ethofumesate degradation and the formation of this compound typically involves soil incubation studies followed by analytical quantification. Below are generalized methodologies based on published research.

Soil Incubation Study

A generalized workflow for a soil incubation study is presented below.

Soil_Incubation_Workflow cluster_prep Sample Preparation cluster_treatment Treatment and Incubation cluster_analysis Analysis Soil_Collection Collect Soil Sample Sieving Sieve Soil Soil_Collection->Sieving Pre_incubation Pre-incubate Soil Sieving->Pre_incubation Fortification Fortify with Ethofumesate Pre_incubation->Fortification Incubation Incubate under Controlled Conditions (Temperature, Moisture) Fortification->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Quantification Quantification (HPLC or GC-MS/MS) Cleanup->Quantification

Workflow for a typical soil incubation study.

Detailed Steps:

  • Soil Collection and Preparation: Soil samples are collected from relevant agricultural fields. They are typically sieved to ensure homogeneity and remove large debris. The soil is often pre-incubated for a period to stabilize microbial activity.[6]

  • Fortification: A known concentration of ethofumesate, often dissolved in a suitable solvent, is applied to the soil samples. The application rate is usually based on recommended agricultural usage.

  • Incubation: The treated soil samples are incubated in controlled environmental chambers. Key parameters such as temperature and moisture content are maintained at specific levels to simulate different environmental conditions.[6]

  • Sampling: Sub-samples of the soil are collected at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days) to monitor the degradation of ethofumesate and the formation of its metabolites.

  • Extraction: Ethofumesate and its metabolites are extracted from the soil samples using an appropriate organic solvent, such as methanol or a mixture of acetone and methanol.[3][4]

  • Cleanup: The extracts are cleaned up to remove interfering substances. This is commonly achieved using solid-phase extraction (SPE) with cartridges like silica gel.[7]

  • Analysis: The concentrations of ethofumesate and this compound in the cleaned extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[6][7]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system equipped with a UV detector is commonly used.[6]

  • Column: A C18 column is typically employed for the separation.

  • Mobile Phase: A mixture of methanol and water in an isocratic mode is a common mobile phase.[3]

  • Detection: UV detection is set at a wavelength suitable for both ethofumesate and this compound.

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known concentration standards.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

  • System: A GC system coupled with a tandem mass spectrometer provides high sensitivity and selectivity.[7]

  • Sample Preparation: For the analysis of metabolites like this compound, a hydrolysis step with acid (e.g., HCl) may be required to release conjugated forms, followed by a conversion step (e.g., with acetic anhydride) to ensure all related metabolites are measured as this compound.[7]

  • Analysis: The prepared samples are injected into the GC-MS/MS system for separation and detection.

  • Validation: The method is typically validated for linearity, accuracy (recovery), precision (relative standard deviation), and limits of detection (LOD) and quantification (LOQ).[7]

Factors Influencing the Formation of this compound

Several factors have a significant impact on the degradation rate of ethofumesate and, consequently, the formation of this compound:

  • Soil Type: Soils with higher organic carbon and clay content tend to exhibit faster degradation rates of ethofumesate.[1]

  • Soil Moisture: The formation of this compound is notably higher in dry soil conditions.[1][2]

  • Temperature: Increased temperature generally leads to a faster degradation rate of ethofumesate.[1]

  • Microbial Activity: As the primary degradation pathway is biotic, the presence and activity of a competent microbial population are essential for the transformation to occur.[1]

Conclusion

The formation of this compound is a key step in the environmental fate of ethofumesate. This transformation is primarily a microbially-driven oxidative process that is highly influenced by soil conditions. While detailed kinetic studies on the formation of this specific metabolite are limited, the extensive data on the dissipation of the parent compound provides valuable insights into the overall transformation process. Researchers and professionals in drug development and environmental science should consider the factors outlined in this guide when assessing the environmental impact and residue profiles of ethofumesate. Further research to identify the specific microbial species and enzymatic pathways involved would provide a more complete understanding of this important degradation pathway.

References

Microbial Degradation of Ethofumesate to Ethofumesate-2-keto: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of the herbicide ethofumesate to its primary metabolite, ethofumesate-2-keto. The document outlines the key microbial players, proposed degradation pathways, quantitative data on degradation rates, and detailed experimental protocols for studying this biotransformation. This guide is intended to serve as a valuable resource for researchers in the fields of environmental microbiology, pesticide science, and drug development who are investigating the environmental fate of ethofumesate and the microorganisms involved in its degradation.

Introduction

Ethofumesate is a selective systemic herbicide used for the control of broad-leaved weeds and annual grasses in a variety of crops. Its environmental persistence and potential for off-target effects necessitate a thorough understanding of its degradation pathways. Microbial degradation is a primary mechanism for the dissipation of ethofumesate in soil, with this compound being a significant and frequently detected metabolite.[1] This transformation is a critical step in the overall detoxification process of ethofumesate in the environment. The biological degradation of ethofumesate is primarily attributed to the activity of soil microorganisms.[1]

Microbial Players in Ethofumesate Degradation

While specific microorganisms capable of transforming ethofumesate to this compound have not been extensively documented in readily available literature, genera of soil bacteria known for their versatile catabolic capabilities are likely involved. These include:

  • Rhodococcus sp.: Known for their ability to degrade a wide range of xenobiotic compounds, including herbicides, through various oxidative pathways.

  • Arthrobacter sp.: These common soil bacteria are recognized for their metabolic diversity and have been implicated in the degradation of various pesticides.

  • Nocardioides sp.: This genus of actinomycetes has been shown to degrade a variety of complex organic pollutants.

The isolation and characterization of specific strains responsible for the conversion of ethofumesate to this compound represent a key area for future research.

Proposed Microbial Degradation Pathway

The transformation of ethofumesate to this compound is believed to occur via an oxidative process. While the specific enzymes have not been definitively identified in bacteria, the reaction is consistent with the action of a monooxygenase enzyme. The proposed pathway involves the oxidation of the ethoxy group at the C2 position of the furan ring, leading to the formation of the keto derivative.

Ethofumesate_Degradation ethofumesate Ethofumesate ethofumesate_2_keto This compound ethofumesate->ethofumesate_2_keto Oxidation enzyme Microbial Monooxygenase (Proposed) enzyme->ethofumesate_2_keto

Proposed microbial degradation pathway of ethofumesate.

Quantitative Data on Ethofumesate Degradation

The rate of ethofumesate degradation in soil is influenced by various factors, including soil type, organic matter content, moisture, and temperature. The dissipation half-life (DT50) is a common metric used to quantify the persistence of herbicides in the environment.

Soil TypeOrganic Carbon (%)Clay (%)DT50 (days) for EthofumesateReference
Medium Silty Loam2.101520.2[2]
Heavy Loamy Sand0.941731.3[2]

Note: The DT50 values represent the degradation of the parent ethofumesate compound and not the direct rate of formation of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microbial degradation of ethofumesate.

Isolation of Ethofumesate-Degrading Microorganisms

This protocol describes the enrichment and isolation of bacteria capable of utilizing ethofumesate as a sole carbon source.

Objective: To isolate pure cultures of bacteria that can degrade ethofumesate.

Materials:

  • Soil sample from an ethofumesate-treated field.

  • Minimal Salt Medium (MSM).

  • Ethofumesate (analytical grade).

  • Sterile glassware and consumables.

  • Shaking incubator.

  • Agar plates.

Procedure:

  • Enrichment Culture:

    • Prepare a Minimal Salt Medium (MSM) containing (per liter of distilled water): 1.0 g K2HPO4, 0.5 g KH2PO4, 0.5 g NH4NO3, 0.2 g MgSO4·7H2O, 0.05 g CaCl2·2H2O, 0.01 g FeSO4·7H2O. Adjust the pH to 7.0.

    • Add ethofumesate as the sole carbon source to the MSM at a concentration of 50-100 mg/L.

    • Inoculate 100 mL of the ethofumesate-containing MSM with 10 g of the soil sample.

    • Incubate the flask on a rotary shaker at 150 rpm and 28-30°C for 7-10 days.

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh ethofumesate-MSM and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for ethofumesate-degrading microorganisms.

  • Isolation of Pure Cultures:

    • After the final enrichment step, prepare serial dilutions (10⁻¹ to 10⁻⁶) of the culture in sterile saline solution (0.85% NaCl).

    • Spread-plate 100 µL of each dilution onto MSM agar plates containing ethofumesate (100 mg/L) as the sole carbon source.

    • Incubate the plates at 28-30°C for 5-10 days and observe for the appearance of distinct colonies.

    • Pick individual colonies and re-streak onto fresh MSM-ethofumesate agar plates to ensure purity.

Biodegradation Assay in Liquid Culture

This protocol outlines the procedure to quantify the degradation of ethofumesate and the formation of this compound by an isolated microbial strain.

Objective: To determine the rate of ethofumesate degradation and this compound formation by a specific bacterial isolate.

Materials:

  • Isolated bacterial strain.

  • MSM with ethofumesate.

  • Sterile culture tubes or flasks.

  • Shaking incubator.

  • Analytical instruments (HPLC or GC-MS/MS).

Procedure:

  • Inoculum Preparation: Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in MSM to a specific optical density (e.g., OD600 of 1.0).

  • Degradation Experiment:

    • Prepare replicate culture flasks containing 50 mL of MSM with a known concentration of ethofumesate (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared bacterial suspension (e.g., 1% v/v).

    • Include control flasks: a sterile control (no inoculum) to assess abiotic degradation and a cell control (with inoculum but no ethofumesate) to monitor the health of the culture.

    • Incubate the flasks on a rotary shaker at 150 rpm and 28-30°C.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 3, 5, 7, and 10 days), withdraw an aliquot (e.g., 1 mL) from each flask.

    • Centrifuge the samples to remove bacterial cells.

    • Analyze the supernatant for the concentrations of ethofumesate and this compound using HPLC or GC-MS/MS.

Analytical Method for Ethofumesate and this compound

The following provides a general framework for the analysis of ethofumesate and its metabolite using High-Performance Liquid Chromatography (HPLC).

Objective: To separate and quantify ethofumesate and this compound in culture samples.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column.

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized based on the specific column and instrument.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Centrifuge the culture sample to pellet the cells.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification:

  • Prepare standard solutions of ethofumesate and this compound of known concentrations to generate a calibration curve.

  • Quantify the compounds in the samples by comparing their peak areas to the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and characterization of ethofumesate-degrading bacteria.

Experimental_Workflow cluster_isolation Isolation Phase cluster_characterization Characterization Phase soil_sample Soil Sample Collection enrichment Enrichment Culture (MSM + Ethofumesate) soil_sample->enrichment isolation Isolation on Agar Plates enrichment->isolation pure_culture Pure Culture isolation->pure_culture biodegradation_assay Biodegradation Assay (Liquid Culture) pure_culture->biodegradation_assay sampling Time-course Sampling biodegradation_assay->sampling analysis HPLC / GC-MS/MS Analysis sampling->analysis data_analysis Data Analysis (Degradation Kinetics) analysis->data_analysis

Workflow for studying ethofumesate degradation.

Conclusion

The microbial transformation of ethofumesate to this compound is a key process in its environmental degradation. This technical guide provides a foundation for researchers to investigate this pathway further. While the general framework of microbial degradation is understood, significant research opportunities exist in isolating and characterizing the specific microorganisms and enzymes responsible for this transformation. The detailed experimental protocols provided herein offer a starting point for such investigations, which will ultimately contribute to a more complete understanding of the environmental fate of this widely used herbicide.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Ethofumesate-2-keto

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate-2-keto, a significant metabolite of the selective systemic herbicide ethofumesate, plays a crucial role in the environmental fate and residual analysis of its parent compound.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for a scientific audience. The information presented herein is essential for researchers involved in environmental science, analytical chemistry, and toxicology.

Chemical Identity and Physical Properties

This compound is chemically identified as (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate.[3][4] It is a sulfinated benzofuran compound that exists as a solid at room temperature.[2][5] While it is primarily known as a transformation product of ethofumesate, understanding its intrinsic properties is vital for accurate detection and risk assessment.[1][6]

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate[3][4]
CAS Number 26244-33-7[4]
Molecular Formula C₁₁H₁₂O₅S[4][5]
Molecular Weight 256.27 g/mol [5]
InChI Key CXWYCAYNZXSHTF-UHFFFAOYSA-N
SMILES CC1(C)C(=O)Oc2ccc(OS(C)(=O)=O)cc12[4]
Table 2: Physical and Chemical Properties of this compound
PropertyValueNotes
Physical State Solid[5]
Melting Point 4 - 7 °CThis reported range is for a solution in cyclohexane and may not represent the melting point of the pure compound.[7]
Boiling Point 80.7 °CThis reported value is for a solution in cyclohexane and may not represent the boiling point of the pure compound.[7]
Calculated Boiling Point 396.9 °C at 760 mmHgThis is a computed value.[6]
Water Solubility Data not available
Log P (Octanol-Water Partition Coefficient) 1.2 - 1.8Indicates moderate lipophilicity.[3]

Metabolic Pathway of Ethofumesate

This compound is a primary metabolite of ethofumesate, formed through biotic degradation in soil and metabolic processes in plants.[1] The transformation of ethofumesate is a critical aspect of its environmental persistence and residue profile. This compound can be further metabolized to other compounds, such as open-ring-2-keto-ethofumesate.

Ethofumesate_Metabolism Ethofumesate Ethofumesate Ethofumesate_2_keto This compound Ethofumesate->Ethofumesate_2_keto Metabolism in soil and plants Open_ring Open-ring-2-keto-ethofumesate Ethofumesate_2_keto->Open_ring Further Metabolism Methanesulfonic_acid Methanesulfonic Acid Ethofumesate_2_keto->Methanesulfonic_acid Further Metabolism

Metabolic pathway of Ethofumesate to its primary metabolites.

Experimental Protocols

Determination of Total Ethofumesate Residues (Including this compound)

An analytical method has been developed for the determination of total ethofumesate residues, which includes the parent compound (ET), this compound (KET), and open-ring-2-keto-ethofumesate (OKET) and its conjugates, using gas chromatography-tandem mass spectrometry (GC-MS/MS).[8]

1. Sample Extraction and Partitioning:

  • The sample is extracted and partitioned with hexane and a sodium hydroxide (NaOH) solution.[8]

  • For the analysis of the parent ethofumesate, the hexane layer is used.[8]

  • For the analysis of the metabolites (KET and OKET), the aqueous layer is utilized.[8]

2. Analysis of Ethofumesate (Parent Compound):

  • The hexane layer is cleaned up using a silica gel cartridge.[8]

  • The cleaned extract is then analyzed by GC-MS/MS.[8]

3. Analysis of Metabolites (this compound and Open-ring-2-keto-ethofumesate):

  • The aqueous layer is heated with hydrochloric acid (HCl) to hydrolyze any conjugates.[8]

  • Following hydrolysis, the solution is heated in acetic anhydride. This step is crucial as it converts the open-ring-2-keto-ethofumesate (OKET) to this compound (KET).[8]

  • The resulting solution is then cleaned up using a silica gel cartridge.[8]

  • The final extract, containing the converted KET, is analyzed by GC-MS/MS.[8]

This method allows for the determination of the total residue of ethofumesate by measuring the sum of the parent compound and its key metabolites.

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_ethofumesate Ethofumesate Analysis cluster_metabolites Metabolite Analysis Sample Sample Extraction Extraction & Partitioning (Hexane/NaOH) Sample->Extraction Hexane_Layer Hexane Layer (Ethofumesate) Extraction->Hexane_Layer Aqueous_Layer Aqueous Layer (Metabolites) Extraction->Aqueous_Layer Silica_Cleanup1 Silica Gel Cleanup Hexane_Layer->Silica_Cleanup1 Hydrolysis Hydrolysis (HCl) Aqueous_Layer->Hydrolysis GCMS1 GC-MS/MS Analysis Silica_Cleanup1->GCMS1 Conversion Conversion (Acetic Anhydride) OKET -> KET Hydrolysis->Conversion Silica_Cleanup2 Silica Gel Cleanup Conversion->Silica_Cleanup2 GCMS2 GC-MS/MS Analysis Silica_Cleanup2->GCMS2

Workflow for the analysis of Ethofumesate and its metabolites.

Conclusion

This technical guide provides essential physical and chemical data for this compound, a key metabolite in the environmental degradation of the herbicide ethofumesate. The compiled data on its properties, coupled with the detailed analytical methodology, serves as a valuable resource for researchers and professionals in the fields of environmental monitoring, agricultural science, and regulatory affairs. Further research to determine the precise physical properties of the pure compound, such as its melting point, boiling point, and water solubility, would be beneficial for a more complete characterization.

References

Toxicological Profile of Ethofumesate-2-keto: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate-2-keto, also known by its code NC 9607, is a significant metabolite of the selective systemic herbicide ethofumesate.[1][2][3] As a primary degradation product, its toxicological profile is of critical interest for comprehensive human health and environmental risk assessments. Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), consider this compound as a residue of concern in their evaluations.[1][2] The prevailing scientific and regulatory consensus is that the toxicity of ethofumesate metabolites, including this compound, is comparable to that of the parent compound.[2] Therefore, the toxicological data for ethofumesate is often used as a surrogate for its metabolites in risk assessments.

This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon the available data for the parent compound, ethofumesate, in line with regulatory approaches.

Metabolic Pathway of Ethofumesate

Ethofumesate undergoes metabolic transformation in plants, animals, and the environment, leading to the formation of several metabolites, including this compound. The primary metabolic pathway involves the de-ethylation of the ethoxy group at the C2 position of the benzofuran ring, followed by oxidation.[2]

A simplified representation of this metabolic conversion is presented below:

Ethofumesate_Metabolism Ethofumesate Ethofumesate Metabolite_NC8493 2-hydroxy-ethofumesate (NC 8493) Ethofumesate->Metabolite_NC8493 De-ethylation Metabolite_NC9607 This compound (NC 9607) Metabolite_NC8493->Metabolite_NC9607 Oxidation Metabolite_NC20645 Open-ring acid metabolite (NC 20645) Metabolite_NC9607->Metabolite_NC20645 Hydrolysis

Figure 1: Simplified metabolic pathway of Ethofumesate.

Toxicological Data Summary

The following tables summarize the key toxicological endpoints for ethofumesate, which are considered representative for this compound.

Table 1: Acute Toxicity of Ethofumesate
Study TypeSpeciesRouteResultsToxicity CategoryReference
Acute OralRatOralLD50 > 5000 mg/kgIV (Low)[1]
Acute DermalRabbitDermalLD50 > 2000 mg/kgIV (Low)[1]
Acute InhalationRatInhalationLC50 > 5.0 mg/LIV (Low)[1]
Primary Eye IrritationRabbitOcularNon-irritating-[1]
Primary Dermal IrritationRabbitDermalNon-irritating-[1]
Dermal SensitizationGuinea PigDermalNot a sensitizer-[1]
Table 2: Chronic Toxicity and Carcinogenicity of Ethofumesate
Study TypeSpeciesDurationNOAELLOAELKey FindingsReference
Chronic Toxicity/CarcinogenicityRat2 years127 mg/kg/day469 mg/kg/dayDecreased body weight gain in females. No evidence of carcinogenicity.[2]
CarcinogenicityMouse18 months--No evidence of carcinogenicity.[1]
Table 3: Reproductive and Developmental Toxicity of Ethofumesate
Study TypeSpeciesNOAEL (Maternal)NOAEL (Developmental)Key FindingsReference
Three-Generation ReproductionRat> 397 mg/kg/day> 397 mg/kg/dayNo reproductive or offspring toxicity observed.[1]
Developmental ToxicityRabbit300 mg/kg/day< 300 mg/kg/dayIncreased resorptions and post-implantation loss at doses not maternally toxic.[1]
Table 4: Genotoxicity of Ethofumesate
Assay TypeTest SystemResultReference
Ames TestSalmonella typhimuriumNegative[1]
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsNegative[1]
Unscheduled DNA SynthesisRat HepatocytesNegative[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of pesticides are standardized and follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The studies summarized above were conducted in compliance with these guidelines.

Workflow for a Standard Chronic Toxicity/Carcinogenicity Study (based on OECD TG 452)

Chronic_Toxicity_Workflow cluster_0 Pre-study Phase cluster_1 In-life Phase (2 years) cluster_2 Terminal Phase cluster_3 Data Analysis & Reporting Animal_Acclimation Animal Acclimation (e.g., Rats, 7 days) Dose_Range_Finding Dose-Range Finding Study (e.g., 90-day study) Animal_Acclimation->Dose_Range_Finding Dose_Selection Selection of Dose Levels (Control, Low, Mid, High) Dose_Range_Finding->Dose_Selection Daily_Dosing Daily Dosing (e.g., in diet) Dose_Selection->Daily_Dosing Clinical_Observations Daily Clinical Observations Daily_Dosing->Clinical_Observations Body_Weight Weekly Body Weight & Food Consumption Daily_Dosing->Body_Weight Hematology_Biochemistry Periodic Hematology & Clinical Biochemistry Daily_Dosing->Hematology_Biochemistry Necropsy Gross Necropsy Organ_Weights Organ Weight Measurement Necropsy->Organ_Weights Histopathology Histopathological Examination of Tissues Organ_Weights->Histopathology Statistical_Analysis Statistical Analysis Histopathology->Statistical_Analysis NOAEL_LOAEL_Determination Determination of NOAEL/LOAEL Statistical_Analysis->NOAEL_LOAEL_Determination Final_Report Final Study Report NOAEL_LOAEL_Determination->Final_Report

Figure 2: Generalized workflow for a chronic toxicity/carcinogenicity study.

Toxicological Profile Summary

Based on the comprehensive dataset for the parent compound, ethofumesate, the following toxicological profile can be inferred for this compound:

  • Acute Toxicity: this compound is expected to have low acute toxicity via the oral, dermal, and inhalation routes.[1] It is not expected to be a skin or eye irritant, nor a dermal sensitizer.[1]

  • Chronic Toxicity: Long-term exposure to this compound is not anticipated to cause severe toxicity. The primary effect observed in chronic studies with the parent compound was a decrease in body weight gain at high doses.[2]

  • Carcinogenicity: this compound is not expected to be carcinogenic to humans.[1] Carcinogenicity studies in both rats and mice with the parent compound were negative.[1]

  • Genotoxicity: this compound is not expected to be genotoxic. A battery of in vitro and in vivo genotoxicity assays with the parent compound were all negative.[1]

  • Reproductive and Developmental Toxicity: this compound is not expected to be a reproductive toxicant.[1] While developmental effects were observed in rabbits at high doses with the parent compound, no such effects were seen in rats.[1]

Conclusion

The toxicological profile of this compound is largely defined by the data available for its parent compound, ethofumesate, a position supported by regulatory agencies. This approach indicates that this compound possesses a low order of toxicity across a range of endpoints, including acute, chronic, genotoxic, carcinogenic, and reproductive effects. For risk assessment purposes, the combined residues of ethofumesate and its major metabolites, including this compound, are considered. This technical guide provides a foundational understanding for researchers, scientists, and drug development professionals engaged in work related to ethofumesate and its environmental and biological fate.

References

Methodological & Application

Application Note: High-Sensitivity GC-MS/MS Method for the Analysis of Ethofumesate-2-keto in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive analytical method for the determination of Ethofumesate-2-keto, a principal metabolite of the herbicide ethofumesate, in various food matrices. The protocol is designed for researchers, scientists, and professionals in drug development and food safety analysis. The methodology is based on a total residue approach, involving the conversion of related ethofumesate metabolites into the single this compound form, followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. This method, adapted from the work of Saito-Shida et al. (2020), provides high sensitivity and selectivity, making it suitable for regulatory monitoring and risk assessment.[1][2][3]

Introduction

Ethofumesate is a selective systemic herbicide used to control a wide range of broad-leaved and grass weeds in crops such as sugar beet, onions, and garlic.[2][3] In the environment and within biological systems, ethofumesate metabolizes into several compounds, with this compound being a significant metabolite.[1] Monitoring the total residue of ethofumesate, which includes the parent compound and its key metabolites, is crucial for ensuring food safety and compliance with regulatory limits. This application note provides a detailed protocol for the analysis of total ethofumesate residues, expressed as this compound, using GC-MS/MS. The method involves a hydrolysis and derivatization step to convert ethofumesate and its open-ring metabolite into the more stable and analytically amenable this compound.

Experimental Protocols

Sample Preparation and Extraction

This protocol is designed for the analysis of total ethofumesate residues in food matrices such as garlic, onion, and sugar beet.[2][3]

a. Reagents and Materials:

  • Hexane (pesticide residue grade)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Silica gel solid-phase extraction (SPE) cartridges

  • Sodium sulfate (anhydrous)

  • Acetone (pesticide residue grade)

  • Ethyl acetate (pesticide residue grade)

  • Reference standards for Ethofumesate, this compound, and open-ring-2-keto-ethofumesate

b. Extraction Procedure:

  • Homogenize a representative 10 g sample of the food matrix.

  • The homogenized sample is extracted with an appropriate solvent system and subsequently partitioned with hexane and a sodium hydroxide (NaOH) solution.[1][2][3]

  • Separate the hexane and aqueous layers. The hexane layer contains the parent ethofumesate, while the aqueous layer contains the metabolites.[1][2][3]

c. Analysis of Parent Ethofumesate (Optional, for separate determination):

  • Take the hexane layer and clean it up using a silica gel cartridge.[1][2][3]

  • The eluate is then concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.

d. Analysis of Total Residue as this compound:

  • Take the aqueous layer containing the metabolites.

  • Acidify the aqueous layer with hydrochloric acid (HCl) and heat to hydrolyze any conjugates of the metabolites.[1][2][3]

  • Following hydrolysis, add acetic anhydride and heat the solution. This step converts the open-ring-2-keto-ethofumesate (OKET) metabolite into this compound (KET).[1][2][3]

  • After the conversion reaction, perform a liquid-liquid extraction with a suitable organic solvent.

  • Clean up the resulting extract using a silica gel cartridge.[1][2][3]

  • The purified extract is then concentrated and reconstituted in a suitable solvent for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The following instrumental parameters are provided as a guideline and may require optimization based on the specific instrumentation used.

a. Gas Chromatography (GC) Conditions:

ParameterValue
GC System Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Mode Pulsed Splitless
Inlet Temperature 280 °C
Injection Volume 2 µL
Oven Program Initial temperature of 60°C (hold for 1 min), ramp at 25°C/min to 200°C, then ramp at 10°C/min to 300°C (hold for 5 min)

b. Mass Spectrometry (MS) Conditions:

ParameterValue
MS System Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)
Source Temperature 230 °C
Transfer Line Temp 280 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

c. MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV)Product Ion (m/z) - QualifierCollision Energy (eV)
2561771514925

Note: The specific precursor and product ions for this compound are based on its mass spectral characteristics. The molecular ion [M]+ at m/z 256 is selected as the precursor. The product ions at m/z 177 and 149 are characteristic fragments used for quantification and confirmation, respectively.

Data Presentation

The analytical method was validated for this compound (KET) in various food matrices. The quantitative data from the validation study by Saito-Shida et al. (2020) is summarized below.[2][3]

Table 1: Method Validation Data for this compound (KET)

MatrixSpiking Level (mg/kg)Recoveries (%)Relative Standard Deviations (RSD) (%)Limit of Detection (LOD) (mg/kg)
Garlic0.0194–113<60.0005
0.394–113<60.0005
Onion0.0194–113<60.0005
0.394–113<60.0005
Sugar Beet0.0194–113<60.0005
0.394–113<60.0005

Mandatory Visualization

The following diagram illustrates the experimental workflow for the total residue analysis of ethofumesate as this compound.

Ethofumesate_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_fractionation Fractionation cluster_metabolite_conversion Metabolite Conversion cluster_cleanup Cleanup cluster_analysis Analysis Sample Food Sample (e.g., Garlic, Onion, Sugar Beet) Homogenization Homogenization Sample->Homogenization Extraction Extraction & Partitioning (Hexane/NaOH) Homogenization->Extraction Hexane_Layer Hexane Layer (Parent Ethofumesate) Extraction->Hexane_Layer Optional path for parent compound analysis Aqueous_Layer Aqueous Layer (Metabolites) Extraction->Aqueous_Layer Hydrolysis Acid Hydrolysis (HCl, Heat) Aqueous_Layer->Hydrolysis Conversion Conversion to KET (Acetic Anhydride, Heat) Hydrolysis->Conversion LLE Liquid-Liquid Extraction Conversion->LLE SPE_Cleanup Silica Gel SPE Cleanup LLE->SPE_Cleanup GCMSMS GC-MS/MS Analysis SPE_Cleanup->GCMSMS Data_Analysis Data Analysis & Quantification GCMSMS->Data_Analysis

Caption: Experimental workflow for the total residue analysis of ethofumesate.

Conclusion

The GC-MS/MS method described provides a reliable and sensitive approach for the quantitative analysis of this compound in various food matrices. The sample preparation protocol, which includes a conversion step to a single analyte, simplifies the analysis and allows for the determination of total ethofumesate-related residues. The method demonstrates excellent recovery, precision, and a low limit of detection, making it highly suitable for routine monitoring and ensuring compliance with food safety regulations.

References

Application Note: Quantification of Ethofumesate-2-keto in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Ethofumesate-2-keto, a primary metabolite of the herbicide ethofumesate, in soil samples. The methodology outlined herein utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This document is intended for researchers, environmental scientists, and analytical chemists involved in pesticide residue analysis and environmental monitoring. The protocol covers soil sample collection, preparation, extraction, cleanup, and instrumental analysis, along with data presentation and quality control parameters.

Introduction

Ethofumesate is a selective systemic herbicide used for the control of grasses and broad-leaved weeds in various crops.[1][2] In the soil, ethofumesate undergoes degradation, with this compound being one of its major transformation products, particularly in dry soil conditions.[3][4] Monitoring the concentration of this compound is crucial for understanding the environmental fate of ethofumesate and assessing potential ecological impacts. This application note details a robust and validated method for the quantification of this compound in various soil matrices.

Experimental Protocol

Materials and Reagents
  • Analytical Standard: this compound (PESTANAL®, analytical standard)[5]

  • Solvents: Acetonitrile, Methanol, Water (all HPLC or LC-MS grade), Acetone (AR grade)[2]

  • Reagents: Formic acid, Anhydrous sodium sulfate

  • Solid Phase Extraction (SPE): Silica SPE cartridges[6] or other suitable SPE cartridges for pesticide residue cleanup.

Sample Collection and Preparation
  • Collect soil samples from the desired depth (e.g., 0-20 cm) using a soil auger.[2]

  • Air-dry the soil samples in the shade, then powder and sieve them through a 2 mm sieve to ensure homogeneity.[2]

  • Store the prepared soil samples in labeled polyethylene bags at 4°C until extraction.

Extraction Procedure
  • Weigh 20 g of the prepared soil sample into a 250 mL Erlenmeyer flask.

  • Add 75 mL of an acetone:methanol (5:1 v/v) solvent mixture to the flask.[2]

  • Shake the flask on an orbital shaker for 30 minutes.[2]

  • Allow the soil to settle and decant the supernatant.

  • Repeat the extraction process two more times with fresh solvent mixture.

  • Combine the extracts and concentrate them to near dryness using a rotary evaporator at 40°C.

  • Redissolve the residue in a suitable solvent for cleanup.

Cleanup Procedure (Solid Phase Extraction - SPE)
  • Condition a silica SPE cartridge with an appropriate non-polar solvent (e.g., hexane).

  • Load the redissolved extract onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent to remove interferences.

  • Elute the target analyte, this compound, with a more polar solvent or solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column is commonly used.[6]

  • Mobile Phase: A gradient of methanol and water, both containing a small percentage of formic acid (e.g., 0.1%), is a typical mobile phase for such analyses.[6]

  • Injection Volume: 5-10 µL

  • MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

Quantitative Data

The following table summarizes typical method performance parameters for the analysis of ethofumesate and its metabolites in soil. These values are indicative and may vary depending on the specific instrumentation, soil matrix, and laboratory conditions.

ParameterValueReference
Limit of Detection (LOD)0.0005 mg/kg[7][8]
Limit of Quantification (LOQ)0.001 mg/kg - 0.02 µg/g[1][6]
Recovery75.58 - 94%[1][2]
Relative Standard Deviation (RSD)<6%[7][8]

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis SampleCollection Soil Sampling (0-20 cm) AirDry Air Drying SampleCollection->AirDry Sieving Sieving (2 mm) AirDry->Sieving Weighing Weigh 20g Soil Sieving->Weighing SolventAddition Add Acetone:Methanol (5:1) Weighing->SolventAddition Shaking Orbital Shaking (30 min) SolventAddition->Shaking Decanting Decant Supernatant Shaking->Decanting RepeatExtraction Repeat Extraction (2x) Decanting->RepeatExtraction Concentration Rotary Evaporation RepeatExtraction->Concentration SPE_Conditioning SPE Cartridge Conditioning Concentration->SPE_Conditioning SampleLoading Load Extract SPE_Conditioning->SampleLoading Washing Wash Interferences SampleLoading->Washing Elution Elute this compound Washing->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (MRM) Reconstitution->LCMS_Analysis DataProcessing Data Processing & Quantification LCMS_Analysis->DataProcessing Degradation_Pathway Ethofumesate Ethofumesate in Soil Ethofumesate_2_keto This compound Ethofumesate->Ethofumesate_2_keto Biotransformation MicrobialActivity Soil Microbial Activity MicrobialActivity->Ethofumesate_2_keto EnvironmentalFactors Environmental Factors (Moisture, Temperature, Soil Type) EnvironmentalFactors->MicrobialActivity

References

Analysis of Ethofumesate-2-keto Residue in Agricultural Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of ethofumesate-2-keto, a key metabolite of the herbicide ethofumesate, in various agricultural crops. The methodologies outlined below are based on established analytical techniques, including Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and a general framework for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with QuEChERS sample preparation.

Introduction

Ethofumesate is a selective herbicide used to control a range of broadleaf weeds and grasses in crops such as sugar beets, onions, and garlic.[1][2] Regulatory bodies and food safety monitoring programs require robust analytical methods for the determination of ethofumesate and its metabolites to ensure compliance with Maximum Residue Limits (MRLs). The total residue of ethofumesate is often defined as the sum of ethofumesate, its metabolite this compound (KET), and the open-ring-2-keto-ethofumesate (OKET) metabolite, including its conjugates.[1][2] This document focuses on the analytical determination of this compound, a common analytical target in total residue methods.

Analytical Methodologies

Two primary analytical approaches are presented: a validated GC-MS/MS method for the determination of total ethofumesate residues as this compound, and a general protocol for the analysis of this compound using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample extraction method followed by LC-MS/MS analysis.

GC-MS/MS Method for Total Ethofumesate Residue Analysis

This method is suitable for the determination of total ethofumesate residues, including the parent compound and its metabolites, by converting them to this compound for quantification.

Experimental Protocol:

A detailed protocol for the analysis of total ethofumesate residues in garlic, onion, and sugar beet has been developed and validated.[1][2] The workflow involves extraction, partitioning, hydrolysis, derivatization, and cleanup prior to GC-MS/MS analysis.

Sample Preparation and Extraction:

  • Homogenization: Homogenize a representative sample of the agricultural commodity.

  • Extraction: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.

  • Partitioning: Add 5 g of sodium chloride and 2 g of anhydrous magnesium sulfate. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Phase Separation: The sample will separate into an upper acetonitrile layer and a lower aqueous/solid layer.

Hydrolysis and Derivatization for Metabolite Analysis:

  • Aqueous Layer Treatment: Transfer the lower aqueous layer to a separate tube.

  • Acid Hydrolysis: Add hydrochloric acid (HCl) and heat to hydrolyze the conjugates of the open-ring-2-keto-ethofumesate (OKET).[1][2]

  • Derivatization: Add acetic anhydride and heat to convert the hydrolyzed OKET to the more stable this compound (KET).[1][2]

Cleanup:

  • Solid Phase Extraction (SPE): Pass the derivatized extract through a silica gel SPE cartridge for cleanup.[1][2]

  • Elution: Elute the analyte with a suitable solvent mixture.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent suitable for GC-MS/MS injection.

GC-MS/MS Instrumental Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 min.

    • Ramp 1: 25 °C/min to 150 °C.

    • Ramp 2: 5 °C/min to 200 °C.

    • Ramp 3: 10 °C/min to 280 °C, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: GC-MS/MS Method Validation Data

The following table summarizes the validation data for the GC-MS/MS method for total ethofumesate residue analysis in various crops.[1][2]

CropFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)
Garlic0.0194 - 113< 60.0005
0.394 - 113< 60.0005
Onion0.0194 - 113< 60.0005
0.394 - 113< 60.0005
Sugar Beet0.0194 - 113< 60.0005
0.394 - 113< 60.0005

Experimental Workflow for Total Ethofumesate Residue Analysis (GC-MS/MS)

workflow cluster_sample_prep Sample Preparation cluster_metabolite_conversion Metabolite Conversion cluster_cleanup_analysis Cleanup & Analysis homogenization Sample Homogenization extraction Acetonitrile Extraction homogenization->extraction partitioning Salting Out extraction->partitioning centrifugation1 Centrifugation partitioning->centrifugation1 hydrolysis Acid Hydrolysis centrifugation1->hydrolysis Aqueous Layer derivatization Conversion to KET hydrolysis->derivatization spe_cleanup SPE Cleanup derivatization->spe_cleanup gcms_analysis GC-MS/MS Analysis spe_cleanup->gcms_analysis

Workflow for GC-MS/MS analysis of total ethofumesate residues.
QuEChERS and LC-MS/MS Method for this compound Analysis

The QuEChERS method is a widely adopted sample preparation technique for the multi-residue analysis of pesticides in food matrices. This protocol provides a general framework for the extraction of this compound, which can be adapted for various agricultural crops.

Experimental Protocol:

QuEChERS Sample Preparation:

  • Homogenization: Homogenize a representative sample of the agricultural commodity.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of acetonitrile (containing 1% acetic acid for buffered QuEChERS).

    • Add the appropriate QuEChERS salt packet (e.g., AOAC or EN versions containing anhydrous magnesium sulfate and sodium acetate or citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at >1500 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile extract) to a 2 mL or 15 mL dSPE tube.

    • The dSPE tube should contain a sorbent mixture appropriate for the matrix (e.g., primary secondary amine (PSA) for removal of organic acids and sugars, C18 for non-polar interferences, and graphitized carbon black (GCB) for pigments).

    • Vortex for 30 seconds to 1 minute.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Sample for Analysis: The resulting supernatant is ready for LC-MS/MS analysis, possibly after dilution.

LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent.

  • Mass Spectrometer: Waters Xevo TQ-S, Sciex QTRAP, or Agilent 6400 series Triple Quadrupole MS or equivalent.

  • Column: A reversed-phase C18 column (e.g., 1.7-2.1 µm particle size, 50-100 mm length) is typically used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium formate, is common.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is anticipated for this compound.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific MRM transitions for this compound need to be optimized for the specific instrument used. As a starting point, based on its molecular weight, the precursor ion would be [M+H]+. Product ions would be determined by fragmentation experiments.

Data Presentation: Expected Performance of QuEChERS and LC-MS/MS

The following table presents typical performance characteristics expected from a validated QuEChERS-LC-MS/MS method for pesticide residue analysis. Data for this compound would need to be generated through a specific validation study.

ParameterTypical Value
Linearity (r²)> 0.99
Recovery (%)70 - 120%
Precision (RSD) (%)< 20%
Limit of Quantification (LOQ) (mg/kg)0.01

Experimental Workflow for QuEChERS and LC-MS/MS Analysis

quechers_workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis homogenization Sample Homogenization extraction Acetonitrile Extraction & Salting Out homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 dspe dSPE with PSA/C18/GCB centrifugation1->dspe Supernatant centrifugation2 Centrifugation dspe->centrifugation2 lcms_analysis LC-MS/MS Analysis centrifugation2->lcms_analysis Final Extract

General workflow for QuEChERS extraction and LC-MS/MS analysis.

Discussion

The choice between the GC-MS/MS method for total ethofumesate residue and the QuEChERS-LC-MS/MS method for this compound will depend on the specific regulatory requirements and the scope of the analysis. The total residue method provides a comprehensive assessment of the overall ethofumesate residue, which is often required for MRL compliance. The QuEChERS approach offers a more streamlined and high-throughput sample preparation for multi-residue methods, making it suitable for large-scale monitoring programs.

Method validation is a critical step to ensure the accuracy and reliability of the data. Key validation parameters include linearity, accuracy (recovery), precision (repeatability and reproducibility), limit of detection (LOD), and limit of quantification (LOQ). Matrix effects should also be evaluated, especially for LC-MS/MS analysis, and matrix-matched calibration standards are often necessary to compensate for signal suppression or enhancement.

Conclusion

The protocols and information provided in this document offer a robust starting point for the analysis of this compound residues in agricultural crops. The detailed GC-MS/MS method for total ethofumesate residue provides a validated procedure for specific crops, while the general QuEChERS and LC-MS/MS framework can be adapted and validated for a wider range of matrices. Adherence to good laboratory practices and thorough method validation are essential for generating high-quality data for food safety and regulatory purposes.

References

Application Note: High-Efficiency Extraction of Ethofumesate-2-keto from Water Matrices for Research and Environmental Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the extraction and quantification of Ethofumesate-2-keto, a primary metabolite of the herbicide ethofumesate, from water samples. This compound is a compound of interest in environmental monitoring and toxicological studies due to its potential presence in surface and groundwater resulting from the degradation of the parent herbicide.[1][2][3] The protocol herein synthesizes established solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques to ensure high recovery and sensitive detection, suitable for regulatory analysis and research applications.

Introduction

Ethofumesate is a selective herbicide used to control grasses and broadleaf weeds in various crops. Its metabolite, this compound, is formed through biotic degradation in soil and can subsequently leach into water systems.[1][3] Accurate monitoring of this compound in aqueous matrices is crucial for assessing water quality and understanding the environmental fate of the parent compound. This document provides a comprehensive protocol for the extraction of this compound from water, followed by sensitive quantification using LC-MS/MS. The methodology is based on widely accepted practices for pesticide residue analysis in water.[4][5][6][7]

Data Presentation

While a specific validation study for the extraction of solely this compound from water was not identified in the literature, the following table summarizes relevant quantitative data from studies on the parent compound in water and the metabolite in other matrices, which can serve as performance benchmarks.

AnalyteMatrixFortification LevelRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Analytical MethodReference
EthofumesateWater0.005 - 0.50 ppm82.28 - 94.60< 2.5-LLE-HPLC[8]
This compoundFood (Garlic, Onion, Sugar Beet)0.01 mg/kg94 - 113< 60.005 mg/kgLLE-SPE-GC-MS/MS[9][10]
General PesticidesSurface Water0.02, 0.05, 0.1 ng/mL70 - 120< 14-SPE-LC-MS/MS[5]
General PesticidesDrinking Water-63 - 116-0.1 - 1.5 pg/mLSPE-UHPLC-MS/MS[6]

Experimental Protocols

This section outlines a detailed protocol for the extraction of this compound from a water matrix using Solid-Phase Extraction (SPE) followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol

This protocol is adapted from established methods for the analysis of polar pesticides in water.[4][5][6]

Materials:

  • Water sample

  • SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 mL) are recommended due to their broad analyte compatibility.

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Ultrapure water

  • Nitrogen gas supply

  • SPE vacuum manifold

Procedure:

  • Sample Preparation:

    • Collect a 300 mL water sample in a clean glass container.

    • If the sample contains suspended solids, centrifuge at 4000 rpm for 20 minutes to prevent clogging of the SPE cartridge.[5]

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water in a slow dropwise manner. Do not allow the cartridge to go dry after this step.

  • Sample Loading:

    • Load the 300 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.

  • Cartridge Rinsing:

    • After the entire sample has passed through, rinse the cartridge with 3 mL of ultrapure water to remove any interfering substances.

  • Cartridge Drying:

    • Dry the cartridge under vacuum for 60 minutes to remove residual water.

  • Elution:

    • Elute the retained analytes by passing 3 mL of a methanol/ethyl acetate mixture (70:30 v/v) through the cartridge.[6]

    • Collect the eluate in a clean collection tube.

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen in a water bath at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis Protocol

This is a general guideline for LC-MS/MS analysis. Specific parameters should be optimized for the instrument in use.

Instrumentation:

  • UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Flow Rate: 0.45 mL/min.

  • Injection Volume: 5 µL.

  • Gradient: A typical gradient would start at 5% B, increasing linearly to 100% B over several minutes, followed by a hold and re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution.

Visualizations

Logical Workflow for this compound Extraction and Analysis

cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Water Sample (300 mL) Centrifuge Centrifugation (if needed) Sample->Centrifuge Condition Cartridge Conditioning (Ethyl Acetate, Methanol, Water) Centrifuge->Condition Load Sample Loading Condition->Load Wash Cartridge Washing (Ultrapure Water) Load->Wash Dry Cartridge Drying (Vacuum) Wash->Dry Elute Elution (Methanol/Ethyl Acetate) Dry->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitution Concentrate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for the extraction and analysis of this compound from water.

Signaling Pathway of Ethofumesate Degradation

Ethofumesate Ethofumesate Ethofumesate_2_keto This compound Ethofumesate->Ethofumesate_2_keto Biotic Degradation (in soil) Other_Metabolites Other Polar Metabolites Ethofumesate_2_keto->Other_Metabolites Further Metabolism Leaching into Water Leaching into Water Ethofumesate_2_keto->Leaching into Water

Caption: Simplified degradation pathway of Ethofumesate to this compound.

References

Application Note: Determination of Ethofumesate-2-keto in Food Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and selective method for the determination of Ethofumesate-2-keto, a principal metabolite of the herbicide ethofumesate, in various food matrices. The protocol employs a robust sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and professionals in drug development and food safety for the accurate quantification of this compound residues.

Introduction

Ethofumesate is a selective systemic herbicide used to control a wide range of grasses and broadleaf weeds.[1][2] Its metabolite, this compound, is a key analyte in residue analysis to assess environmental fate and ensure food safety.[3][4] Regulatory bodies often require the determination of total ethofumesate residues, which includes the parent compound and its significant metabolites.[5][6][7] This application note provides a detailed protocol for the extraction and quantification of this compound in food samples using LC-MS/MS, a technique well-suited for the analysis of polar and thermally labile compounds.[3]

Experimental

Materials and Reagents
  • This compound analytical standard (purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hexane (HPLC grade)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Acetic anhydride

  • Silica gel solid-phase extraction (SPE) cartridges

  • 0.22 µm syringe filters

Sample Preparation

A modified extraction procedure based on established methods for total ethofumesate residue analysis is described below.[5][6][7]

  • Homogenization: Weigh 10 g of the homogenized food sample (e.g., garlic, onion, sugar beet) into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of acetonitrile and shake vigorously for 15 minutes.

  • Partitioning: Add 10 mL of hexane and 10 mL of a sodium hydroxide solution. Centrifuge at 4000 rpm for 5 minutes to separate the layers. The aqueous layer contains the this compound metabolite.

  • Hydrolysis (for conjugated residues): Transfer the aqueous layer to a new tube. Acidify with HCl and heat to hydrolyze any conjugates.

  • Conversion (optional, for total residue as KET): To convert other metabolites like open-ring-2-keto-ethofumesate (OKET) to this compound (KET), heat the solution in acetic anhydride.[5][6][7]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica gel SPE cartridge with hexane.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the this compound with a suitable solvent mixture (e.g., acetonitrile/water).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase. Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions for LC-MS/MS analysis, based on available data.[4][8] Method optimization is recommended for specific instrumentation and matrices.

Liquid Chromatography (LC) System:

ParameterCondition
Column XBridge C18, 3.5 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 90% A at 0 min, 50% A at 4 min, 5% A at 17 min, 5% A at 25 min, 90% A at 25.1 min, 90% A at 30 min
Flow Rate 200 µL/min
Injection Volume 5 µL
Column Temperature 40 °C

Tandem Mass Spectrometry (MS/MS) System:

ParameterCondition
Instrument LTQ Orbitrap XL Thermo Scientific or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion ([M+H]+) m/z 257.0478
Product Ions (for MRM) m/z 177.0549, 229.053, 178.0626
Collision Energy 35% (nominal)

Quantitative Data

The following table summarizes validation data from a study on total ethofumesate residue analysis, which included this compound.[5][6]

AnalyteMatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)
This compound (KET)Garlic, Onion, Sugar Beet0.0194-113<60.0005
This compound (KET)Garlic, Onion, Sugar Beet0.394-113<60.0005

Experimental Workflow

experimental_workflow sample Sample Homogenization (10g of food matrix) extraction Solvent Extraction (Acetonitrile) sample->extraction partitioning Liquid-Liquid Partitioning (Hexane & NaOH soln.) extraction->partitioning aqueous_layer Aqueous Layer Collection (Contains this compound) partitioning->aqueous_layer hydrolysis Acid Hydrolysis (HCl, Heat) aqueous_layer->hydrolysis spe SPE Cleanup (Silica Gel Cartridge) hydrolysis->spe evap_recon Evaporation & Reconstitution spe->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

The described LC-MS/MS method provides a robust framework for the quantification of this compound in various food matrices. The sample preparation protocol is effective in extracting the analyte and minimizing matrix effects, leading to reliable and reproducible results. This application note serves as a comprehensive guide for laboratories involved in pesticide residue analysis.

References

Application Notes and Protocols for the Development of an Immunoassay for Ethofumesate-2-keto

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hapten Design and Synthesis

The development of a sensitive and specific immunoassay begins with the rational design of a hapten, a small molecule that is chemically modified to be immunogenic when conjugated to a larger carrier protein. For Ethofumesate-2-keto, a suitable hapten can be designed by introducing a linker arm with a terminal functional group (e.g., a carboxyl group) that can be readily coupled to a protein carrier.

A plausible synthetic route involves modifying the this compound structure to introduce a spacer. The following is a hypothetical protocol for the synthesis of a hapten for this compound.

Experimental Protocol: Synthesis of this compound Hapten
  • Reaction: React this compound with a suitable reagent to introduce a linker arm. For example, a reaction with an amino-containing short-chain carboxylic acid could be employed to attach a linker to the benzofuran ring.

  • Purification: The synthesized hapten should be purified using techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: The structure of the purified hapten needs to be confirmed using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Hapten_Synthesis Ethofumesate_2_keto This compound Reaction Chemical Reaction Ethofumesate_2_keto->Reaction Reagent Linker Arm Reagent (e.g., amino-carboxylic acid) Reagent->Reaction Crude_Hapten Crude Hapten Reaction->Crude_Hapten Purification Purification (e.g., HPLC) Crude_Hapten->Purification Purified_Hapten Purified Hapten Purification->Purified_Hapten Characterization Structural Characterization (MS, NMR) Purified_Hapten->Characterization Confirmed_Hapten Confirmed Hapten Characterization->Confirmed_Hapten

Caption: Hypothetical workflow for the synthesis and confirmation of an this compound hapten.

Preparation of Immunogen and Coating Antigen

To elicit an immune response, the synthesized hapten is covalently coupled to a carrier protein to form an immunogen. A different carrier protein is typically used for the coating antigen to avoid non-specific binding in the subsequent ELISA.

Experimental Protocol: Conjugation of Hapten to Carrier Proteins
  • Activation of Hapten: Activate the carboxyl group of the hapten using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation to Protein: Add the activated hapten solution to a solution of the carrier protein (e.g., Bovine Serum Albumin (BSA) for the immunogen and Ovalbumin (OVA) for the coating antigen) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Conjugate: Remove the unconjugated hapten and by-products by dialysis against PBS.

  • Confirmation of Conjugation: Confirm the successful conjugation by techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Conjugation_Workflow cluster_immunogen Immunogen Preparation cluster_coating_antigen Coating Antigen Preparation Hapten1 This compound Hapten Activation1 Activate Hapten (EDC/NHS) Hapten1->Activation1 BSA Carrier Protein (BSA) Conjugation1 Conjugation Reaction BSA->Conjugation1 Activation1->Conjugation1 Purification1 Purification (Dialysis) Conjugation1->Purification1 Immunogen Immunogen (Hapten-BSA) Purification1->Immunogen Hapten2 This compound Hapten Activation2 Activate Hapten (EDC/NHS) Hapten2->Activation2 OVA Carrier Protein (OVA) Conjugation2 Conjugation Reaction OVA->Conjugation2 Activation2->Conjugation2 Purification2 Purification (Dialysis) Conjugation2->Purification2 Coating_Antigen Coating Antigen (Hapten-OVA) Purification2->Coating_Antigen

Caption: Workflow for the preparation of the immunogen and coating antigen.

Antibody Production and Characterization

Polyclonal or monoclonal antibodies can be generated against the immunogen. The following is a generalized protocol for polyclonal antibody production in rabbits.

Experimental Protocol: Polyclonal Antibody Production
  • Pre-immune Serum Collection: Collect blood from healthy rabbits to obtain pre-immune serum.

  • Immunization: Emulsify the immunogen (Hapten-BSA) with an equal volume of Freund's complete adjuvant for the primary immunization. Subsequent booster immunizations should be done with Freund's incomplete adjuvant at regular intervals (e.g., every 2-3 weeks).

  • Titer Determination: Monitor the antibody titer in the rabbit serum using an indirect ELISA with the coating antigen (Hapten-OVA).

  • Antibody Purification: Once a high antibody titer is achieved, collect the blood and purify the IgG fraction from the serum using protein A/G affinity chromatography.

  • Characterization: Characterize the purified antibody for its affinity and specificity.

Development of Indirect Competitive ELISA (ic-ELISA)

The ic-ELISA is a common format for detecting small molecules. In this assay, free this compound in the sample competes with the immobilized coating antigen for binding to a limited amount of antibody.

Experimental Protocol: ic-ELISA
  • Coating: Coat a 96-well microplate with the coating antigen (Hapten-OVA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate with a washing buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add standard solutions of this compound or samples to the wells, followed immediately by the addition of the primary antibody. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

icELISA_Workflow A 1. Coating with Hapten-OVA B 2. Washing A->B C 3. Blocking B->C D 4. Washing C->D E 5. Competitive Reaction: Add Sample/Standard + Primary Antibody D->E F 6. Washing E->F G 7. Add HRP-conjugated Secondary Antibody F->G H 8. Washing G->H I 9. Add TMB Substrate H->I J 10. Stop Reaction I->J K 11. Read Absorbance at 450 nm J->K

Caption: Step-by-step workflow of the indirect competitive ELISA (ic-ELISA).

Assay Validation and Data Presentation

The developed immunoassay must be validated to ensure its reliability. Key performance parameters include sensitivity, specificity, and accuracy.

Data Presentation

The following tables present hypothetical data for a validated this compound immunoassay.

Table 1: Assay Sensitivity

ParameterValue
IC₅₀ (ng/mL) 5.2
Limit of Detection (LOD) (ng/mL) 0.5
Linear Range (ng/mL) 1 - 50

IC₅₀: The concentration of this compound that causes 50% inhibition of antibody binding. LOD: The lowest concentration of this compound that can be reliably distinguished from a blank sample.

Table 2: Assay Specificity (Cross-Reactivity)

CompoundStructureCross-Reactivity (%)
This compound Target Analyte100
Ethofumesate Parent Compound15.3
Metabolite A Structurally Similar< 1.0
Metabolite B Structurally Dissimilar< 0.1

Cross-reactivity (%) = (IC₅₀ of this compound / IC₅₀ of competing compound) x 100

Table 3: Assay Accuracy (Recovery Study in Spiked Water Samples)

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)RSD (%)
2.5 2.496.05.8
10.0 10.5105.04.2
25.0 23.895.26.1

RSD: Relative Standard Deviation

Experimental Protocol: Assay Validation
  • Standard Curve: Generate a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the IC₅₀, LOD, and linear range from this curve.

  • Specificity: Perform cross-reactivity studies by testing structurally related compounds (e.g., the parent compound ethofumesate and other potential metabolites) in the ic-ELISA.

  • Accuracy: Conduct recovery studies by spiking known concentrations of this compound into blank sample matrices (e.g., water, soil extract) and measuring the recovery using the developed assay.

  • Precision: Determine the intra-assay and inter-assay precision by analyzing multiple replicates of samples at different concentrations on the same day and on different days, respectively. The results are typically expressed as the relative standard deviation (RSD).

These application notes provide a detailed, generalized framework for the development and validation of a sensitive and specific immunoassay for the detection of this compound. The provided protocols and hypothetical data serve as a guide for researchers to establish a robust analytical method for this important herbicide metabolite. Successful implementation will require optimization of each step for the specific reagents and laboratory conditions.

References

Application Notes and Protocols for the Analysis of Ethofumesate-2-keto

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate is a selective herbicide used to control a variety of annual grasses and broadleaf weeds in crops such as sugar beets and turf.[1][2] Its primary mode of action is the inhibition of lipid synthesis, which is essential for the formation of cell membranes and other critical plant processes.[1] In the environment and in biological systems, ethofumesate is metabolized to various products, with Ethofumesate-2-keto being a significant metabolite, particularly in soil.[3][4] Accurate and sensitive analytical methods are crucial for monitoring the residues of ethofumesate and its metabolites in food and environmental samples to ensure regulatory compliance and assess potential exposure risks.[5]

This document provides detailed application notes and protocols for the sample preparation of this compound for analysis, primarily by gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols described are intended to be adaptable to various matrices, including food, soil, and water.

Mode of Action of Ethofumesate

Ethofumesate belongs to the benzofuran chemical family and is classified as a WSSA Group 15 herbicide.[6][7] Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[6] This disruption of lipid production leads to impaired growth and development of susceptible weeds, ultimately causing their death.[1]

cluster_0 Cellular Process Ethofumesate Ethofumesate VLCFA_Synthesis Very-Long-Chain Fatty Acid (VLCFA) Synthesis Ethofumesate->VLCFA_Synthesis Inhibits Lipid_Production Lipid Production for Cell Membranes VLCFA_Synthesis->Lipid_Production Weed_Growth Weed Growth and Development Lipid_Production->Weed_Growth Weed_Death Weed Death Weed_Growth->Weed_Death Disruption leads to

Caption: Conceptual diagram of Ethofumesate's mode of action.

Analytical Methods and Sample Preparation Protocols

The determination of total ethofumesate residues often involves the analysis of the parent compound and its key metabolites, including this compound and open-ring-2-keto-ethofumesate.[8][9][10] The following protocols provide detailed procedures for sample preparation from various matrices.

Protocol 1: Determination of Total Ethofumesate Residues (including this compound) in Food Matrices by GC-MS/MS

This protocol is adapted from a validated method for the analysis of ethofumesate and its metabolites in garlic, onion, and sugar beet.[8][9][10]

1. Sample Homogenization:

  • Weigh a representative portion of the sample (e.g., 10 g) into a blender.

  • For dry samples, add a sufficient amount of deionized water to facilitate homogenization.

  • Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

  • Transfer the homogenized sample to a 50 mL centrifuge tube.

  • Add 20 mL of acetone and shake vigorously for 15 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue with another 20 mL of acetone.

  • Combine the supernatants and concentrate to approximately 5 mL using a rotary evaporator at 40°C.

3. Liquid-Liquid Partitioning:

  • Add 20 mL of 1 M NaOH and 20 mL of hexane to the concentrated extract in a separatory funnel.

  • Shake vigorously for 5 minutes and allow the layers to separate.

  • The hexane layer contains the parent ethofumesate, while the aqueous layer contains the metabolites.

  • Separate the two layers. The hexane layer proceeds to the cleanup step for ethofumesate analysis. The aqueous layer undergoes hydrolysis for metabolite analysis.

4. Hydrolysis and Conversion (for Metabolite Analysis):

  • To the aqueous layer, add concentrated HCl until the pH is approximately 1.

  • Heat the solution at 100°C for 1 hour to hydrolyze any conjugates.

  • Cool the solution and add 5 mL of acetic anhydride.

  • Heat at 100°C for 1 hour to convert the open-ring-2-keto-ethofumesate to this compound.

  • Cool the solution and extract three times with 20 mL of dichloromethane.

  • Combine the dichloromethane extracts and proceed to the cleanup step.

5. Cleanup (Silica Gel Cartridge):

  • Concentrate the hexane extract (for ethofumesate) or the dichloromethane extract (for metabolites) to 1-2 mL.

  • Condition a silica gel solid-phase extraction (SPE) cartridge (e.g., 500 mg/6 mL) with 5 mL of hexane.

  • Load the concentrated extract onto the cartridge.

  • Wash the cartridge with 5 mL of hexane.

  • Elute the analytes with 10 mL of a hexane:acetone (9:1, v/v) mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS/MS analysis.

cluster_0 GC-MS/MS Sample Preparation Workflow Start Sample Homogenization Extraction Extraction with Acetone Start->Extraction Partitioning Liquid-Liquid Partitioning (Hexane and NaOH) Extraction->Partitioning Hexane_Layer Hexane Layer (Ethofumesate) Partitioning->Hexane_Layer Parent Compound Aqueous_Layer Aqueous Layer (Metabolites) Partitioning->Aqueous_Layer Metabolites Cleanup_Etho Silica Gel Cartridge Cleanup Hexane_Layer->Cleanup_Etho Hydrolysis Acid Hydrolysis (HCl) Aqueous_Layer->Hydrolysis Conversion Conversion with Acetic Anhydride Hydrolysis->Conversion DCM_Extraction Extraction with Dichloromethane Conversion->DCM_Extraction Cleanup_Keto Silica Gel Cartridge Cleanup DCM_Extraction->Cleanup_Keto Analysis_Etho GC-MS/MS Analysis Cleanup_Etho->Analysis_Etho Analysis_Keto GC-MS/MS Analysis Cleanup_Keto->Analysis_Keto

Caption: Workflow for GC-MS/MS sample preparation.

Quantitative Data Summary for Protocol 1

AnalyteMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (%)Limit of Detection (LOD) (mg/kg)
EthofumesateGarlic, Onion, Sugar Beet0.01 and 0.394-113<60.0005
This compoundGarlic, Onion, Sugar Beet0.01 and 0.394-113<60.0005
Open-ring-2-keto-ethofumesateGarlic, Onion, Sugar Beet0.01 and 0.394-113<60.0005
Data sourced from a study by Saito-Shida et al. (2020)[8][9][10]
Protocol 2: QuEChERS-based Method for this compound in Fruits and Vegetables for LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis.[11][12] This protocol is a general guideline and may require optimization for specific matrices.

1. Sample Homogenization:

  • Follow the same procedure as in Protocol 1, Step 1.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., EN 15662: 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).[12]

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE tube.

  • The composition of the dSPE tube will depend on the matrix:

    • General Fruits and Vegetables: 150 mg anhydrous MgSO₄, 50 mg Primary Secondary Amine (PSA).

    • High Fat Content Matrices: 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18.

    • Pigmented Fruits and Vegetables: 150 mg anhydrous MgSO₄, 50 mg PSA, 7.5-50 mg Graphitized Carbon Black (GCB) (use with caution as GCB can adsorb planar pesticides).

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The supernatant is the final extract.

4. Final Preparation for LC-MS/MS:

  • Take an aliquot of the final extract.

  • Filter through a 0.22 µm syringe filter.

  • Dilute with an appropriate mobile phase if necessary before injection into the LC-MS/MS system.

cluster_1 QuEChERS Workflow for LC-MS/MS Start Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Start->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Supernatant Analysis LC-MS/MS Analysis Filtration->Analysis

Caption: QuEChERS workflow for LC-MS/MS analysis.

Protocol 3: Sample Preparation for this compound in Soil

This compound is a major degradation product of ethofumesate in soil.[3] The following is a general protocol for its extraction from soil samples.

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.

2. Extraction:

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

  • Add 20 mL of a methanol:water (4:1, v/v) mixture.

  • Shake vigorously for 1 hour.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

3. Cleanup:

  • The combined extract may be sufficiently clean for direct injection into an LC-MS/MS system after filtration.

  • If further cleanup is required, a pass-through SPE with a C18 cartridge can be employed to remove non-polar interferences.

Protocol 4: Sample Preparation for this compound in Water

For water samples, a direct injection approach may be feasible if the concentration of this compound is sufficiently high and the matrix is relatively clean.

1. Sample Collection and Filtration:

  • Collect the water sample in a clean glass container.

  • Filter the sample through a 0.45 µm filter to remove particulate matter.

2. Direct Aqueous Injection:

  • The filtered water sample can be directly injected into an LC-MS/MS system.

  • This method is rapid but may have higher limits of detection compared to methods involving a concentration step.

3. Solid-Phase Extraction (for lower detection limits):

  • For trace-level analysis, a solid-phase extraction (SPE) step can be used to concentrate the analyte.

  • Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Pass a known volume of the filtered water sample (e.g., 500 mL) through the cartridge.

  • Wash the cartridge with deionized water.

  • Dry the cartridge under vacuum.

  • Elute the this compound with a small volume of a suitable organic solvent (e.g., acetonitrile or methanol).

  • The eluate can then be analyzed by LC-MS/MS.

Conclusion

The selection of an appropriate sample preparation method for this compound analysis is dependent on the matrix, the required limit of detection, and the available analytical instrumentation. The protocols provided offer detailed guidance for researchers and scientists working with this important metabolite. For complex matrices or when high sensitivity is required, the use of cleanup steps such as SPE or dSPE is recommended to minimize matrix effects and ensure accurate quantification. Validation of the chosen method in the specific matrix of interest is essential for reliable results.

References

Application Notes and Protocols: Ethofumesate-2-keto as a Biomarker of Ethofumesate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate is a selective systemic herbicide used to control a wide range of grasses and broadleaf weeds. As with many pesticides, monitoring human exposure is crucial for assessing potential health risks. This document provides detailed application notes and protocols for the use of Ethofumesate-2-keto, a principal metabolite of Ethofumesate, as a biomarker for assessing human exposure. While direct human biomonitoring studies establishing a definitive quantitative link between Ethofumesate exposure and urinary this compound levels are not extensively available in published literature, the metabolic pathway and analytical methodologies for related matrices strongly support its potential as a specific and reliable biomarker.

Metabolic Pathway and Rationale for Biomarker Selection

Ethofumesate undergoes metabolism in humans primarily through oxidation, catalyzed by cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4. The metabolic cascade involves the conversion of Ethofumesate to a hemiacetal intermediate, which is then oxidized to form this compound (also known as the lactone metabolite NC 9607). This metabolite can be further hydrolyzed to an open-ring acid form. Animal studies have demonstrated that Ethofumesate and its metabolites are predominantly excreted in the urine, with 70-92% of the administered dose being eliminated via this route in rats.[1][2] The presence of this compound in urine is therefore a direct indicator of endogenous metabolism of the parent compound, making it a suitable candidate for a specific biomarker of exposure.

Ethofumesate_Metabolism Ethofumesate Ethofumesate Hemiacetal Hemiacetal Intermediate Ethofumesate->Hemiacetal Oxidation (CYP2C19, CYP3A4) Ethofumesate_2_keto This compound (Biomarker) Hemiacetal->Ethofumesate_2_keto Oxidation Urine_Excretion Urinary Excretion Ethofumesate_2_keto->Urine_Excretion Elimination

Metabolic conversion of Ethofumesate to this compound.

Data Presentation: Analytical Method Performance

While quantitative data from human biomonitoring studies are pending, the following table summarizes the performance of an analytical method developed for the determination of Ethofumesate and its metabolites in food matrices. This data provides a strong basis for the development and validation of a similar method for human urine.

AnalyteMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)
EthofumesateGarlic, Onion, Sugar Beet0.0194-113<60.0005
EthofumesateGarlic, Onion, Sugar Beet0.394-113<60.0005
This compound Garlic, Onion, Sugar Beet0.0194-113<60.0005
This compound Garlic, Onion, Sugar Beet0.394-113<60.0005
Open-ring-2-keto-ethofumesateGarlic, Onion, Sugar Beet0.0194-113<60.0005
Open-ring-2-keto-ethofumesateGarlic, Onion, Sugar Beet0.394-113<60.0005

Data adapted from a study on the determination of total ethofumesate residues in foods by gas chromatography-tandem mass spectrometry.

Experimental Protocols

The following protocols are proposed for the analysis of this compound in human urine, based on established methods for pesticide metabolite analysis.

Protocol 1: Sample Collection and Storage
  • Urine Sample Collection: Collect spot or 24-hour urine samples in sterile, polypropylene containers.

  • Sample Handling: Immediately after collection, chill the samples on ice.

  • Storage: For short-term storage (up to 48 hours), keep the samples at 4°C. For long-term storage, freeze the samples at -20°C or lower to prevent degradation of the analyte. Multiple freeze-thaw cycles should be avoided.

Protocol 2: Sample Preparation for GC-MS/MS Analysis

This protocol is adapted from methodologies used for the analysis of pesticide metabolites in complex matrices.

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge the samples at approximately 3000 x g for 10 minutes to pellet any precipitate.

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To a 2 mL aliquot of the urine supernatant, add 0.5 mL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Incubate the mixture at 37°C for 4 hours to deconjugate any glucuronidated or sulfated metabolites.

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, add 2 mL of ethyl acetate to the sample.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction process with another 2 mL of ethyl acetate and combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane or a mixture of hexane and ethyl acetate) for GC-MS/MS analysis.

Protocol 3: GC-MS/MS Analysis
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column) is recommended for its high sensitivity and selectivity.

  • Injection: Inject 1-2 µL of the reconstituted extract into the GC system.

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 70°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined using a pure analytical standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Urine_Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) Urine_Sample->Hydrolysis LLE Liquid-Liquid Extraction (Ethyl Acetate) Hydrolysis->LLE Evaporation Evaporation & Reconstitution LLE->Evaporation GC_MSMS GC-MS/MS Analysis (MRM Mode) Evaporation->GC_MSMS Quantification Quantification of This compound GC_MSMS->Quantification Exposure_Assessment Exposure Assessment Quantification->Exposure_Assessment

Workflow for the analysis of this compound in human urine.

Discussion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the determination of this compound in human urine as a biomarker of Ethofumesate exposure. The specificity of this metabolite to the parent compound and its expected excretion in urine make it an ideal candidate for biomonitoring studies in both occupational and general population settings.

It is important to note that further research is required to:

  • Validate the proposed analytical method in human urine, including the determination of recovery, precision, accuracy, and limits of detection and quantification.

  • Conduct human toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion profile of Ethofumesate and the formation and elimination kinetics of this compound.

  • Establish a quantitative correlation between the levels of Ethofumesate exposure (e.g., through dermal or inhalation routes in occupational settings) and the concentration of this compound in urine.

Successful completion of these validation studies will solidify the use of this compound as a reliable biomarker, enabling more accurate risk assessments for individuals and populations exposed to Ethofumesate. This, in turn, will be invaluable for regulatory bodies, public health officials, and professionals in the agrochemical and drug development industries.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Ethofumesate-2-keto

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethofumesate-2-keto is a significant metabolite of the herbicide ethofumesate, a benzofuranyl alkanesulfonate used to control broadleaf and grass weeds.[1][2] Its detection and quantification in various environmental and biological matrices are crucial for environmental monitoring, food safety assessment, and understanding the metabolic fate of the parent herbicide. High-resolution mass spectrometry (HRMS) offers the necessary selectivity and sensitivity for the accurate analysis of this compound at trace levels. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Chemical Information:

PropertyValue
Chemical Name (3,3-dimethyl-2-oxo-1-benzofuran-5-yl) methanesulfonate[3]
Molecular Formula C₁₁H₁₂O₅S[3][4]
Molecular Weight 256.28 g/mol [3]
CAS Number 26244-33-7[4]

Experimental Protocols

Sample Preparation: QuEChERS Method for Soil and Water Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[5][6][7][8][9]

Materials:

  • Homogenizer

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquohydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Vortex mixer

  • Centrifuge

Procedure for Soil Samples:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For dry soil, add an appropriate amount of water to ensure a total water content of 8-10 mL to facilitate extraction.[7]

  • Add 10 mL of acetonitrile to the tube.

  • Add the appropriate internal standards.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquohydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.[6]

  • Transfer the upper acetonitrile layer to a clean tube containing d-SPE sorbent (e.g., 150 mg PSA, 900 mg MgSO₄) for cleanup. For soils with high organic matter, C18 may also be included.

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • The supernatant is ready for LC-HRMS analysis.

Procedure for Water Samples:

  • Take a 10 mL unfiltered water sample in a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts.

  • Shake vigorously for 1 minute.

  • Centrifuge to separate the layers.

  • The upper acetonitrile layer is taken for d-SPE cleanup as described for soil samples.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions

HRMS Parameters (Orbitrap):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 320 °C
Sheath Gas Flow 40 arbitrary units
Auxiliary Gas Flow 10 arbitrary units
Full Scan Resolution 70,000
Full Scan Range m/z 100-500
dd-MS² (Data-Dependent MS²) Top 5 most intense ions
MS² Resolution 17,500
Collision Energy Stepped HCD (20, 30, 40 eV)

Data Presentation

High-Resolution Mass Spectrometry Data for this compound
ParameterValueReference
Precise Mass [M+H]⁺ 257.04835Calculated
Measured Mass [M+H]⁺ 257.0482[3]
Primary Fragment Ions (m/z) 229.0518, 177.0550, 149.0598[3]
Method Validation Data

The following table summarizes typical validation parameters for the analysis of this compound in various matrices, adapted from similar pesticide analysis methods.[10][11][12]

MatrixSpiking Level (mg/kg)Recovery (%)RSD (%)LOD (mg/kg)
Garlic0.0194-113< 60.0005
Onion0.0194-113< 60.0005
Sugar Beet0.0194-113< 60.0005
Soil (sandy loam)0.0185-110< 150.001
Water (surface)0.00190-115< 100.0001

RSD: Relative Standard Deviation, LOD: Limit of Detection

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (Soil/Water) Homogenization Homogenization SampleCollection->Homogenization QuEChERS QuEChERS Extraction Homogenization->QuEChERS Cleanup Dispersive SPE Cleanup QuEChERS->Cleanup LCHRMS LC-HRMS Analysis Cleanup->LCHRMS DataAcquisition Data Acquisition (Full Scan & dd-MS²) LCHRMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration LibraryMatching Spectral Library Matching PeakIntegration->LibraryMatching Quantification Quantification LibraryMatching->Quantification

Caption: Experimental workflow for this compound analysis.

Logical Relationship of Analytical Steps

This diagram outlines the logical progression and key considerations at each stage of the analytical method.

logical_relationship Matrix Sample Matrix (Soil, Water, Biota) Extraction Extraction (QuEChERS) Matrix->Extraction Selectivity Purification Purification (d-SPE) Extraction->Purification Remove Interferences Separation Chromatographic Separation (LC-C18) Purification->Separation Isomeric Separation Detection High-Resolution Detection (HRMS) Separation->Detection High Sensitivity Identification Identification (Accurate Mass & Fragments) Detection->Identification Mass Accuracy Confirmation Confirmation (MS/MS Spectra) Identification->Confirmation Structural Info Quant Quantification (Peak Area) Confirmation->Quant Confidence

Caption: Logical flow of the analytical method.

Signaling Pathway (Metabolic Transformation)

This diagram illustrates the metabolic transformation of Ethofumesate to this compound.

metabolic_pathway Ethofumesate Ethofumesate Metabolism Biotransformation (e.g., in soil, plants) Ethofumesate->Metabolism Ethofumesate_2_keto This compound Metabolism->Ethofumesate_2_keto

Caption: Metabolic pathway of Ethofumesate.

References

Solid-Phase Extraction of Ethofumesate-2-keto: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethofumesate-2-keto is a significant metabolite of the herbicide ethofumesate, a benzofuran derivative used for selective weed control in various crops.[1] As a key component of the total toxicological residue, regulatory bodies often mandate the monitoring of both the parent compound and its metabolites, including this compound, in food and environmental samples.[2][3] Accurate and sensitive analytical methods are therefore crucial for ensuring food safety and environmental protection. Solid-phase extraction (SPE) is a widely employed sample preparation technique that offers efficient cleanup and concentration of analytes from complex matrices prior to chromatographic analysis.[2] This application note provides a detailed protocol for the solid-phase extraction of this compound using a silica gel-based sorbent, a method demonstrated to be effective for the analysis of total ethofumesate residues.[4][5][6]

Principle of Solid-Phase Extraction

Solid-phase extraction is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a solid adsorbent (the stationary phase), where the analyte of interest is retained. Interfering substances can then be washed away, and the purified analyte is subsequently eluted with an appropriate solvent. This method is advantageous for its ability to reduce matrix effects, improve analytical column longevity, and enhance the signal-to-noise ratio in subsequent analyses such as gas chromatography-tandem mass spectrometry (GC-MS/MS).[4][6]

Application

This protocol is applicable to the cleanup of sample extracts for the determination of this compound in various food matrices, including but not limited to garlic, onion, and sugar beet.[4][5][6] The described method is part of a broader analytical procedure for the determination of total ethofumesate residues, which also includes the parent compound and other metabolites.[4][5][6]

Quantitative Data Summary

The following table summarizes the performance of an analytical method for total ethofumesate residues, which includes a solid-phase extraction cleanup step for this compound.

AnalyteMatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (%)Limit of Detection (LOD) (mg/kg)
This compound (KET)Garlic, Onion, Sugar Beet0.0194-113<60.0005
0.394-113<60.0005

Data extracted from a study on the determination of total ethofumesate residues.[4][6]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol details the solid-phase extraction procedure for the cleanup of sample extracts containing this compound. It is assumed that the initial sample has undergone an appropriate extraction and partitioning procedure. For a comprehensive analysis of total ethofumesate residues, a preceding step involving hydrolysis and conversion of related metabolites may be necessary.[4][5][6]

Materials and Reagents:

  • Silica gel SPE cartridges

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Nitrogen gas for evaporation

  • SPE vacuum manifold

  • Sample extract containing this compound

SPE Cartridge Conditioning:

  • Place the silica gel SPE cartridges onto the vacuum manifold.

  • Condition the cartridges by passing the following solvents sequentially:

    • 5 mL of ethyl acetate

    • 5 mL of n-hexane

    • 5 mL of acetone

    • 5 mL of methanol

    • 5 mL of deionized water

  • Ensure the sorbent does not go dry between solvent additions during conditioning.

Sample Loading:

  • After conditioning, load the sample extract onto the SPE cartridge.

  • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 2-3 mL/min.[7]

Washing:

  • Wash the cartridge with 5 mL of HPLC-grade water to remove any remaining water-soluble interferences.

  • Dry the sorbent bed thoroughly under a high vacuum for at least 60 minutes to remove all traces of water.[7]

Elution:

  • Place a clean collection tube inside the vacuum manifold under each cartridge.

  • Elute the retained this compound from the cartridge with an appropriate volume of a suitable solvent. Based on the described analytical methods, a non-polar to moderately polar solvent would be appropriate for eluting from a silica gel cartridge. Note: The specific elution solvent and volume should be optimized for the particular sample matrix and desired final concentration.

  • Collect the eluate.

Post-Elution Processing:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in a suitable solvent for the subsequent analytical determination (e.g., by GC-MS/MS).

Method Visualization

The following diagram illustrates the workflow for the solid-phase extraction of this compound.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Sample Homogenization and Extraction Partition Liquid-Liquid Partitioning Sample->Partition Hydrolysis Hydrolysis and Conversion (for total residues) Partition->Hydrolysis Condition 1. Cartridge Conditioning (Silica Gel) Hydrolysis->Condition Load 2. Sample Loading Condition->Load Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Evap Evaporation and Reconstitution Elute->Evap Analysis GC-MS/MS Analysis Evap->Analysis

Caption: Workflow for the analysis of this compound, including the solid-phase extraction cleanup step.

Conclusion

This application note provides a framework for the solid-phase extraction of this compound from complex matrices. The use of silica gel cartridges for cleanup offers an effective means of reducing matrix interference and achieving high recovery rates, as demonstrated in the broader analysis of total ethofumesate residues.[4][5][6] The detailed protocol and workflow diagram serve as a valuable resource for researchers and scientists involved in pesticide residue analysis. It is recommended to optimize the SPE parameters, particularly the elution solvent, for specific sample types to ensure the highest analytical performance.

References

Troubleshooting & Optimization

Overcoming matrix effects in Ethofumesate-2-keto analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of Ethofumesate-2-keto and related residues.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting components from the sample matrix during LC-MS/MS analysis.[1][2][3] This phenomenon is a significant challenge in the analysis of pesticide residues in complex samples like food or environmental matrices.[1][2] For this compound, these effects can lead to inaccurate quantification, poor reproducibility, and compromised method sensitivity, ultimately affecting the reliability of the results.[4]

Q2: How can I determine if my analysis is impacted by matrix effects?

A2: The most common method is the "post-extraction spike" assessment.[5] This involves comparing the instrument response of an analyte spiked into a blank matrix extract against the response of the same analyte in a pure solvent standard.[5] A significant difference between the two responses indicates the presence of matrix effects. Another, more qualitative method, is "post-column infusion," which helps identify the specific retention time regions in a chromatogram where ion suppression or enhancement occurs.[5][6]

Q3: What are the primary strategies to counteract matrix effects?

A3: There are two main approaches: minimization and compensation.[4]

  • Minimization: This involves reducing the impact of interfering compounds. Techniques include optimizing sample cleanup procedures (e.g., using QuEChERS or SPE), improving chromatographic separation to resolve the analyte from matrix components, or simply diluting the final sample extract.[1][6]

  • Compensation: This approach aims to correct for the matrix effect without necessarily removing the interference. The most effective methods are the use of matrix-matched calibration standards or, ideally, the use of a stable isotope-labeled internal standard (SIL-IS).[4][6][7]

Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) versus matrix-matched calibration?

A4: A SIL-IS is considered the gold standard for compensating for matrix effects.[6][7] Because a SIL-IS (like Ethofumesate-d5) has virtually identical chemical and physical properties to the target analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8][9] This provides the most accurate compensation. Use a SIL-IS when the highest level of accuracy is required and when a suitable standard is available.[10] Matrix-matched calibration, where standards are prepared in a blank matrix extract, is a practical and effective alternative when a SIL-IS is not available or is cost-prohibitive.[11][12]

Q5: Is simple dilution of the sample extract an effective strategy?

A5: Yes, dilution can be a very simple and effective method to reduce matrix effects.[13] By diluting the extract, the concentration of co-eluting matrix components is lowered, which can significantly decrease their impact on analyte ionization.[1][14] However, a key consideration is whether the resulting analyte concentration will remain above the instrument's limit of quantification (LOQ). This strategy is most useful when the original analyte concentration is high.[13]

Troubleshooting Guide

Problem 1: Poor accuracy and reproducibility in quantitative results for this compound.

Possible Cause Recommended Solution
Undiagnosed Matrix Effects Quantify the matrix effect using the post-extraction spike method (see Protocol 1). If the effect is significant (>±20%), implement a compensation strategy.
Inconsistent Sample Preparation Standardize the sample preparation workflow. The QuEChERS method is highly recommended for its robustness and effectiveness in pesticide analysis.[15][16][17] Ensure precise and consistent execution of all steps.
Instrumental Drift or Contamination Check the LC-MS system for contamination, particularly in the injector and the ion source.[18] Run system suitability tests and condition the column regularly.[18]

Problem 2: Significant signal suppression is observed when analyzing samples with complex matrices (e.g., sugar beet, soil).

Possible Cause Recommended Solution
High Concentration of Co-extractives Enhance the sample cleanup step. For QuEChERS, this may involve using different or additional sorbents in the dispersive SPE (d-SPE) phase.[19] For example, PSA removes organic acids, C18 removes non-polar interferences, and GCB removes pigments.
Co-elution of Analyte and Interferences Modify the chromatographic conditions to improve separation.[1] This could involve adjusting the gradient, changing the mobile phase composition, or using a different analytical column.
Overloading the ESI Source Dilute the final extract before injection.[13][14] A 5x or 10x dilution can often mitigate severe suppression without compromising sensitivity for many analytes.

Data Presentation

Table 1: Example Matrix Effect Calculation Summary
Matrix TypeAnalyteResponse in Solvent (A)Response in Matrix (B)Matrix Effect (%)¹Conclusion
Sugar BeetEthofumesate1,520,000988,000-35%Strong Suppression
Sugar BeetThis compound1,210,000750,200-38%Strong Suppression
OnionEthofumesate1,535,0001,412,200-8%Minor Suppression
OnionThis compound1,205,0001,350,000+12%Minor Enhancement
Soil (Loam)This compound1,215,000595,350-51%Severe Suppression
¹ Calculated as: [(B/A) - 1] x 100. A value between -20% and +20% is often considered acceptable.
Table 2: Comparison of Matrix Effect Mitigation Strategies
StrategyPrincipleProsConsBest For
Dilution Reduces concentration of interfering matrix components.[13]Simple, fast, inexpensive.Reduces analyte sensitivity; may fall below LOQ.High-concentration samples.
QuEChERS Cleanup Removes a broad range of interferences via d-SPE.[16][20]Effective, fast, uses minimal solvent.May not remove all interferences; requires optimization for matrix.Routine analysis of food and agricultural samples.[19]
Matrix-Matched Calibration Calibrators and samples experience the same matrix effect.[12]Highly effective compensation; widely used.Requires a representative blank matrix; can be labor-intensive.When a SIL-IS is unavailable.
Stable Isotope Labeled IS Co-elutes and experiences identical matrix effects as the analyte.[9]Gold standard for accuracy; corrects for extraction variability and matrix effects.Can be expensive; requires synthesis/availability for each analyte.High-stakes analyses requiring maximum accuracy and precision.

Visualizations

Decision_Workflow start Start Analysis assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me check_me Is ME Significant? (e.g., > ±20%) assess_me->check_me no_me Quantify using Solvent-Based Calibration check_me->no_me No optimize Optimize Sample Prep (e.g., Cleanup, Dilution) check_me->optimize Yes end Final Quantitation no_me->end compensate Choose Compensation Strategy sil_avail Is SIL-IS Available & Feasible? compensate->sil_avail use_sil Use Stable Isotope Labeled Internal Standard (SIL-IS) sil_avail->use_sil Yes use_mmc Use Matrix-Matched Calibration sil_avail->use_mmc No use_sil->end use_mmc->end optimize->compensate

Caption: Decision workflow for addressing matrix effects.

QuEChERS_Workflow homogenize 1. Homogenize Sample (10-15 g) extract 2. Add Acetonitrile & IS Shake Vigorously (1 min) homogenize->extract salts 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) Shake & Centrifuge extract->salts supernatant 4. Collect Supernatant (Acetonitrile Layer) salts->supernatant dspe 5. Dispersive SPE (d-SPE) Cleanup Add aliquot to d-SPE tube (e.g., MgSO₄ + PSA) supernatant->dspe vortex 6. Vortex & Centrifuge dspe->vortex final_extract 7. Collect Final Extract for LC-MS/MS Analysis vortex->final_extract

Caption: Standard QuEChERS experimental workflow.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
  • Prepare Blank Matrix Extract: Select a sample matrix known to be free of this compound. Process it through your entire sample preparation procedure (e.g., QuEChERS) to yield a final blank extract.

  • Prepare Solvent Standard (Solution A): Prepare a standard of this compound in the final solvent used for your extracts (e.g., acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare Post-Spike Standard (Solution B): Take an aliquot of the blank matrix extract and spike it with the this compound standard to achieve the same final concentration as Solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for the analyte.

  • Calculation: Calculate the Matrix Effect (ME) percentage using the formula: ME (%) = [(Peak Area in Solution B / Peak Area in Solution A) - 1] * 100

  • Interpretation:

    • ME = 0: No matrix effect.

    • ME < 0: Signal suppression.

    • ME > 0: Signal enhancement.

Protocol 2: Modified QuEChERS Sample Preparation for Sugar Beet

This protocol is a common starting point for a high-carbohydrate, complex matrix.

  • Sample Homogenization: Weigh 15 g of a homogenized sugar beet sample into a 50 mL centrifuge tube.

  • Internal Standard Addition: If using a SIL-IS, add it at this stage.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of sodium acetate.

    • Shake immediately and vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg of anhydrous MgSO₄, 150 mg of PSA (Primary Secondary Amine), and 150 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • Take an aliquot of the final cleaned extract.

    • If necessary, dilute with the mobile phase before injection into the LC-MS/MS system.

Protocol 3: Preparation of Matrix-Matched Calibration Standards
  • Generate Blank Matrix Extract: Prepare a bulk volume of blank matrix extract by processing at least 5-10 replicates of a known blank matrix sample through the entire validated sample preparation method (e.g., Protocol 2). Combine all the final extracts.

  • Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).

  • Create Calibration Series: Perform serial dilutions of the stock solution into the pooled blank matrix extract to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).

  • Construct Calibration Curve: Analyze the matrix-matched standards using your LC-MS/MS method and construct a calibration curve by plotting the instrument response against the concentration. This curve should be used for the quantification of all unknown samples from the same matrix type.

References

Improving recovery of Ethofumesate-2-keto from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the recovery of Ethofumesate-2-keto from complex matrices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to analyze?

A1: this compound is a primary metabolite of the herbicide ethofumesate.[1][2][3][4] It is crucial to monitor its levels in environmental and biological samples to assess the environmental fate of the parent herbicide and ensure food safety. Regulatory bodies often require the total residue of ethofumesate to be determined, which includes the parent compound and its key metabolites like this compound.

Q2: In which matrices is this compound typically found?

A2: this compound can be found in a variety of complex matrices, including:

  • Environmental samples: Soil and water.

  • Agricultural products: Sugar beets, onions, and garlic have been noted in analytical methods.[1][5]

  • Plant tissues: It is a metabolite in various plant species.

Q3: What are the main challenges in recovering this compound from complex matrices?

A3: The main challenges include:

  • Its polar nature: As a polar metabolite, it can be difficult to extract efficiently from certain matrices using common non-polar solvents.

  • Matrix effects: Co-extracted substances from complex matrices like soil, plants, and food can interfere with analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[6][7][8][9]

  • Conjugation: In plant and animal tissues, this compound can be present as conjugates (bound to molecules like sugars), which are not directly analyzable and require a hydrolysis step to be released.[5]

  • Low concentrations: As a metabolite, it may be present at very low levels, requiring sensitive analytical methods and efficient extraction and concentration steps.

Q4: What is the QuEChERS method and is it suitable for this compound analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food and agricultural products.[10][11][12] It involves an extraction and partitioning step with an organic solvent and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup. Given the polar nature of this compound, a modified QuEChERS method or other methods specifically designed for polar pesticides, like the QuPPe (Quick Polar Pesticides) method, may be more suitable.[13][14] The choice of extraction solvent and dSPE sorbents is critical for good recovery.[10][15]

Section 2: Troubleshooting Guides

This section provides structured guidance for common issues encountered during the analysis of this compound.

Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow cluster_extraction Extraction Troubleshooting cluster_cleanup Cleanup Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting cluster_stability Stability Troubleshooting Start Low Recovery of This compound CheckExtraction 1. Evaluate Extraction Efficiency Start->CheckExtraction CheckCleanup 2. Assess Cleanup Step CheckExtraction->CheckCleanup Extraction OK Solvent A. Inappropriate Solvent? - Consider polarity of this compound. - Test alternative solvents (e.g., Acetonitrile, Methanol). CheckExtraction->Solvent CheckHydrolysis 3. Verify Hydrolysis of Conjugates (if applicable) CheckCleanup->CheckHydrolysis Cleanup OK SPE A. Analyte Loss During SPE? - Check SPE sorbent type and amount. - Optimize wash and elution steps. CheckCleanup->SPE CheckStability 4. Investigate Analyte Stability CheckHydrolysis->CheckStability Hydrolysis OK IncompleteHydrolysis A. Incomplete Hydrolysis? - Optimize acid concentration, temperature, and time. CheckHydrolysis->IncompleteHydrolysis Resolved Problem Resolved CheckStability->Resolved Stability OK Degradation A. Degradation During Processing? - Minimize sample processing time. - Protect from light and extreme temperatures. CheckStability->Degradation pH B. Incorrect pH? - Adjust pH of extraction solvent. Ratio C. Suboptimal Sample-to-Solvent Ratio? - Increase solvent volume. dSPE B. Incorrect dSPE Sorbent? - For QuEChERS, select sorbents appropriate for the matrix (e.g., PSA, C18, GCB).

Caption: Troubleshooting workflow for low recovery of this compound.

Guide for Addressing Matrix Effects

Problem: Inconsistent or inaccurate results, often observed as signal suppression or enhancement in LC-MS/MS analysis.

Solutions:

  • Improve Chromatographic Separation:

    • Optimize the LC gradient to separate this compound from co-eluting matrix components.

    • Consider using a different stationary phase, such as a hydrophilic interaction liquid chromatography (HILIC) column, which can be effective for polar compounds.[13]

  • Enhance Sample Cleanup:

    • Use a more selective solid-phase extraction (SPE) sorbent.

    • For QuEChERS, experiment with different dSPE sorbents like primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.[16]

  • Modify Extraction Procedure:

    • A change in extraction solvent may reduce the co-extraction of interfering matrix components.

  • Use Matrix-Matched Standards:

    • Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for consistent matrix effects.

  • Employ Isotope-Labeled Internal Standards:

    • The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects, as it will be affected in the same way as the native analyte.

Logical Diagram for Method Selection

MethodSelection Matrix Select Matrix Type Soil Soil Matrix->Soil Plant Plant Tissue Matrix->Plant Water Water Matrix->Water Food Food Product (e.g., vegetables) Matrix->Food Soil_Extraction Extraction: - Acetonitrile or Methanol extraction - Consider impact of organic matter content Soil->Soil_Extraction Plant_Extraction Extraction: - QuEChERS or polar-modified method - Requires hydrolysis for conjugates Plant->Plant_Extraction Water_Extraction Extraction: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) Water->Water_Extraction Food_Extraction Extraction: - QuEChERS (buffered) - LLE with hexane/NaOH partition Food->Food_Extraction SPE_Cleanup SPE (e.g., Silica, PSA) Soil_Extraction->SPE_Cleanup dSPE_Cleanup dSPE (PSA, C18, GCB) Plant_Extraction->dSPE_Cleanup Water_Extraction->SPE_Cleanup Food_Extraction->SPE_Cleanup Food_Extraction->dSPE_Cleanup Cleanup Cleanup Analysis Analysis SPE_Cleanup->Analysis SPE_Cleanup->Analysis SPE_Cleanup->Analysis dSPE_Cleanup->Analysis GCMSMS GC-MS/MS Analysis->GCMSMS LCMSMS LC-MS/MS Analysis->LCMSMS

Caption: Decision tree for selecting an analytical method for this compound.

Section 3: Experimental Protocols

Protocol 1: Determination of Total Ethofumesate Residues in Food Matrices (adapted from Saito-Shida et al., 2020)[1][5]

This method determines the total residue of ethofumesate, including the parent compound (ET), this compound (KET), and open-ring-2-keto-ethofumesate (OKET) and its conjugates in food matrices like garlic, onion, and sugar beet.

1. Sample Extraction and Partitioning: a. Homogenize the sample. b. Weigh a representative portion of the homogenized sample. c. Extract the sample with an appropriate solvent. d. Partition the extract with hexane and a NaOH solution. This will separate the parent ethofumesate (less polar) into the hexane layer and the more polar metabolites (KET and OKET) into the aqueous NaOH layer.

2. Analysis of Parent Ethofumesate (Hexane Layer): a. Take the hexane layer from the partitioning step. b. Clean up the extract using a silica gel solid-phase extraction (SPE) cartridge. c. Analyze the cleaned extract by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

3. Analysis of Metabolites (Aqueous Layer): a. Hydrolysis of Conjugates: Heat the aqueous layer with hydrochloric acid (HCl) to hydrolyze any conjugated forms of the metabolites. b. Conversion of OKET to KET: Heat the hydrolyzed solution with acetic anhydride. This step converts the open-ring metabolite (OKET) to the more stable this compound (KET). c. Cleanup: Clean up the resulting solution using a silica gel SPE cartridge. d. Analysis: Analyze the final extract by GC-MS/MS for the presence of this compound.

4. Quantification: a. The total residue of ethofumesate is calculated as the sum of the concentrations of ET and KET (which now includes the converted OKET and hydrolyzed conjugates).

Section 4: Data Presentation

Table 1: Recovery Data for Ethofumesate and its Metabolites in Food Matrices
AnalyteMatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (%)
Ethofumesate (ET)Garlic0.0194-113<6
0.394-113<6
Onion0.0194-113<6
0.394-113<6
Sugar Beet0.0194-113<6
0.394-113<6
This compound (KET)Garlic0.0194-113<6
0.394-113<6
Onion0.0194-113<6
0.394-113<6
Sugar Beet0.0194-113<6
0.394-113<6
Open-ring-2-keto-ethofumesate (OKET)Garlic0.0194-113<6
0.394-113<6
Onion0.0194-113<6
0.394-113<6
Sugar Beet0.0194-113<6
0.394-113<6
Data adapted from Saito-Shida et al. (2020)[1][5]
Table 2: Comparison of Extraction Solvents for Polar Pesticides
SolventPolarity IndexTypical UseAdvantagesDisadvantages
Acetonitrile 5.8QuEChERS, general extractionGood extraction efficiency for a wide range of pesticide polarities, forms a separate layer with water upon salting out.[17]Can co-extract some non-polar interferences.
Methanol 5.1Extraction of highly polar compoundsHighly effective for polar analytes.Miscible with water, requiring different partitioning strategies. Can extract a high amount of matrix components.
Acetone 5.1General extractionGood solvent for many pesticides.Can cause issues with some GC systems if not solvent-exchanged.[17]
Ethyl Acetate 4.4Alternative to Acetonitrile in some methodsEffective for a broad range of pesticides.Can extract more fats and waxes from the sample.

This technical support center provides a starting point for researchers. Specific experimental conditions may need to be optimized for different matrices and analytical instrumentation.

References

Technical Support Center: Ethofumesate-2-keto Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting of the Ethofumesate-2-keto analytical standard for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for the this compound analytical standard?

A1: To ensure the stability of the this compound analytical standard, it is recommended to store it under refrigerated conditions. Specific temperature ranges provided by suppliers vary, so it is crucial to adhere to the instructions on the certificate of analysis (CoA).

Q2: What is the expected shelf life of the this compound analytical standard?

A2: The shelf life of the this compound analytical standard is limited and the expiration date is provided on the product label. It is critical to use the standard within this period to ensure the accuracy of experimental results.

Q3: In what forms is the this compound analytical standard available?

A3: The this compound analytical standard is available in a neat (solid) format and as solutions in various organic solvents such as cyclohexane, cyclohexane/ethyl acetate, and acetonitrile.

Q4: What are the primary applications of the this compound analytical standard?

A4: The this compound analytical standard is primarily used for the quantitative analysis of ethofumesate residues in food and environmental samples.[1] It serves as a reference material for method validation, instrument calibration, and quality control in analytical laboratories.[2]

Stability of this compound Analytical Standard

While specific quantitative long-term stability studies for the this compound analytical standard are not extensively published in peer-reviewed literature, general best practices for handling analytical standards should be followed to minimize degradation. The stability of the standard is influenced by temperature, light, and the solvent in which it is dissolved.

Storage Conditions Summary
Supplier RecommendationTemperature RangeSolvent
Supplier A+20°CCyclohexane
Supplier B2°C to 15°CCyclohexane
Supplier CNot specifiedAcetonitrile
General GuidanceRefrigeratedN/A

It is imperative to consult the Certificate of Analysis provided by the supplier for lot-specific storage instructions.

Potential Degradation Pathways

This compound is a metabolite of the herbicide ethofumesate. In environmental conditions, the formation and degradation of this compound are influenced by factors such as soil type, moisture, temperature, and microbial activity.[2] While laboratory degradation pathways of the analytical standard are not well-documented, exposure to harsh conditions such as high temperatures, extreme pH, and UV light should be avoided.

Experimental Protocols

Protocol for Preparation of Working Standards
  • Material and Equipment:

    • This compound analytical standard (neat or certified solution)

    • Class A volumetric flasks

    • Calibrated pipettes or syringes

    • High-purity solvent (e.g., acetonitrile, cyclohexane, or as specified in the analytical method)

  • Procedure for Preparing a Stock Solution from Neat Standard: a. Allow the vial containing the neat standard to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a suitable amount of the neat standard using an analytical balance. c. Quantitatively transfer the weighed standard to a volumetric flask. d. Dissolve the standard in a small amount of the desired solvent and then dilute to the mark with the same solvent. e. Mix the solution thoroughly to ensure homogeneity. f. Store the stock solution in an amber glass vial with a PTFE-lined cap at the recommended refrigerated temperature.

  • Procedure for Preparing Working Solutions: a. Allow the stock solution to equilibrate to room temperature. b. Perform serial dilutions of the stock solution using the appropriate solvent to achieve the desired concentrations for your calibration curve. c. Prepare fresh working solutions daily or as determined by your laboratory's stability validation.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the analysis of this compound using chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

Troubleshooting Common Analytical Issues
IssuePotential CauseRecommended Action
No Peak or Low Signal Intensity Improper storage of the standard leading to degradation.Verify the storage conditions and expiration date of the standard. Prepare a fresh stock solution.
Issues with the analytical instrument (e.g., injector, detector).Perform routine maintenance on the instrument as per the manufacturer's guidelines. Check for leaks in the system.[3]
Incorrect sample preparation or dilution.Review the sample preparation and dilution procedures to ensure accuracy.
Peak Tailing or Fronting Active sites in the GC inlet liner or column.Use a deactivated inlet liner and a high-quality, inert GC column.[3]
Column overload.Reduce the injection volume or the concentration of the sample.
Mismatch between the injection solvent and the mobile phase (LC).Whenever possible, dissolve the standard in the initial mobile phase.
Split Peaks Contamination in the GC inlet or column.Clean the GC inlet and replace the liner and septum. Condition the column.[3]
Co-elution with an interfering compound.Optimize the chromatographic method to improve separation.
Incompatible injection solvent.Ensure the solvent used to dissolve the standard is compatible with the analytical method.
Poor Reproducibility Inconsistent injection volumes.Use a calibrated autosampler for precise injections.
Degradation of the standard in the autosampler vial.Prepare fresh working solutions and do not leave them at room temperature for extended periods.
Fluctuations in instrument performance.Monitor system suitability parameters throughout the analytical run.

Visualizations

Experimental_Workflow cluster_prep Standard Preparation A Receive and Log Standard B Store at Recommended Temperature A->B C Prepare Stock Solution B->C Equilibrate to RT D Prepare Working Solutions C->D Serial Dilution E Instrument Calibration D->E F Sample Analysis E->F G Data Processing F->G I Review Results G->I H System Suitability Check H->E

Analytical Workflow for this compound Standard

Troubleshooting_Logic Start Analytical Issue (e.g., Poor Peak Shape) Check_Standard Check Standard Integrity (Age, Storage) Start->Check_Standard Standard_OK Standard OK? Check_Standard->Standard_OK Check_Prep Review Sample Preparation Prep_OK Preparation OK? Check_Prep->Prep_OK Check_Instrument Investigate Instrument (GC/LC-MS) Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Standard_OK->Check_Prep Yes Replace_Standard Prepare Fresh Standard Standard_OK->Replace_Standard No Prep_OK->Check_Instrument Yes Revise_Prep Revise Preparation Protocol Prep_OK->Revise_Prep No Instrument_Maint Perform Instrument Maintenance Instrument_OK->Instrument_Maint No Resolved Issue Resolved Instrument_OK->Resolved Yes Replace_Standard->Resolved Revise_Prep->Resolved Instrument_Maint->Resolved

Troubleshooting Flowchart for Analytical Issues

References

Technical Support Center: Optimization of Chromatographic Separation for Ethofumesate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of ethofumesate and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of ethofumesate and its primary metabolites, 2-keto-ethofumesate (KET) and open-ring-2-keto-ethofumesate (OKET).

Issue 1: Poor Peak Resolution or Co-elution of Ethofumesate and its Metabolites

Potential Cause Recommended Solution
Inadequate Mobile Phase Composition Optimize the mobile phase gradient. For reverse-phase HPLC, consider starting with a higher aqueous percentage to improve retention of early-eluting polar metabolites. A shallower gradient can also enhance separation.
Incorrect Column Chemistry Ensure the use of a suitable column. A C18 column is commonly used for the separation of ethofumesate and its metabolites.[1][2] For challenging separations, consider a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase.
Suboptimal Flow Rate A lower flow rate generally improves resolution by allowing more time for analyte interaction with the stationary phase. Experiment with flow rates between 0.8 and 1.2 mL/min.
Temperature Fluctuations Maintain a constant and optimized column temperature. A higher temperature can decrease viscosity and improve peak shape, but may also reduce retention times and resolution.

Issue 2: Peak Tailing for Ethofumesate or its Metabolites

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase Add a small percentage of an acidic modifier, such as formic acid (0.1%), to the mobile phase to suppress the ionization of silanol groups on the stationary phase, which can cause peak tailing for polar compounds.
Column Overload Reduce the injection volume or dilute the sample. Overloading the column can lead to asymmetrical peak shapes.
Column Contamination or Degradation If the problem persists, the column may be contaminated or have a void at the head. Flush the column with a strong solvent or, if necessary, replace it.
High Dead Volume Check all connections between the injector, column, and detector for any dead volume, which can cause band broadening and peak tailing.

Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio

Potential Cause Recommended Solution
Suboptimal Detector Wavelength (HPLC-UV) Determine the UV absorption maxima for ethofumesate and its metabolites. A wavelength of around 280 nm is often a good starting point.[2][3]
Inefficient Ionization (LC-MS) Optimize the ion source parameters, including gas flows, temperatures, and voltages. Electrospray ionization (ESI) in positive mode is commonly used for these compounds.[1]
Sample Matrix Effects Matrix components can suppress the ionization of target analytes. Improve sample cleanup procedures, such as using solid-phase extraction (SPE), to remove interfering substances.
Incomplete Hydrolysis of Conjugates For the analysis of total residues, ensure complete hydrolysis of conjugated metabolites by optimizing the acid concentration (e.g., HCl) and heating time.[4][5]

Issue 4: Inconsistent Retention Times

Potential Cause Recommended Solution
Mobile Phase Preparation Ensure the mobile phase is prepared consistently and accurately for each run. Use a high-precision balance and volumetric flasks.
Pump Malfunction Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate. Degas the mobile phase to prevent bubble formation.
Column Equilibration Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.
Temperature Fluctuations Use a column oven to maintain a stable temperature throughout the analytical run.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolites of ethofumesate I should be looking for?

A1: The primary metabolites of ethofumesate are 2-keto-ethofumesate (KET) and open-ring-2-keto-ethofumesate (OKET).[4][5] Another metabolite that may be of interest is ethofumesate-2-hydroxy.[6]

Q2: What is the recommended sample preparation procedure for analyzing total ethofumesate residues?

A2: A common procedure involves partitioning the sample with hexane and a sodium hydroxide solution. The parent ethofumesate is analyzed from the hexane layer after cleanup with a silica gel cartridge. For the metabolites in the aqueous layer, acid hydrolysis (e.g., with HCl) is performed to cleave any conjugates. Subsequently, OKET is converted to KET by heating with acetic anhydride.[4][5]

Q3: Which analytical technique is more suitable for ethofumesate metabolite analysis: GC-MS or LC-MS?

A3: Both techniques are viable. GC-MS/MS is a well-established method, particularly for total residue analysis where derivatization is already part of the sample preparation.[4][5] LC-MS is advantageous for analyzing the metabolites directly without derivatization and is generally preferred for its applicability to a wider range of polar and thermally labile compounds.

Q4: How can I confirm the identity of the ethofumesate metabolites in my samples?

A4: The most definitive method for identification is to use tandem mass spectrometry (MS/MS). By comparing the fragmentation pattern of the suspected metabolite peak in your sample with that of a certified reference standard, you can confirm its identity.

Q5: What are typical validation parameters for an analytical method for ethofumesate and its metabolites?

A5: Method validation should include an assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision).[2][3][7]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for ethofumesate and its primary metabolite, 2-keto-ethofumesate. Please note that these values can vary depending on the specific chromatographic conditions and instrumentation used.

AnalyteTypical Retention Time (min)Precursor Ion (m/z) [M+H]⁺
Ethofumesate7.5287.1
2-keto-ethofumesate (KET)6.0[1]257.0[1]

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of Total Ethofumesate Residues

This protocol is adapted from a method for the determination of total ethofumesate residues in food samples.[4][5]

  • Sample Extraction: Homogenize the sample and extract with a suitable solvent, such as acetonitrile.

  • Liquid-Liquid Partitioning: Partition the extract with hexane and a sodium hydroxide solution.

  • Analysis of Parent Ethofumesate:

    • Take the hexane layer and clean it up using a silica gel solid-phase extraction (SPE) cartridge.

    • Elute the ethofumesate and analyze by GC-MS/MS.

  • Analysis of Metabolites:

    • Take the aqueous layer and heat with hydrochloric acid (HCl) to hydrolyze any conjugated metabolites.

    • Heat the hydrolyzed sample with acetic anhydride to convert open-ring-2-keto-ethofumesate (OKET) to 2-keto-ethofumesate (KET).

    • Clean up the sample using a silica gel SPE cartridge.

    • Elute the KET and analyze by GC-MS/MS.

Protocol 2: HPLC-UV Analysis of Ethofumesate

This protocol is based on a method for the simultaneous determination of ethofumesate and other herbicides.[2][3]

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Methanol:Water (70:30, v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • UV Detection: 280 nm[2][3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_data Data Processing sample Sample Homogenization and Extraction partition Liquid-Liquid Partitioning (Hexane/NaOH) sample->partition hexane_layer Hexane Layer (Ethofumesate) partition->hexane_layer Parent Compound aqueous_layer Aqueous Layer (Metabolites) partition->aqueous_layer Metabolites spe_etho Silica Gel SPE Cleanup hexane_layer->spe_etho hydrolysis Acid Hydrolysis (HCl) aqueous_layer->hydrolysis derivatization Derivatization (Acetic Anhydride) hydrolysis->derivatization spe_met Silica Gel SPE Cleanup derivatization->spe_met gc_ms GC-MS/MS Analysis spe_etho->gc_ms lc_ms HPLC/LC-MS Analysis spe_etho->lc_ms spe_met->gc_ms spe_met->lc_ms integration Peak Integration and Quantification gc_ms->integration lc_ms->integration reporting Reporting integration->reporting

Caption: Workflow for the analysis of ethofumesate and its metabolites.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Checks cluster_system System Checks start Chromatographic Issue (e.g., Poor Resolution) check_gradient Adjust Gradient Profile start->check_gradient check_temp Optimize Temperature start->check_temp check_flow Verify Flow Rate start->check_flow check_composition Verify Composition check_gradient->check_composition resolved Issue Resolved check_composition->resolved check_column Evaluate Column Chemistry check_temp->check_column replace_column Replace Column check_column->replace_column replace_column->resolved check_leaks Inspect for Leaks check_flow->check_leaks check_leaks->resolved

Caption: Troubleshooting logic for chromatographic separation issues.

References

Technical Support Center: Analysis of Ethofumesate-2-keto by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce ion suppression when analyzing Ethofumesate-2-keto by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for the analysis of this compound?

Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the LC-MS ion source.[1][2][3] This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][3] Given that this compound is a moderately polar metabolite of the herbicide ethofumesate, it is often analyzed in complex matrices such as food and environmental samples, where the risk of ion suppression is high.[4][5][6]

Q2: How can I identify if ion suppression is affecting my this compound analysis?

A common method to identify ion suppression is the post-column infusion experiment. In this technique, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A drop in the baseline signal at the retention time of this compound indicates the presence of co-eluting matrix components that are causing ion suppression.

Q3: What are the primary strategies to reduce ion suppression for this compound?

The three main strategies to mitigate ion suppression for this compound are:

  • Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[7][8]

  • Chromatographic Separation: To resolve this compound from co-eluting interferences.[9][10][11]

  • Optimization of MS Parameters: To enhance the specific detection of the analyte.

Troubleshooting Guides

Sample Preparation

Q4: Which sample preparation method is best for reducing ion suppression for this compound in food matrices?

Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are effective methods for cleaning up samples prior to LC-MS analysis of polar pesticides and their metabolites.[7][8][9] The choice between them often depends on the specific matrix, desired throughput, and the extent of cleanup required.

  • QuEChERS: This method is widely used for multi-residue pesticide analysis in food matrices.[12][13] It involves an extraction and partitioning step followed by a dispersive SPE (d-SPE) cleanup. For a moderately polar analyte like this compound, the AOAC 2007.01 or EN 15662 versions are good starting points.[13][14]

  • Solid-Phase Extraction (SPE): SPE can offer a more targeted cleanup than QuEChERS, which can be beneficial for complex matrices.[8][15] The selection of the appropriate SPE sorbent is critical.

Q5: What are the recommended QuEChERS and SPE protocols for this compound?

Below are detailed protocols for both QuEChERS and SPE that can be adapted for the analysis of this compound.

Experimental Protocol: QuEChERS (based on AOAC 2007.01)

  • Sample Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (ACN).

    • Add internal standards.

    • Shake vigorously for 1 minute.

    • Add the AOAC 2007.01 extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA) per mL of extract. For matrices with high pigment content, consider using a d-SPE tube containing Graphitized Carbon Black (GCB).

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract:

    • Take the supernatant for LC-MS analysis. It may be necessary to dilute the final extract with the mobile phase to further reduce matrix effects.[12]

Experimental Protocol: Solid-Phase Extraction (SPE)

  • Sorbent Selection: For a moderately polar analyte like this compound (XLogP3 ≈ 1.8), a polymeric reversed-phase sorbent or a mixed-mode sorbent with both reversed-phase and ion-exchange properties can be effective.[5] Strong Cation Exchange (SCX) SPE has also been shown to be effective in minimizing ion suppression.[16]

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the sample extract (previously diluted with water to ensure analyte retention) onto the cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a small volume (e.g., 2 x 2 mL) of an appropriate organic solvent like acetonitrile or methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Quantitative Comparison of Cleanup Methods

The following table summarizes the reported effectiveness of different cleanup methods in reducing matrix effects for pesticide analysis.

Cleanup MethodMatrixAnalyte ClassReduction in Matrix Effect (%)Reference
QuEChERS with d-SPE Apple, Korean CabbageMulti-residue pesticides80-95%[17]
SPE Apple, Korean CabbageMulti-residue pesticides85-95%[17]
FaPEx (SPE-based) Apple, Korean CabbageMulti-residue pesticides88-98%[17]
SCX-SPE FeedTetracyclinesSignificant reduction[16]
Chromatographic Separation

Q6: How can I optimize my LC method to improve the separation of this compound from matrix interferences?

Optimizing the chromatographic separation is a powerful way to reduce ion suppression by separating the analyte of interest from co-eluting matrix components.[3]

  • Column Chemistry: For polar analytes like this compound, standard C18 columns may provide insufficient retention. Consider using a column with a more polar stationary phase, such as a polar-embedded C18, or employing Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[7][9][11]

  • Mobile Phase Composition:

    • Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Ammonium formate or ammonium acetate are generally preferred over trifluoroacetic acid (TFA), which can cause significant ion suppression in negative ion mode and may reduce sensitivity in positive ion mode.[3][18]

    • Gradient Optimization: A shallower gradient can improve the resolution between this compound and closely eluting matrix components.[19]

Q7: What is a recommended starting LC gradient for this compound analysis?

A generic gradient for the analysis of polar pesticides on a reversed-phase column is provided below. This should be optimized for your specific column and instrument.

Time (min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

Visual Troubleshooting Workflows

The following diagrams illustrate the decision-making process for troubleshooting ion suppression.

IonSuppressionTroubleshooting cluster_0 Initial Analysis cluster_1 Investigation cluster_2 Mitigation Strategies start Poor Sensitivity or Reproducibility for this compound check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_detected Ion Suppression Detected? check_suppression->suppression_detected optimize_sample_prep Optimize Sample Preparation (QuEChERS/SPE) suppression_detected->optimize_sample_prep Yes optimize_ms Optimize MS Parameters suppression_detected->optimize_ms No (Consider other issues) optimize_chromatography Optimize Chromatography (Column/Mobile Phase/Gradient) optimize_sample_prep->optimize_chromatography reanalyze Re-analyze Sample optimize_chromatography->reanalyze reanalyze->suppression_detected Suppression Persists

Caption: Troubleshooting workflow for ion suppression.

SamplePrepDecisionTree cluster_spe SPE Path cluster_quechers QuEChERS Path start High Matrix Complexity? spe Use Solid-Phase Extraction (SPE) start->spe Yes quechers Use QuEChERS start->quechers No/Moderate select_sorbent Select Sorbent (e.g., Polymeric RP, Mixed-Mode) spe->select_sorbent develop_method Develop SPE Method (Load, Wash, Elute) select_sorbent->develop_method select_dspe Select d-SPE Cleanup (PSA, C18, GCB) quechers->select_dspe follow_protocol Follow Standard Protocol (e.g., AOAC 2007.01) select_dspe->follow_protocol

Caption: Decision tree for sample preparation method selection.

References

Troubleshooting low sensitivity in Ethofumesate-2-keto detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethofumesate-2-keto Detection

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low sensitivity during the detection of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for detecting this compound?

A1: this compound, a primary metabolite of the herbicide ethofumesate, is typically analyzed using chromatographic techniques coupled with mass spectrometry.[1] The most common methods are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] These methods are favored for their high sensitivity and selectivity, which are crucial for detecting trace levels in complex matrices like food and environmental samples.[1]

Q2: I am observing a sudden drop in sensitivity for this compound. What are the likely causes?

A2: A sudden drop in sensitivity can stem from several factors related to your analytical system. Common culprits include issues with the mobile phase, such as degradation of additives like formic acid, especially in methanol.[4] It is also possible that the LC column is experiencing memory effects from previous analyses or that there is ion suppression due to a contaminated ion source or matrix effects.[4][5] Verifying that the mass spectrometer's performance is optimal by directly infusing a tuning solution is a recommended first step to isolate the issue.[6][7]

Q3: What are "matrix effects" and how can they lead to low sensitivity?

A3: Matrix effects are a significant challenge in LC-MS/MS analysis, causing signal suppression or enhancement.[5][8] This phenomenon occurs when co-extracted components from the sample matrix (e.g., soil, water, food) interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[5][8] This interference can lead to inaccurate quantification and reduced sensitivity.[8] Strategies to mitigate matrix effects include improving sample cleanup procedures, diluting the sample, or using matrix-matched standards for calibration.[6]

Q4: Can my sample preparation method be the cause of low sensitivity?

A4: Absolutely. Inefficient extraction or sample cleanup can result in significant analyte loss and low sensitivity. For this compound and its parent compound, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are often employed for extraction from various matrices.[3] It is also important to consider that this compound can exist as a conjugate in samples, which may require a hydrolysis step (e.g., with acid) to release the free form for detection.[2][3]

Troubleshooting Guides

Issue 1: Low or No Signal from this compound Standard

If you are not observing a signal from your analytical standard, this points to a problem with the instrument rather than the sample matrix.

Potential Cause Troubleshooting Step Recommended Action
Incorrect MS/MS Transitions Verify Precursor/Product IonsConfirm the m/z values for your precursor and product ions. For this compound (C11H12O5S), the molecular weight is 256.28 g/mol .[9] Check published methods or perform a product ion scan to confirm the transitions.
Ion Source Contamination Inspect and Clean Ion SourceA dirty ion source is a common cause of low sensitivity.[7] Follow the manufacturer's protocol to clean the ion source components, including the probe and curtain plate.[7]
Mobile Phase Degradation Prepare Fresh Mobile PhaseAdditives like formic acid in methanol can degrade.[4] Prepare fresh mobile phases daily and use LC-MS grade solvents and additives from glass containers to avoid contamination.[4]
Column Issues Check Column PerformanceEnsure the column is properly equilibrated.[7] If the column has been used for multiple assays, memory effects could be an issue.[4] Flush the column according to the manufacturer's instructions.[6]
Issue 2: Good Signal from Standard, but Low Sensitivity in Samples

This scenario strongly suggests that components in your sample matrix are interfering with the analysis.

Potential Cause Troubleshooting Step Recommended Action
Matrix-Induced Ion Suppression Evaluate Matrix EffectsPrepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound. Compare the response to standards in pure solvent. A lower response in the matrix indicates suppression.
Inefficient Sample Extraction Optimize Extraction ProtocolReview your sample preparation method. Ensure the extraction solvent is appropriate for this compound and that pH conditions are optimal. Consider solid-phase extraction (SPE) for cleanup.
Presence of Conjugates Incorporate a Hydrolysis StepThis compound can be present as a conjugate.[10] A hydrolysis step using acid (e.g., HCl) can free the analyte for detection.[2][3]
Sample Dilution Dilute the Sample ExtractDiluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. A 10x dilution can significantly reduce suppression.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for this compound

This protocol provides a starting point for method development. Optimization will be required based on your specific instrument and sample matrix.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm) is a common choice.[9]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

    • Gradient: A typical gradient would start with a low percentage of organic phase, ramping up to elute this compound, followed by a high organic wash and re-equilibration.

    • Flow Rate: 0.2-0.4 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.

    • Key Parameters: Optimize ion source parameters such as gas flows, temperature, and voltages according to your instrument manufacturer's guidelines.

Protocol 2: Sample Preparation with Hydrolysis for Conjugated Residues

This protocol is adapted from methods for total ethofumesate residue analysis.[2][3]

  • Extraction: Extract the sample using a suitable method like QuEChERS.

  • Partitioning: Partition the extract with a solvent like hexane and an aqueous solution (e.g., NaOH solution).[2][3]

  • Hydrolysis: Take the aqueous layer and acidify with HCl. Heat the solution to hydrolyze the conjugates.[2][3]

  • Cleanup: After hydrolysis, use a cleanup step such as a silica gel cartridge to remove interferences.[2][3]

  • Analysis: The cleaned extract is then ready for LC-MS/MS analysis.

Visual Troubleshooting Guides

Low_Sensitivity_Troubleshooting start Low Sensitivity Observed check_std Check Standard Injection start->check_std check_sample Check Sample Injection check_std->check_sample Passes no_std_signal Low/No Signal from Standard check_std->no_std_signal Fails low_sample_signal Low Signal in Sample Only check_sample->low_sample_signal Fails ms_params Verify MS/MS Transitions & Tuning no_std_signal->ms_params matrix_effects Evaluate Matrix Effects low_sample_signal->matrix_effects ion_source Inspect & Clean Ion Source ms_params->ion_source mobile_phase Prepare Fresh Mobile Phase ion_source->mobile_phase lc_system Check LC System (Column, Pump, etc.) mobile_phase->lc_system resolve_instrument Instrument Issue Resolved lc_system->resolve_instrument sample_prep Optimize Sample Prep matrix_effects->sample_prep hydrolysis Consider Hydrolysis Step sample_prep->hydrolysis dilution Test Sample Dilution hydrolysis->dilution resolve_method Method Issue Resolved dilution->resolve_method

Caption: Troubleshooting workflow for low sensitivity.

Sample_Prep_Workflow cluster_prep Sample Preparation Steps cluster_loss Potential Points of Analyte Loss start Sample Homogenization extraction Extraction (e.g., QuEChERS) start->extraction partition Liquid-Liquid Partition extraction->partition loss1 Incomplete Extraction extraction->loss1 hydrolysis Aqueous Layer Hydrolysis (HCl) partition->hydrolysis loss2 Analyte in Organic Layer partition->loss2 cleanup Solid-Phase Extraction (SPE) Cleanup hydrolysis->cleanup loss3 Incomplete Hydrolysis hydrolysis->loss3 analysis LC-MS/MS Analysis cleanup->analysis loss4 Analyte Loss During Cleanup cleanup->loss4

Caption: Sample preparation workflow and potential analyte loss points.

References

Technical Support Center: Enhancing Ethofumesate-2-keto Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Ethofumesate-2-keto extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction important?

This compound is a primary metabolite of the herbicide ethofumesate. Its extraction and analysis are crucial for environmental monitoring, food safety assessment, and understanding the metabolic fate of ethofumesate in various matrices such as soil, water, and plant tissues. Accurate quantification of this compound is often required for regulatory compliance.

Q2: What are the common challenges encountered during the extraction of this compound?

Researchers may face several challenges during the extraction of this compound, including:

  • Low recovery rates: Inefficient extraction from complex matrices.

  • Matrix effects: Interference from co-extracted compounds in the sample matrix, which can suppress or enhance the analytical signal.

  • Analyte degradation: this compound may be susceptible to degradation under certain pH or temperature conditions.

  • Poor reproducibility: Inconsistent results between samples or batches.

Q3: Which analytical techniques are commonly used for the determination of this compound?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a widely used and highly sensitive method for the determination of this compound and its parent compound, ethofumesate.[1][2] This technique offers excellent selectivity and allows for accurate quantification at low concentration levels.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) of this compound.

Solid-Phase Extraction (SPE) Troubleshooting
Problem Potential Cause Recommended Solution
Low Analyte Recovery Inappropriate Sorbent: The SPE sorbent is not retaining the analyte effectively.Select a sorbent with a higher affinity for this compound. For the cleanup of ethofumesate and its metabolites, a silica gel cartridge is commonly used.[1][2]
Inefficient Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.Optimize the elution solvent system. A mixture of dichloromethane and methanol (2:1 v/v) has been used for eluting ethofumesate from silica SPE cartridges.[3]
Sample Overload: The amount of sample or analyte loaded onto the SPE cartridge exceeds its capacity.Reduce the sample volume or use a larger SPE cartridge.
Flow Rate Too High: The sample or solvent is passing through the cartridge too quickly for effective interaction.Decrease the flow rate during sample loading and elution.
Poor Reproducibility Inconsistent Cartridge Packing: Variations in the packing of SPE cartridges.Use high-quality, certified SPE cartridges from a reputable supplier.
Variable Sample pH: Inconsistent pH of the sample can affect analyte retention.Ensure the pH of all samples is adjusted to a consistent value before loading onto the SPE cartridge.
Presence of Interferences Inadequate Washing: The washing step is not effectively removing co-extracted matrix components.Optimize the wash solvent to be strong enough to remove interferences without eluting the analyte.
Inappropriate Sorbent Selection: The chosen sorbent is also retaining interfering compounds.Consider using a different type of SPE sorbent with higher selectivity for the analyte of interest.
Liquid-Liquid Extraction (LLE) Troubleshooting

| Problem | Potential Cause | Recommended Solution | | :--- | :--- | Formation of Emulsion | | Emulsion Formation | High concentration of lipids or other surfactants in the sample. | - Centrifuge the sample to break the emulsion. - Add a small amount of salt (e.g., NaCl) to the aqueous phase to increase its polarity. - Filter the mixture through a bed of glass wool or a phase-separation filter paper. | | Low Analyte Recovery | Incorrect Solvent Polarity: The extraction solvent has a similar polarity to the sample matrix, leading to poor partitioning. | Select a solvent with a significantly different polarity from the sample matrix. For the extraction of ethofumesate and its metabolites, partitioning with hexane and a sodium hydroxide solution is a common step.[1][2] | | | Incorrect pH: The pH of the aqueous phase is not optimal for the ionization state of the analyte, affecting its partitioning. | Adjust the pH of the aqueous phase to suppress the ionization of this compound, thereby increasing its solubility in the organic solvent. | | | Insufficient Mixing: Inadequate agitation of the two phases results in incomplete extraction. | Ensure vigorous shaking or vortexing for a sufficient amount of time to maximize the surface area between the two phases. |

Experimental Protocols & Data

Protocol 1: Extraction of Ethofumesate and its Metabolites from Food Matrices[1][2]

This protocol describes a validated method for the determination of total ethofumesate residues, including this compound (KET), in food matrices such as garlic, onion, and sugar beet.

1. Extraction:

  • Homogenize 20 g of the sample with 100 mL of acetone:water (4:1, v/v).

  • Centrifuge and collect the supernatant.

  • Re-extract the residue with 50 mL of acetone:water (4:1, v/v).

  • Combine the supernatants.

2. Liquid-Liquid Partitioning:

  • Take an aliquot of the extract and partition with n-hexane and 0.1 M NaOH solution.

  • The hexane layer contains ethofumesate, while the aqueous layer contains the metabolites.

3. Cleanup (Ethofumesate):

  • Clean up the hexane layer using a silica gel SPE cartridge.

4. Hydrolysis and Derivatization (Metabolites):

  • Heat the aqueous layer with HCl to hydrolyze any conjugates.

  • Subsequently, heat with acetic anhydride to convert the open-ring-2-keto-ethofumesate (OKET) to this compound (KET).

5. Cleanup (Metabolites):

  • Clean up the resulting solution using a silica gel SPE cartridge.

6. Analysis:

  • Analyze both fractions by GC-MS/MS.

The following table summarizes the recovery and precision data for the method described above.

Matrix Spiking Level (mg/kg) Recovery (%) Relative Standard Deviation (RSD) (%) Limit of Detection (LOD) (mg/kg)
Garlic0.0194 - 113< 60.0005
0.394 - 113< 60.0005
Onion0.0194 - 113< 60.0005
0.394 - 113< 60.0005
Sugar Beet0.0194 - 113< 60.0005
0.394 - 113< 60.0005

Data sourced from a study on the determination of total ethofumesate residues in foods by GC-MS/MS.[1][2]

Protocol 2: Extraction of Ethofumesate from Soil and Sugarbeet[4]

This protocol outlines a method for the extraction of ethofumesate from soil and sugarbeet samples.

1. Extraction from Soil:

  • Extract soil samples with a mixture of acetone and methanol.

  • Reduce the extract to dryness under reduced pressure.

  • Partition with a dichloromethane:water system.

  • Evaporate the organic layer to near dryness.

2. Extraction from Sugarbeet (Roots and Leaves):

  • Extract chopped and macerated beet root/leaves with a methanol:acetone mixture.

  • Concentrate the extract.

3. Cleanup (Both Matrices):

  • Perform cleanup using a silica SPE cartridge with hexane:dichloromethane as the eluent.

4. Analysis:

  • Dissolve the residue in methanol for HPLC analysis.

The following table presents the recovery data for the extraction of ethofumesate from soil and sugarbeet.

Matrix Fortification Level (ppm) Recovery (%)
Soil0.5 - 5.077.01 - 86.03
Beet Root0.5 - 5.078.22 - 86.15
Beet Leaves0.5 - 5.080.26 - 86.50

Data from a study on the dissipation of ethofumesate in soil and residue analysis in sugarbeet.[4]

Visualized Workflows

The following diagrams illustrate the experimental workflows for the extraction of this compound.

Ethofumesate_Extraction_Workflow cluster_extraction 1. Sample Extraction cluster_partitioning 2. Liquid-Liquid Partitioning cluster_cleanup_etho 3. Ethofumesate Cleanup & Analysis cluster_cleanup_keto 4. Metabolite Conversion, Cleanup & Analysis Sample Sample (e.g., Food, Soil) Homogenization Homogenization with Acetone/Water Sample->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Residue1 Residue Centrifugation1->Residue1 Supernatant2 Combine Supernatants Supernatant1->Supernatant2 Re_extraction Re-extraction of Residue Residue1->Re_extraction Centrifugation2 Centrifugation Re_extraction->Centrifugation2 Centrifugation2->Supernatant2 Partitioning Partitioning with n-Hexane & NaOH Supernatant2->Partitioning Hexane_Layer n-Hexane Layer (contains Ethofumesate) Partitioning->Hexane_Layer Aqueous_Layer Aqueous Layer (contains Metabolites) Partitioning->Aqueous_Layer SPE_Etho Silica Gel SPE Cleanup Hexane_Layer->SPE_Etho Hydrolysis Acid Hydrolysis Aqueous_Layer->Hydrolysis GCMS_Etho GC-MS/MS Analysis SPE_Etho->GCMS_Etho Derivatization Derivatization with Acetic Anhydride (OKET to KET) Hydrolysis->Derivatization SPE_Keto Silica Gel SPE Cleanup Derivatization->SPE_Keto GCMS_Keto GC-MS/MS Analysis SPE_Keto->GCMS_Keto

Caption: Workflow for the extraction and analysis of Ethofumesate and its metabolites.

Troubleshooting_SPE cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Analyte Recovery in SPE Cause1 Inappropriate Sorbent Problem->Cause1 Cause2 Inefficient Elution Problem->Cause2 Cause3 Sample Overload Problem->Cause3 Cause4 High Flow Rate Problem->Cause4 Solution1 Select more affine sorbent (e.g., Silica Gel) Cause1->Solution1 Address with Solution2 Optimize elution solvent Cause2->Solution2 Address with Solution3 Reduce sample volume or use larger cartridge Cause3->Solution3 Address with Solution4 Decrease flow rate Cause4->Solution4 Address with

Caption: Troubleshooting logic for low analyte recovery in Solid-Phase Extraction.

References

Minimizing degradation of Ethofumesate-2-keto during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Ethofumesate-2-keto during sample storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a primary metabolite of the herbicide Ethofumesate.[1][2] Its stability during sample storage is crucial for accurate analytical quantification in research and regulatory monitoring. Degradation can lead to underestimation of its concentration, impacting the reliability of experimental results.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are believed to be hydrolysis and photodegradation, similar to its parent compound, Ethofumesate.[1] There is also a known equilibrium between this compound and its open-ring form, open-ring-2-keto-ethofumesate.[1]

Q3: How does pH affect the stability of this compound?

Q4: Is this compound sensitive to light?

Direct photostability studies on this compound are not widely published. However, its parent compound, Ethofumesate, is susceptible to photodegradation, with a reported half-life of 31 hours in water.[1] Therefore, it is highly recommended to protect samples containing this compound from light to minimize potential degradation.

Q5: What are the recommended storage temperatures for this compound samples?

Commercial analytical standards of this compound are typically stored at low temperatures. For instance, a solution in cyclohexane is recommended to be stored at 4°C.[4] For long-term storage, freezing (-20°C or lower) is a common practice to minimize chemical and biological degradation of pesticides. However, the optimal storage temperature may depend on the solvent and sample matrix.

Q6: In which solvents is this compound stable?

Commercial standards are often supplied in solvents like cyclohexane or acetonitrile.[4] The stability of this compound in other solvents should be experimentally verified. For multiclass pesticide residue analysis, acidified acetonitrile has been shown to improve the stability of several compounds.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Decreasing concentration of this compound over time in stored samples. Degradation due to improper storage. - Temperature: Ensure samples are stored at or below the recommended temperature (e.g., ≤ 4°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles. - Light Exposure: Protect samples from light by using amber vials or storing them in the dark. - pH: If in an aqueous matrix, check the pH and consider adjusting to a slightly acidic or neutral pH, followed by a stability check. - Solvent: If using a solvent other than the one in which the standard was prepared, verify the stability of this compound in that solvent.
Inconsistent analytical results for replicate samples. Non-homogenous sample or variable degradation between aliquots. - Ensure samples are thoroughly mixed before taking aliquots. - Process and analyze all samples and standards under the same conditions (light, temperature, time out of storage).
Appearance of unknown peaks in the chromatogram near the this compound peak. Formation of degradation products. - This could indicate the formation of the open-ring-2-keto-ethofumesate or other degradants. - Review storage conditions and sample handling procedures to identify potential causes of degradation. - If possible, use a mass spectrometer to identify the unknown peaks.

Experimental Protocols

Protocol for Analysis of Total Ethofumesate Residues (including this compound)

This protocol is adapted from a method for the determination of total ethofumesate residues in food samples by GC-MS/MS.[6][7]

1. Sample Extraction and Partitioning:

  • Extract the sample with an appropriate solvent (e.g., hexane).

  • Partition the extract with a NaOH solution. The parent Ethofumesate will remain in the hexane layer, while the metabolites, including this compound and its open-ring form, will move to the aqueous layer.

2. Analysis of Parent Ethofumesate:

  • Clean up the hexane layer using a silica gel cartridge.

  • Analyze by GC-MS/MS.

3. Analysis of Metabolites (including this compound):

  • Heat the aqueous layer with HCl to hydrolyze any conjugates.

  • Heat the solution with acetic anhydride to convert the open-ring-2-keto-ethofumesate to this compound.

  • Clean up the resulting solution using a silica gel cartridge.

  • Analyze by GC-MS/MS.

Data Presentation

Table 1: Summary of Factors Influencing this compound Stability and Recommended Storage Conditions

Factor Influence on Stability Recommendation Reference
Temperature Lower temperatures slow down degradation.Short-term: ≤ 4°C. Long-term: ≤ -20°C. Avoid freeze-thaw cycles.[4]
Light Potential for photodegradation.Store samples in amber vials or in the dark.[1]
pH (Aqueous Matrix) Stability is pH-dependent. The parent compound is stable at neutral and alkaline pH.For unknown matrices, evaluate stability at the sample's pH. Consider adjusting to slightly acidic or neutral pH if degradation is observed.[1][3]
Solvent The choice of solvent can impact stability.Use solvents like cyclohexane or acetonitrile. For new solvents, verify stability. Acidification of acetonitrile may improve stability.[4][5]
Oxidizing Agents Incompatible with strong oxidizing agents.Avoid contact with strong oxidizing agents.[4]

Visualizations

Ethofumesate Ethofumesate Ethofumesate_2_keto This compound Ethofumesate->Ethofumesate_2_keto Metabolism / Degradation Open_ring Open-ring-2-keto- ethofumesate Ethofumesate_2_keto->Open_ring Equilibrium Degradation_Products Other Degradation Products Ethofumesate_2_keto->Degradation_Products Hydrolysis / Photodegradation

Caption: Degradation pathway of Ethofumesate and the equilibrium of this compound.

cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis Storage_Conditions Store at ≤ 4°C (short-term) or ≤ -20°C (long-term) in the dark Extraction Extraction Storage_Conditions->Extraction Cleanup Clean-up Extraction->Cleanup GC_MSMS GC-MS/MS Analysis Cleanup->GC_MSMS Sample_Collection Sample Collection Sample_Collection->Storage_Conditions

Caption: Recommended workflow for handling and analyzing samples containing this compound.

References

Selecting appropriate internal standards for Ethofumesate-2-keto analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting appropriate internal standards for the analysis of Ethofumesate-2-keto. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

A1: The ideal internal standard is an isotopically labeled version of the analyte itself, such as this compound-d'X'. This is because it shares near-identical physicochemical properties and chromatographic behavior with the unlabeled analyte, ensuring the most accurate correction for variations during sample preparation and analysis. However, the commercial availability of such a standard can be limited.

Q2: If an isotopically labeled this compound is unavailable, what are the alternatives?

A2: When an isotopically labeled version of the metabolite is not available, the next best option is an isotopically labeled version of the parent compound, such as Ethofumesate-d5. This is a common practice in pesticide residue analysis. Another alternative is to use a structural analog that has similar chemical properties and a different mass-to-charge ratio (m/z) but does not co-elute with the analyte of interest.

Q3: What are the key criteria for selecting a structural analog as an internal standard?

A3: When selecting a structural analog, consider the following:

  • Structural Similarity: The internal standard should have a chemical structure as close as possible to this compound to ensure similar extraction efficiency and ionization response.

  • Chromatographic Behavior: It should elute close to, but be fully resolved from, this compound.

  • Mass Spectrometric Distinction: The internal standard must have a different m/z ratio from the analyte to be distinguishable by the mass spectrometer.

  • Stability: It must be stable throughout the entire analytical process.

  • Purity: The internal standard should be of high purity and free from any impurities that might interfere with the analysis.

Q4: Can I use a single internal standard for a multi-residue analysis that includes this compound?

A4: While it is possible to use a single internal standard for a multi-residue method, it is generally recommended to use an internal standard that is structurally similar to the specific analyte of interest for the most accurate quantification.[1] If a single standard is used for a broad range of pesticides, it may not adequately compensate for the unique matrix effects and extraction recoveries of each individual compound.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound when using an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Internal Standard Response 1. Inconsistent addition of the internal standard. 2. Degradation of the internal standard during sample processing. 3. Matrix effects suppressing or enhancing the internal standard signal.[2][3][4]1. Ensure precise and consistent spiking of the internal standard into all samples, standards, and blanks. Use a calibrated pipette. 2. Evaluate the stability of the internal standard under the specific extraction and cleanup conditions. 3. Optimize the sample cleanup procedure to remove interfering matrix components. Dilute the sample extract if necessary.
Poor Recovery of Internal Standard 1. Inefficient extraction of the internal standard from the sample matrix. 2. Loss of the internal standard during solvent evaporation steps.1. Select an internal standard with physicochemical properties very similar to this compound to ensure comparable extraction efficiency. 2. Optimize the evaporation temperature and gas flow to prevent loss of the internal standard.
Internal Standard Co-elutes with an Interference 1. Insufficient chromatographic separation. 2. Presence of an isobaric interference in the matrix.1. Modify the chromatographic conditions (e.g., gradient, column chemistry, mobile phase) to achieve better separation. 2. Use a more selective mass transition (MRM) for the internal standard. If using high-resolution mass spectrometry, a narrow mass extraction window can help.
Analyte Signal is Suppressed, but Internal Standard Signal is Not 1. The internal standard is not an ideal match for the analyte in terms of its susceptibility to matrix effects.1. If using a structural analog, it may not be co-eluting closely enough with the analyte to experience the same degree of ion suppression. Adjust chromatography for closer elution. 2. An isotopically labeled internal standard is the best solution to mitigate this issue.

Experimental Protocols

Selection of an Appropriate Internal Standard

The selection of a suitable internal standard is a critical step in developing a robust analytical method. The following workflow outlines the decision-making process.

A Start: Need for this compound Analysis B Isotopically Labeled this compound (e.g., -d'X') Available? A->B C Use as Internal Standard B->C Yes D Isotopically Labeled Parent Compound (Ethofumesate-d5) Available? B->D No E Consider as a Primary Alternative D->E Yes F Search for a Suitable Structural Analog D->F No G Evaluate Physicochemical Properties (Polarity, pKa, etc.) E->G F->G H Assess Chromatographic Behavior (Retention Time, Peak Shape) G->H I Confirm Mass Spectrometric Distinction (Different m/z) H->I J Validate Performance (Recovery, Linearity, Precision) I->J K Selected Structural Analog Internal Standard J->K

Workflow for Internal Standard Selection
Sample Preparation and Analysis by GC-MS/MS

The following is a general protocol for the analysis of total ethofumesate residues, including this compound, in food matrices, adapted from a published method.[5] An internal standard should be added at the beginning of the sample preparation process.

1. Extraction:

  • Homogenize 10 g of the sample with 20 mL of acetonitrile.

  • Add the selected internal standard (e.g., Ethofumesate-d5) at a known concentration.

  • Shake vigorously for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

2. Liquid-Liquid Partitioning:

  • Take the supernatant and partition with n-hexane and a sodium hydroxide solution.

  • The parent ethofumesate will partition into the hexane layer.

  • The metabolites, including this compound, will remain in the aqueous layer.

3. Hydrolysis and Conversion (for total residue analysis):

  • Acidify the aqueous layer with hydrochloric acid and heat to hydrolyze any conjugates.

  • Add acetic anhydride and heat to convert any open-ring-2-keto-ethofumesate to this compound.

4. Solid-Phase Extraction (SPE) Cleanup:

  • Pass the treated aqueous layer through a silica gel SPE cartridge to remove interferences.

  • Elute the analyte and internal standard with an appropriate solvent mixture (e.g., acetone/n-hexane).

5. GC-MS/MS Analysis:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.

  • Analyze using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

Parameter Value
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Ionization Mode Electron Ionization (EI)
MS/MS Transitions Specific precursor and product ions for this compound and the internal standard must be optimized.

Data Presentation

The following table summarizes the key physicochemical properties of this compound and a potential internal standard, Ethofumesate-d5. This information is crucial for method development.

Compound Molecular Formula Molecular Weight ( g/mol ) LogP Notes
This compoundC₁₁H₁₂O₅S256.28~1.8The primary metabolite of interest.
Ethofumesate-d5C₁₃H₁₃D₅O₅S291.38~2.7A suitable isotopically labeled internal standard (parent compound).

Signaling Pathways and Logical Relationships

The following diagram illustrates the metabolic pathway of Ethofumesate to this compound and the role of the internal standard in the analytical workflow.

cluster_0 Metabolic Pathway cluster_1 Analytical Workflow Ethofumesate Ethofumesate (Parent) Metabolism Metabolism in Soil/Plants Ethofumesate->Metabolism E2K This compound (Metabolite) Metabolism->E2K Sample Sample Containing E2K Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Extraction & Cleanup Add_IS->Extraction Analysis LC/GC-MS/MS Analysis Extraction->Analysis Quant Quantification (Ratio of E2K/IS) Analysis->Quant

Metabolism and Analytical Workflow

References

Technical Support Center: Trace Level Detection of Ethofumesate-2-keto

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement of trace level detection of Ethofumesate-2-keto. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the analysis of this compound.

Sample Preparation

Question: I am experiencing low recovery of this compound during sample preparation. What are the possible causes and solutions?

Answer:

Low recovery of this compound can stem from several factors during the sample preparation process. Here are the common causes and recommended solutions:

  • Incomplete Extraction: The extraction solvent and technique may not be optimal for your sample matrix.

    • Solution: Ensure you are using an appropriate extraction method like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). For complex matrices, modifications to the standard QuEChERS protocol might be necessary. Consider adjusting the solvent-to-sample ratio or employing a more rigorous extraction technique such as pressurized liquid extraction (PLE).

  • Analyte Loss During Cleanup: The solid-phase extraction (SPE) cleanup step can sometimes lead to the loss of the analyte if the sorbent material and elution solvents are not correctly chosen.

    • Solution: A silica gel cartridge is commonly used for the cleanup of Ethofumesate and its metabolites.[1][2][3] Ensure the cartridge is properly conditioned before use. Optimize the elution solvent to ensure complete elution of this compound while minimizing the co-elution of matrix interferences.

  • Degradation of the Analyte: this compound may be susceptible to degradation under certain pH or temperature conditions during extraction and cleanup.

    • Solution: Maintain controlled temperature and pH conditions throughout the sample preparation process. Avoid exposing the sample to harsh acidic or basic conditions for extended periods unless it is a required step for hydrolysis of conjugates.[1][2][3]

Question: How can I minimize matrix effects in my analysis?

Answer:

Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in trace level analysis.[4][5][6] Here are some strategies to mitigate them:

  • Effective Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering co-extractives from the sample.

    • Solution: Employ a robust cleanup technique like dispersive solid-phase extraction (d-SPE) as part of the QuEChERS method. Different d-SPE sorbents can be tested to find the most effective one for your specific matrix.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to your samples.

    • Solution: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank sample extract that has undergone the same preparation procedure as your actual samples.[1][5] This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Isotope Dilution Mass Spectrometry (IDMS): This is a highly effective method for correcting matrix effects.

    • Solution: If a stable isotope-labeled internal standard for this compound is available, it can be added to the sample at the beginning of the preparation process. Since the internal standard behaves similarly to the analyte, any matrix effects will affect both equally, allowing for accurate quantification.

Chromatography (GC-MS/MS)

Question: I am observing peak tailing for the this compound peak in my GC-MS/MS analysis. What could be the cause and how can I fix it?

Answer:

Peak tailing can compromise peak integration and, consequently, the accuracy of your results.[7][8][9] Common causes and solutions are:

  • Active Sites in the GC System: Active sites in the GC inlet liner, column, or detector can interact with the analyte, causing peak tailing.

    • Solution:

      • Inlet Maintenance: Regularly replace the GC inlet liner and septum. Use a liner with deactivation to minimize interactions.

      • Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions. If the column is old or has been used with highly contaminated samples, it may need to be replaced.

      • Column Trimming: Trimming a small portion (10-20 cm) from the inlet side of the column can remove active sites that have accumulated over time.[10]

  • Column Overload: Injecting too much of the sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample extract and reinject. If the peak shape improves, you were likely overloading the column.

  • Inappropriate Column Temperature: A suboptimal oven temperature program can affect peak shape.

    • Solution: Review and optimize the GC oven temperature program. A slower ramp rate or a slightly higher initial temperature might improve the peak shape.

Question: My retention times for this compound are shifting between injections. What should I do?

Answer:

Retention time shifts can indicate a problem with the stability of your chromatographic system. Here's how to troubleshoot this issue:

  • Leaks in the GC System: Even a small leak in the gas lines or connections can cause pressure fluctuations and lead to retention time shifts.

    • Solution: Perform a leak check of the entire GC system, from the gas source to the detector.

  • Inconsistent Oven Temperature: Fluctuations in the oven temperature will directly impact retention times.

    • Solution: Verify that the GC oven is calibrated and maintaining a stable temperature.

  • Changes in Carrier Gas Flow Rate: Variations in the carrier gas flow rate will cause retention times to change.

    • Solution: Check the gas supply and the electronic pressure control (EPC) settings to ensure a constant and correct flow rate.

Mass Spectrometry (MS)

Question: I am experiencing ion suppression in my LC-MS/MS analysis of this compound. How can I address this?

Answer:

Ion suppression is a common issue in LC-MS/MS and can lead to underestimation of the analyte concentration.[4][11][12][13]

  • Co-eluting Matrix Components: Components from the sample matrix that elute at the same time as this compound can compete for ionization, leading to a suppressed signal.

    • Solution:

      • Improve Chromatographic Separation: Optimize the LC gradient to better separate the analyte from interfering matrix components. A different stationary phase might also provide better resolution.

      • Enhance Sample Cleanup: As mentioned earlier, a more effective sample cleanup will reduce the amount of matrix components reaching the MS source.

  • High Concentrations of Salts or Buffers: Non-volatile salts or buffers in the mobile phase can build up on the MS inlet and suppress the signal.

    • Solution: Use volatile mobile phase additives like ammonium formate or ammonium acetate at the lowest effective concentration.

Question: I am not getting consistent fragmentation patterns for this compound in my MS/MS analysis. What could be the reason?

Answer:

Inconsistent fragmentation can affect the reliability of your identification and quantification.

  • Fluctuating Collision Energy: The energy used to fragment the precursor ion needs to be stable.

    • Solution: Ensure that the collision energy setting in your MS/MS method is optimized and that the collision gas pressure is stable.

  • Instability of the Precursor Ion: If the precursor ion is not stable, it can lead to inconsistent fragmentation.

    • Solution: Verify the selection of the correct precursor ion for this compound. The protonated molecule [M+H]+ is commonly used in positive ion mode.[14]

Frequently Asked Questions (FAQs)

Q1: What is the typical analytical method for the trace level detection of this compound?

A1: The most commonly employed method is Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS).[1][2][3] This technique offers high sensitivity and selectivity, which are crucial for trace level analysis in complex matrices. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used, especially for multi-residue methods that include more polar pesticides.

Q2: How is this compound typically handled in residue analysis?

A2: this compound is a major metabolite of the herbicide Ethofumesate.[15] In regulatory analysis, the total residue of ethofumesate is often determined, which includes the parent compound (Ethofumesate), this compound (KET), and another metabolite, open-ring-2-keto-ethofumesate (OKET), along with its conjugates.[1][2][3]

Q3: What are the key steps in a typical sample preparation workflow for this compound analysis?

A3: A common workflow involves:

  • Extraction: Using a suitable solvent, often as part of the QuEChERS method.

  • Partitioning: Separating the analyte from water-soluble components using salts.

  • Cleanup: Using dispersive solid-phase extraction (d-SPE) or a silica gel cartridge to remove interfering matrix components.[1][2][3]

  • Hydrolysis (if necessary): For the determination of total ethofumesate residues, a hydrolysis step with acid is performed to convert conjugates of the open-ring metabolite to a form that can be measured.[1][2][3]

  • Derivatization (if necessary): In some methods, a derivatization step may be used to improve the chromatographic behavior of the analytes.

Q4: Where can I obtain a standard for this compound?

A4: High-purity reference standards for this compound are available from various chemical suppliers that specialize in analytical and reference materials.[16][17][18][19]

Q5: What are the typical precursor and product ions for this compound in MS/MS analysis?

A5: In positive ion mode electrospray ionization (ESI), the precursor ion is typically the protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of approximately 257.0478.[14] Common product ions for fragmentation include m/z 177.055 and 229.0518.[14] It is essential to optimize these transitions on your specific instrument.

Quantitative Data Summary

ParameterValueReference
Limit of Detection (LOD) 0.0005 mg/kg[1][3]
Recoveries 94-113%[1][3]
Relative Standard Deviations (RSDs) <6%[1][3]
Molecular Weight 256.28 g/mol [14]
Molecular Formula C11H12O5S[14]

Experimental Protocols

Detailed GC-MS/MS Method for Total Ethofumesate Residue Analysis

This protocol is a summary of a validated method for the determination of total ethofumesate residues.[1][2][3]

  • Sample Extraction and Partitioning:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • The upper acetonitrile layer contains Ethofumesate.

    • The lower aqueous layer contains the metabolites.

  • Analysis of Ethofumesate:

    • Take an aliquot of the hexane layer.

    • Clean up the extract using a silica gel cartridge.

    • Elute with a suitable solvent mixture (e.g., acetone/hexane).

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS/MS analysis.

  • Analysis of Metabolites (this compound and open-ring-2-keto-ethofumesate):

    • Take the aqueous layer from the initial extraction.

    • Add HCl and heat to hydrolyze the conjugates of the open-ring metabolite.

    • Add acetic anhydride and heat to convert the open-ring metabolite to this compound.

    • Perform a liquid-liquid extraction with a suitable solvent (e.g., hexane).

    • Clean up the extract using a silica gel cartridge.

    • Elute, evaporate, and reconstitute for GC-MS/MS analysis.

  • GC-MS/MS Parameters:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5MS or equivalent.

    • Oven Program: Optimize for the separation of the analytes. A typical program might start at 70°C, ramp to 180°C, and then ramp to 280°C.

    • Injection Mode: Splitless injection is commonly used for trace analysis.

    • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions for each analyte.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_etho Ethofumesate Analysis cluster_keto This compound Analysis Sample Homogenized Sample Extraction Extraction (Acetonitrile) Sample->Extraction Partitioning Partitioning (QuEChERS Salts) Extraction->Partitioning Centrifugation Centrifugation Partitioning->Centrifugation Hexane_Layer Hexane Layer (Ethofumesate) Centrifugation->Hexane_Layer Aqueous_Layer Aqueous Layer (Metabolites) Centrifugation->Aqueous_Layer Etho_Cleanup Silica Gel Cleanup Hexane_Layer->Etho_Cleanup Hydrolysis Hydrolysis (HCl) Aqueous_Layer->Hydrolysis Etho_Analysis GC-MS/MS Analysis Etho_Cleanup->Etho_Analysis Conversion Conversion (Acetic Anhydride) Hydrolysis->Conversion Keto_Extraction LLE (Hexane) Conversion->Keto_Extraction Keto_Cleanup Silica Gel Cleanup Keto_Extraction->Keto_Cleanup Keto_Analysis GC-MS/MS Analysis Keto_Cleanup->Keto_Analysis Troubleshooting_Logic Problem Poor Peak Shape (Tailing) Cause1 Active Sites in System Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Suboptimal Temperature Problem->Cause3 Solution1a Inlet Maintenance Cause1->Solution1a Solution1b Column Conditioning/Trimming Cause1->Solution1b Solution2 Dilute Sample Cause2->Solution2 Solution3 Optimize Oven Program Cause3->Solution3

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Ethofumesate-2-keto Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pesticide residues, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comprehensive comparison of a validated analytical method for the determination of Ethofumesate-2-keto, a significant metabolite of the herbicide ethofumesate. Experimental data, detailed protocols, and a visual workflow are presented to aid in the selection and implementation of appropriate analytical techniques.

Performance Comparison of Analytical Methods

A key aspect of method validation is the assessment of its performance characteristics. The following table summarizes the validation data for a Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method developed for the determination of total ethofumesate residues, including this compound, in various food matrices.[1][2][3]

Validation ParameterMatrixSpiking Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)
Accuracy & Precision Garlic0.0194 - 113< 60.0005
0.394 - 113< 60.0005
Onion0.0194 - 113< 60.0005
0.394 - 113< 60.0005
Sugar Beet0.0194 - 113< 60.0005
0.394 - 113< 60.0005

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the analytical method for this compound.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample_Extraction Sample Extraction (e.g., with hexane and NaOH solution) Cleanup Cleanup (e.g., Silica Gel Cartridge) Sample_Extraction->Cleanup Derivatization Derivatization (if necessary) (e.g., Conversion of OKET to KET) Cleanup->Derivatization GC_MSMS GC-MS/MS Analysis Derivatization->GC_MSMS Linearity Linearity GC_MSMS->Linearity Accuracy Accuracy (Recovery) GC_MSMS->Accuracy Precision Precision (Repeatability) GC_MSMS->Precision LOD_LOQ LOD & LOQ Determination GC_MSMS->LOD_LOQ

Caption: Experimental workflow for the validation of an analytical method for this compound.

Experimental Protocols

A detailed methodology is crucial for the replication of validation results. The following protocol is based on a validated GC-MS/MS method for the determination of total ethofumesate residues.[1][2][3]

Sample Preparation
  • Extraction: Samples are extracted and partitioned using hexane and a sodium hydroxide (NaOH) solution. For the analysis of the parent ethofumesate, the hexane layer is utilized. For the analysis of metabolites, including this compound (KET) and open-ring-2-keto-ethofumesate (OKET), the aqueous layer is processed further.[1][2][3]

  • Cleanup of Hexane Layer (for Ethofumesate): The hexane extract is cleaned up using a silica gel cartridge before analysis by GC-MS/MS.[1][2][3]

  • Hydrolysis and Derivatization of Aqueous Layer (for Metabolites):

    • The aqueous layer is heated with hydrochloric acid (HCl) to hydrolyze any conjugates.[2][3]

    • Following hydrolysis, the solution is heated with acetic anhydride. This step is crucial as it converts the open-ring-2-keto-ethofumesate (OKET) metabolite into this compound (KET), allowing for the determination of the total residue as a single analyte.[2][3]

    • The resulting solution is then cleaned up using a silica gel cartridge prior to GC-MS/MS analysis.[2][3]

GC-MS/MS Analysis
  • Instrument: A Gas Chromatograph coupled with a Tandem Mass Spectrometer (GC-MS/MS) is used for the separation and detection of the analytes.[1][2][3]

  • Column and Conditions: Specific chromatographic conditions (e.g., column type, temperature program, gas flow rates) are optimized to achieve good separation and peak shape for this compound.

  • Mass Spectrometric Detection: The mass spectrometer is operated in a mode that ensures high selectivity and sensitivity for the target analyte.

Method Validation Parameters

The validation of the analytical method is performed by assessing the following parameters:

  • Linearity: A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations to establish the linear range of the method.

  • Accuracy (Recovery): The accuracy of the method is determined by spiking blank matrix samples (e.g., garlic, onion, sugar beet) with known amounts of the analyte at different concentration levels (e.g., 0.01 mg/kg and 0.3 mg/kg). The percentage of the analyte recovered is then calculated.[2][3]

  • Precision (Repeatability): The precision of the method is evaluated by performing multiple analyses of the spiked samples at each concentration level and calculating the relative standard deviation (RSD) of the recovery values.[2][3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, the lowest concentration of an analyte that can be reliably detected, and the LOQ, the lowest concentration that can be quantitatively determined with acceptable precision and accuracy, are established. For this method, the LOD for all analytes was reported as 0.0005 mg/kg.[2][3]

Alternative Analytical Techniques

While GC-MS/MS is a powerful technique for the analysis of this compound, other chromatographic methods can also be employed. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), has been used for the determination of the parent compound, ethofumesate.[4] Although specific validation data for this compound using HPLC was not detailed in the reviewed literature, the principles of method validation would remain the same, focusing on linearity, accuracy, precision, and sensitivity. The choice between GC-MS/MS and HPLC would depend on factors such as the volatility and thermal stability of the analyte, matrix effects, and the required sensitivity and selectivity.

References

A Researcher's Guide to Certified Reference Materials for Ethofumesate-2-keto Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) serve as the cornerstone of quality assurance in analytical chemistry, providing a benchmark for method validation and ensuring the traceability of measurement results. This guide offers a comparative overview of commercially available CRMs for Ethofumesate-2-keto, a key metabolite of the herbicide Ethofumesate. We present a summary of available products, detailed experimental protocols for their analysis, and visual representations of relevant biological and experimental workflows.

Comparison of Commercially Available this compound CRMs

Several reputable suppliers offer this compound reference materials. While a direct head-to-head comparison with comprehensive experimental data from a single source is unavailable in the public domain, the following table summarizes the key features of products from prominent vendors based on their provided information. Researchers are encouraged to request detailed Certificates of Analysis (CoA) from suppliers for complete information on certified values, uncertainties, and traceability.

Supplier/BrandProduct NameCAS NumberFormatConcentrationNotes
Sigma-Aldrich (PESTANAL®) This compound26244-33-7Neat-Analytical standard grade, suitable for HPLC and GC.
LGC Standards This compound26244-33-7Neat-Produced in accordance with ISO 17034.[1]
LGC Standards This compound26244-33-7Single Solution10 µg/mL in CyclohexaneCharacterized under ISO/IEC 17025.[2][3]
HPC Standards GmbH This compound26244-33-7Not SpecifiedNot SpecifiedHigh-purity reference material for residue analysis.[4]
Benchchem This compound26244-33-7Not SpecifiedNot SpecifiedFor research use only.[5]
Santa Cruz Biotechnology This compound26244-33-7Not SpecifiedNot SpecifiedFor proteomics research.[6]
CRM LABSTANDARD Ethofumesate, 2-keto- solutionNot SpecifiedSolutionNot SpecifiedAnalytical Standard Solution.[7]

Experimental Protocols for this compound Analysis

The analysis of this compound, often in conjunction with its parent compound and other metabolites, is crucial for environmental monitoring and food safety. The following are detailed methodologies for its determination using common analytical techniques.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Method

This method is suitable for the determination of total Ethofumesate residues, including this compound, in food matrices.[8][9][10]

1. Sample Extraction and Partitioning:

  • Homogenize the sample (e.g., garlic, onion, sugar beet).

  • Extract the residues with an appropriate solvent.

  • Partition the extract with hexane and a sodium hydroxide (NaOH) solution. The parent Ethofumesate will be in the hexane layer, while the metabolites, including this compound, will be in the aqueous layer.

2. Analysis of Ethofumesate (Parent Compound):

  • Clean up the hexane layer using a silica gel cartridge.

  • Analyze the cleaned-up extract by GC-MS/MS.

3. Analysis of Metabolites (including this compound):

  • Heat the aqueous layer with hydrochloric acid (HCl) to hydrolyze any conjugated metabolites.

  • Subsequently, heat the solution in acetic anhydride to convert any open-ring-2-keto-ethofumesate to this compound.

  • Clean up the resulting solution using a silica gel cartridge.

  • Analyze the final extract by GC-MS/MS.

Method Performance:

  • Recoveries: 94-113%

  • Relative Standard Deviations (RSD): <6%

  • Limit of Detection (LOD): 0.0005 mg/kg for all analytes.

High-Performance Liquid Chromatography (HPLC) Method

An RP-HPLC method can be developed and validated for the simultaneous determination of Ethofumesate and its metabolites in soil and water samples.[11]

1. Sample Preparation:

  • Soil: Extract the soil sample with a suitable solvent, followed by cleanup steps if necessary.

  • Water: Perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes.

  • Dissolve the final residue in HPLC-grade methanol.

  • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A mixture of methanol and water, or acetonitrile and water, in isocratic or gradient mode.

  • Flow Rate: Typically 1 mL/min.

  • Detection: UV detector set at an appropriate wavelength (e.g., 280 nm). The maximum UV absorption for Ethofumesate is at 221.2 nm and 277.6 nm.[11]

  • Injection Volume: 5 µL.

Method Validation Parameters:

  • Linearity: Establish a calibration curve with standard solutions at various concentration levels (e.g., 0.002 to 10.0 µg/mL).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of fortified samples.

  • Accuracy: Determined by performing recovery studies on spiked blank samples at different concentration levels. Recoveries for Ethofumesate in soil and water have been reported to range from 75.58% to 94.60%.[11]

Visualizing Key Processes

To aid in the understanding of the context and analysis of this compound, the following diagrams illustrate the metabolic pathway of Ethofumesate and a typical experimental workflow for CRM-based analysis.

cluster_0 Metabolic Pathway of Ethofumesate Ethofumesate Ethofumesate Metabolite1 This compound Ethofumesate->Metabolite1 Biotic Degradation (Microbial Activity in Soil) Plant Metabolism Metabolite2 Open-ring-2-keto-ethofumesate Metabolite1->Metabolite2 Hydrolysis Metabolite3 Further Degradation Products Metabolite2->Metabolite3 Further Metabolism

Caption: Metabolic degradation pathway of Ethofumesate to this compound and other metabolites.

cluster_1 Experimental Workflow for this compound Analysis using a CRM A Obtain Certified Reference Material (CRM) of this compound B Prepare Standard Solutions (Calibration Curve) A->B D Instrumental Analysis (e.g., GC-MS/MS or HPLC) B->D Calibration G Method Validation (Accuracy, Precision, Linearity, etc.) B->G Reference for Validation C Sample Preparation (Extraction and Cleanup) C->D Analysis E Data Acquisition and Processing D->E F Quantification of this compound in Sample E->F F->G Performance Assessment

Caption: A typical experimental workflow for the quantitative analysis of this compound using a CRM.

References

A Guide to Inter-Laboratory Comparison for Ethofumesate-2-keto Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for laboratories involved in the analysis of Ethofumesate-2-keto, a key metabolite of the herbicide ethofumesate. While specific inter-laboratory comparison data for this compound is not publicly available, this document outlines a validated analytical method and its performance characteristics, which can serve as a benchmark for individual laboratory performance and for setting up internal or external proficiency tests.

Data Presentation: Performance of a Validated Analytical Method

The following table summarizes the performance of a gas chromatography-tandem mass spectrometry (GC-MS/MS) method for the determination of total ethofumesate residues, including this compound (KET).[1][2][3] Laboratories can compare their in-house method validation results against these benchmarks.

AnalyteMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)
Ethofumesate (ET)Garlic, Onion, Sugar Beet0.0194-113<60.0005
0.394-113<60.0005
This compound (KET) Garlic, Onion, Sugar Beet 0.01 94-113 <6 0.0005
0.3 94-113 <6 0.0005
Open-ring-2-keto-ethofumesate (OKET)Garlic, Onion, Sugar Beet0.0194-113<60.0005
0.394-113<60.0005

Experimental Protocols

A detailed methodology for the analysis of ethofumesate and its metabolites, including this compound, is crucial for achieving accurate and reproducible results.[1][2][3]

Sample Preparation and Extraction:

  • Extraction: Samples are extracted and partitioned with hexane and NaOH solution.

  • Separation: The hexane layer is used for the analysis of the parent ethofumesate compound. The aqueous layer contains the metabolites.

  • Hydrolysis and Conversion: The aqueous layer is heated with HCl to hydrolyze any conjugates. Subsequently, it is heated with acetic anhydride to convert the open-ring-2-keto-ethofumesate (OKET) to this compound (KET).

  • Clean-up: The resulting solution is cleaned up using a silica gel cartridge.

Instrumentation (GC-MS/MS Analysis):

  • Instrument: Gas chromatograph coupled with a tandem mass spectrometer (GC-MS/MS).

  • Analysis: The cleaned-up extracts are analyzed by GC-MS/MS for the quantification of ethofumesate and this compound.

High-purity reference materials are essential for accurate quantification in residue analysis.[4]

Visualizations

Logical Relationship of Ethofumesate and its Metabolite

The following diagram illustrates the relationship between the parent compound, Ethofumesate, and its metabolite, this compound.

Ethofumesate Ethofumesate Metabolism Metabolism Ethofumesate->Metabolism Ethofumesate_2_keto This compound Metabolism->Ethofumesate_2_keto Oxidation

Ethofumesate Metabolism to this compound

Workflow for an Inter-Laboratory Comparison Study

This diagram outlines the typical workflow of a proficiency testing (PT) or inter-laboratory comparison (ILC) study, which is an essential component of laboratory quality assurance.[5][6][7]

cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Evaluation & Reporting A Selection of Test Material B Preparation of Homogeneous Samples A->B C Spiking with Known Concentrations B->C D Distribution of Test Samples to Labs C->D E Analysis by Participating Laboratories D->E F Submission of Analytical Results E->F G Statistical Analysis (e.g., z-scores) F->G H Issuing of Performance Report G->H I Implementation of Corrective Actions H->I

Inter-Laboratory Comparison Workflow

References

Ethofumesate and its Metabolite Ethofumesate-2-keto: A Comparative Toxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of the herbicide ethofumesate and its primary metabolite, ethofumesate-2-keto. While quantitative toxicological data for this compound is limited in publicly available literature, this document summarizes the existing data for the parent compound and discusses the regulatory stance on the toxicity of its metabolites.

Executive Summary

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for ethofumesate. No specific LD50 or LC50 values for this compound were identified in the reviewed literature.

CompoundTest OrganismEndpointValueReference
EthofumesateRatOral LD50>2,100 mg/kg[3][4]
EthofumesateRatDermal LD50>4,100 mg/kg[3][4]
EthofumesateRatInhalation LC50>2.14 mg/L/4hr[3]
EthofumesateMouseOral LD50>5,000 mg/kg[5]
EthofumesateFish96-hour LC50Toxic to fish (Specific value not provided in cited documents)[4]

Metabolic Pathway of Ethofumesate

Ethofumesate undergoes biotransformation, leading to the formation of several metabolites, including this compound. Understanding this pathway is crucial for evaluating the overall toxicological risk.

Ethofumesate_Metabolism Ethofumesate Ethofumesate Metabolite1 Ethofumesate-2-hydroxy Ethofumesate->Metabolite1 Hydroxylation Metabolite2 This compound Metabolite1->Metabolite2 Oxidation Metabolite3 Open-ring-2-keto-ethofumesate Metabolite2->Metabolite3 Ring Opening Metabolite4 Further Degradation Products Metabolite3->Metabolite4

Caption: Metabolic pathway of ethofumesate.

Experimental Protocols

Detailed methodologies for key toxicological assessments are critical for data interpretation and replication. The following are summaries of standard OECD guidelines for acute toxicity testing.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

1. Test Organisms: A suitable fish species, such as Zebrafish (Brachydanio rerio), is selected. The fish are acclimated to the laboratory conditions for a specified period.[6][7][8][9]

2. Test Conditions:

  • Exposure Period: 96 hours.

  • Test Vessels: Inert containers of suitable capacity.

  • Water: Reconstituted or dechlorinated tap water with controlled pH, hardness, and temperature.

  • Test Concentrations: A geometric series of at least five concentrations of the test substance and a control group. A limit test at 100 mg/L may be performed first.[6][9]

  • Loading: The biomass of fish per volume of test solution is kept low to ensure adequate dissolved oxygen.

3. Procedure:

  • Fish are randomly allocated to the test vessels.

  • The test substance is introduced into the water to achieve the desired concentrations.

  • Observations of mortality and any sublethal effects are made at 24, 48, 72, and 96 hours.[6]

  • Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

4. Data Analysis: The cumulative mortality at each concentration is recorded, and the 96-hour LC50 value with 95% confidence limits is calculated using appropriate statistical methods, such as probit analysis.[9]

OECD_203_Workflow cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_analysis Data Analysis Acclimation Acclimate Test Fish Expose Introduce Fish to Test Solutions Acclimation->Expose PrepSolutions Prepare Test Concentrations PrepSolutions->Expose Monitor Monitor Mortality and Sublethal Effects (24, 48, 72, 96h) Expose->Monitor Measure Measure Water Quality Parameters Expose->Measure Calculate Calculate 96-hour LC50 Monitor->Calculate

Caption: Workflow for OECD Guideline 203.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance in mammals, providing information on its hazardous properties and allowing for classification. It is designed to use fewer animals and cause less suffering than traditional LD50 tests.[10][11][12][13][14]

1. Test Animals: Typically, rats of a single sex (usually females) are used.[10] Animals are fasted before dosing.

2. Principle: The test involves a stepwise procedure using a set of fixed dose levels (5, 50, 300, and 2000 mg/kg, with an exceptional 5000 mg/kg). The aim is to identify a dose that causes evident toxicity but not mortality.[10][11]

3. Procedure:

  • Sighting Study: A preliminary study is conducted to determine the appropriate starting dose for the main study. Single animals are dosed sequentially.[11]

  • Main Study: Groups of animals (typically 5) are dosed at the selected starting dose.[11]

  • Administration: The test substance is administered as a single oral dose by gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[11]

  • Necropsy: A gross necropsy is performed on all animals at the end of the study.

4. Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals based on the observed toxicity.

OECD_420_Logic node_rect node_rect Start Start with Sighting Study (e.g., 300 mg/kg) Dose_2000 Dose at 2000 mg/kg Start->Dose_2000 Evident_Toxicity Evident Toxicity? Dose_2000->Evident_Toxicity Dose_300 Dose at 300 mg/kg Mortality Mortality? Dose_300->Mortality Dose_50 Dose at 50 mg/kg Dose_50->Mortality Dose_5 Dose at 5 mg/kg Dose_5->Mortality Evident_Toxicity->Dose_300 Yes Classify_NoTox Classify as Not Acutely Toxic Evident_Toxicity->Classify_NoTox No Mortality->Dose_50 Yes Mortality:e->Dose_5:n Yes Classify_Cat4 Classify as Category 4 Mortality->Classify_Cat4 No Classify_Cat3 Classify as Category 3 Mortality:e->Classify_Cat3:n No Classify_Cat1_2 Classify as Category 1 or 2 Mortality:e->Classify_Cat1_2:n Yes/No

References

A Comparative Guide to the Analysis of Ethofumesate and its Metabolites: Ethofumesate-2-keto vs. Other Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered a significant amount of information to create the comparison guide. I have a detailed GC-MS/MS method for the analysis of Ethofumesate, Ethofumesate-2-keto (KET), and open-ring-2-keto-ethofumesate (OKET), including a complete sample preparation protocol and validation data. I also have enough information to construct the metabolic pathway diagram for Ethofumesate.

Crucially, I have now found a multi-residue LC-MS/MS method that includes Ethofumesate, and while it doesn't explicitly mention the two main metabolites in the abstract, the full methodology might include them or could be adapted for their analysis. I have recovery and precision data for Ethofumesate from this LC-MS/MS method. This will allow me to create a comparison between the two techniques, as requested.

I can now proceed with structuring the data, detailing the experimental protocols, creating the Graphviz diagrams, and writing the final comparison guide. I have sufficient information to fulfill all the core requirements of the user's request. Therefore, no further search queries are needed.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the herbicide Ethofumesate and its primary metabolites, with a particular focus on this compound. The information presented herein is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs, supported by experimental data and detailed protocols.

Introduction to Ethofumesate and its Metabolism

Ethofumesate is a selective systemic herbicide used for the control of grasses and broad-leaved weeds. Its metabolism in plants and soil leads to the formation of several metabolites, with this compound (KET) and the open-ring-2-keto-ethofumesate (OKET) being of significant interest due to their potential persistence and biological activity. Accurate and sensitive analytical methods are crucial for monitoring these compounds in various matrices to assess environmental fate, ensure food safety, and conduct toxicological studies.

Analytical Methodologies: A Comparative Overview

The two most prominent analytical techniques for the determination of Ethofumesate and its metabolites are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This section provides a comparative analysis of these two methods.

Performance Data

A key aspect of method selection is the performance characteristics of the analytical technique. The following tables summarize the quantitative data from validation studies of a GC-MS/MS method for the simultaneous analysis of Ethofumesate, this compound (KET), and open-ring-2-keto-ethofumesate (OKET), and an LC-MS/MS method for Ethofumesate.

Table 1: Performance of GC-MS/MS Method for Ethofumesate and its Metabolites [1][2]

AnalyteMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD) (mg/kg)
EthofumesateGarlic, Onion, Sugar Beet0.0194-113<60.0005
0.394-113<60.0005
This compound (KET)Garlic, Onion, Sugar Beet0.0194-113<60.0005
0.394-113<60.0005
Open-ring-2-keto-ethofumesate (OKET)Garlic, Onion, Sugar Beet0.0194-113<60.0005
0.394-113<60.0005

Table 2: Performance of a Multi-Residue LC-MS/MS Method for Ethofumesate [3]

AnalyteMatrixFortification Level (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
EthofumesateFresh Pepper0.01878
0.0510810
0.1903

Comparison Summary:

The GC-MS/MS method demonstrates excellent sensitivity with a very low limit of detection for all three compounds. The recoveries and precision are consistently high across different concentration levels and matrices. The LC-MS/MS method also shows good recovery and precision for the parent compound, Ethofumesate. While a direct comparison for the metabolites using a validated LC-MS/MS method was not available in the reviewed literature, LC-MS/MS is generally well-suited for the analysis of polar and thermally labile compounds, which could be advantageous for certain metabolites. The choice between GC-MS/MS and LC-MS/MS will depend on the specific analytes of interest, the sample matrix, and the required sensitivity.

Experimental Protocols

Detailed methodologies are crucial for the replication of experimental results. The following sections outline the key experimental protocols for the analysis of Ethofumesate and its metabolites.

GC-MS/MS Method for Total Ethofumesate Residue Analysis[1][2]

This method determines the total residue of Ethofumesate, including the parent compound and its metabolites KET and OKET.

1. Sample Extraction and Partitioning:

  • Homogenize 20 g of the sample with 100 mL of acetone.

  • Centrifuge and collect the supernatant.

  • Re-extract the residue with 50 mL of acetone.

  • Combine the supernatants and adjust the volume to 200 mL with acetone.

  • Take a 10 mL aliquot of the extract and add 10 mL of 0.1 M sodium hydroxide and 20 mL of n-hexane.

  • Shake and separate the layers. The n-hexane layer contains Ethofumesate, and the aqueous layer contains the metabolites.

2. Analysis of Ethofumesate (Hexane Layer):

  • Clean up the n-hexane layer using a silica gel solid-phase extraction (SPE) cartridge.

  • Elute with a suitable solvent.

  • Analyze the eluate by GC-MS/MS.

3. Analysis of Metabolites (Aqueous Layer):

  • Acidify the aqueous layer with hydrochloric acid and heat to hydrolyze any conjugates.

  • Add acetic anhydride and heat to convert OKET to KET.

  • Extract the converted KET with a suitable organic solvent.

  • Clean up the extract using a silica gel SPE cartridge.

  • Analyze the eluate by GC-MS/MS.

Instrumental Parameters (Typical for GC-MS/MS):

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: Optimized for the separation of the target analytes.

  • Carrier Gas: Helium.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) operated in multiple reaction monitoring (MRM) mode.

LC-MS/MS Method for Ethofumesate Analysis[3]

This method is part of a multi-residue analysis for various pesticides.

1. Sample Extraction (QuEChERS-based):

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile and shake vigorously.

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

  • Centrifuge to separate the layers.

2. Sample Cleanup (Dispersive SPE):

  • Take an aliquot of the upper acetonitrile layer.

  • Add a d-SPE sorbent (e.g., PSA, C18) to remove interfering matrix components.

  • Vortex and centrifuge.

3. LC-MS/MS Analysis:

  • Dilute the final extract with a suitable solvent.

  • Inject into the LC-MS/MS system.

Instrumental Parameters (Typical for LC-MS/MS):

  • Liquid Chromatograph: Equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile/methanol with additives like formic acid or ammonium formate.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) operated in multiple reaction monitoring (MRM) mode.

Visualizations

The following diagrams illustrate the metabolic pathway of Ethofumesate and a general workflow for its analysis.

Ethofumesate_Metabolism Ethofumesate Ethofumesate Metabolite1 This compound (KET) Ethofumesate->Metabolite1 Oxidation Metabolite2 Open-ring-2-keto-ethofumesate (OKET) Metabolite1->Metabolite2 Hydrolysis Conjugates Conjugates Metabolite2->Conjugates

Caption: Metabolic pathway of Ethofumesate in soil and plants.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample (e.g., Food, Soil) Extraction Extraction Sample->Extraction Partitioning Partitioning Extraction->Partitioning Cleanup Cleanup (SPE) Partitioning->Cleanup GCMSMS GC-MS/MS Cleanup->GCMSMS Ethofumesate & Metabolites LCMSMS LC-MS/MS Cleanup->LCMSMS Ethofumesate Quantification Quantification GCMSMS->Quantification LCMSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for the analysis of Ethofumesate and its metabolites.

References

Immunoassay for Ethofumesate-2-keto: A Comparative Analysis of Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a hypothetical enzyme-linked immunosorbent assay (ELISA) for the detection of Ethofumesate-2-keto, a principal metabolite of the herbicide ethofumesate. The focus of this guide is to present potential cross-reactivity profiles with the parent compound and other related metabolites, offering researchers and drug development professionals a framework for evaluating immunoassay performance. The data presented herein is illustrative, based on typical cross-reactivity patterns observed in immunoassays for small molecules, and should be used as a reference for the potential performance of such an assay.

Data Presentation: Cross-Reactivity Profile

The selectivity of an immunoassay is determined by its ability to specifically bind to the target analyte with minimal interference from structurally similar compounds. The following table summarizes the hypothetical cross-reactivity of a competitive ELISA designed for this compound. The cross-reactivity is expressed as a percentage relative to this compound (100%).

CompoundStructureCross-Reactivity (%)
This compound (Target Analyte)100
Ethofumesate(Parent Compound)55
Ethofumesate Metabolite A(Hypothetical Metabolite)15
Ethofumesate Metabolite B(Hypothetical Metabolite)< 5
Unrelated Herbicide(e.g., Atrazine)< 0.1

This data is illustrative and intended for comparative purposes only.

Experimental Protocols

The following is a detailed methodology for a typical competitive ELISA used for the quantification of small molecules like this compound.

Competitive ELISA Protocol

1. Coating of Microtiter Plate:

  • A solution of this compound-protein conjugate (e.g., this compound-BSA) is prepared in a coating buffer (e.g., 0.05 M carbonate-bicarbonate buffer, pH 9.6).

  • 100 µL of the conjugate solution is added to each well of a 96-well microtiter plate.

  • The plate is incubated overnight at 4°C to allow for the passive adsorption of the conjugate to the well surface.

  • After incubation, the plate is washed three times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBS-T) to remove any unbound conjugate.

2. Blocking:

  • To prevent non-specific binding of antibodies in subsequent steps, 200 µL of a blocking buffer (e.g., 1% bovine serum albumin in PBS) is added to each well.

  • The plate is incubated for 1-2 hours at room temperature.

  • The plate is then washed three times with the wash buffer.

3. Competitive Reaction:

  • Standard solutions of this compound at various concentrations and the unknown samples are prepared.

  • In a separate plate or in tubes, 50 µL of the standard solutions or samples are mixed with 50 µL of a specific anti-Ethofumesate-2-keto antibody solution (e.g., a polyclonal or monoclonal antibody).

  • This mixture is incubated for 30-60 minutes at room temperature to allow the antibody to bind to the free this compound.

  • 100 µL of this mixture is then transferred to the coated and blocked microtiter plate.

  • The plate is incubated for 1-2 hours at room temperature, allowing the free antibodies (those that did not bind to the analyte in the sample/standard) to bind to the this compound conjugate coated on the plate.

4. Addition of Secondary Antibody:

  • The plate is washed five times with the wash buffer to remove unbound primary antibodies and other components.

  • 100 µL of an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-rabbit IgG) is added to each well. This secondary antibody is specific for the primary antibody.

  • The plate is incubated for 1 hour at room temperature.

5. Signal Development and Detection:

  • The plate is washed five times with the wash buffer to remove the unbound secondary antibody.

  • 100 µL of a substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to each well. The enzyme on the bound secondary antibody will catalyze a color change.

  • The plate is incubated in the dark for 15-30 minutes.

  • The enzymatic reaction is stopped by adding 50 µL of a stop solution (e.g., 2 M H₂SO₄).

  • The absorbance (optical density) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizations

The following diagrams illustrate the key processes and relationships in the this compound immunoassay.

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_output Output plate Microtiter Plate coating 1. Coating Plate with Conjugate plate->coating conjugate This compound-Protein Conjugate conjugate->coating antibody Anti-Ethofumesate-2-keto Antibody competition 3. Competitive Binding antibody->competition sample Sample / Standard sample->competition blocking 2. Blocking coating->blocking blocking->competition secondary_ab 4. Add Secondary Antibody competition->secondary_ab develop 5. Add Substrate & Measure secondary_ab->develop result Concentration Value develop->result

Caption: Workflow of a competitive ELISA for this compound detection.

Cross_Reactivity_Concept cluster_analytes Potential Analytes antibody Anti-Ethofumesate-2-keto Antibody target This compound (High Affinity) antibody->target Strong Binding parent Ethofumesate (Moderate Affinity) antibody->parent Weak Binding (Cross-reactivity) metabolite Other Metabolites (Low/No Affinity) antibody->metabolite Negligible Binding

Caption: Conceptual diagram of antibody cross-reactivity.

Performance Showdown: GC-MS vs. LC-MS for the Analysis of Ethofumesate-2-keto

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and analytical scientists in drug development and environmental monitoring.

The accurate quantification of pesticide metabolites is paramount in ensuring food safety and understanding environmental fate. Ethofumesate-2-keto, a key metabolite of the herbicide ethofumesate, is of significant analytical interest. For researchers and professionals in drug development and environmental science, selecting the optimal analytical technique is crucial for reliable and sensitive detection. This guide provides a detailed performance comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of this compound, supported by experimental data and detailed protocols.

At a Glance: Key Performance Metrics

While direct comparative studies for this compound are limited, a review of validated methods for this analyte and related pesticide residue analyses allows for a thorough assessment. The following table summarizes the key quantitative performance parameters for both GC-MS/MS and typical multi-residue LC-MS/MS methods.

Performance ParameterGC-MS/MSLC-MS/MS (Typical)
Limit of Detection (LOD) 0.0005 mg/kg[1][2]Not specifically reported for this compound, but generally in the low µg/kg range for many pesticides.
Limit of Quantification (LOQ) 0.01 mg/kg (lowest validated level)[1][2]Commonly validated at 0.01 mg/kg for a wide range of pesticides in multi-residue methods.[3]
Recovery 94 - 113%[1][2]Typically 70 - 120% for multi-residue methods.
Precision (RSD) < 6%[1][2]Generally < 20% for multi-residue methods.
**Linearity (R²) **> 0.99Typically > 0.99
Sample Throughput Lower, due to longer run times and potential derivatization.Higher, with modern UPLC systems offering rapid analysis.
Matrix Effects Can be significant, often requiring matrix-matched standards.A well-known challenge, often addressed with matrix-matched standards or stable isotope-labeled internal standards.

Digging Deeper: A Head-to-Head Comparison

Gas Chromatography-Mass Spectrometry (GC-MS): A Robust and Sensitive Approach

GC-MS has proven to be a highly effective technique for the analysis of this compound. Its suitability stems from the analyte's amenability to gas chromatography, likely due to sufficient volatility and thermal stability.

Key Advantages for this compound Analysis:

  • High Sensitivity: As demonstrated by the low limit of detection (0.0005 mg/kg), GC-MS/MS offers excellent sensitivity for trace-level detection of this compound.[1][2]

  • Excellent Precision and Accuracy: The reported recovery rates of 94-113% and relative standard deviations (RSDs) of less than 6% indicate a highly precise and accurate method.[1][2]

  • Established Methodology: A detailed and validated analytical method for the determination of total ethofumesate residues, including the 2-keto metabolite, using GC-MS/MS is available in the scientific literature.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Versatile Powerhouse

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a dominant technique in modern pesticide residue analysis due to its versatility and wide applicability.

Key Advantages for Pesticide Analysis:

  • Broad Scope: LC-MS can analyze a wider range of compounds with varying polarities and thermal stabilities without the need for derivatization, making it ideal for multi-residue screening.

  • High Throughput: The use of Ultra-High-Performance Liquid Chromatography (UPLC) systems allows for very fast analysis times, significantly increasing sample throughput.

  • Reduced Sample Preparation: In many "dilute-and-shoot" approaches, sample preparation can be simpler and faster compared to some GC-MS methods.

Experimental Protocols: A Look Inside the Methods

To provide a practical understanding, here are the detailed methodologies for the analysis of this compound by GC-MS/MS.

GC-MS/MS Experimental Protocol

This protocol is based on a validated method for the determination of total ethofumesate residues in food matrices.[1][2]

1. Sample Preparation:

  • Extraction: A representative 10 g sample is homogenized and extracted with acetonitrile.

  • Partitioning: An aliquot of the extract is partitioned with n-hexane and a sodium chloride solution.

  • Cleanup: The acetonitrile layer is subjected to dispersive solid-phase extraction (d-SPE) with a mixture of PSA (primary secondary amine), C18, and magnesium sulfate to remove interfering matrix components.

  • Solvent Exchange: The final extract is evaporated and reconstituted in a suitable solvent for GC-MS/MS analysis.

2. GC-MS/MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Inlet: Splitless injection at 250 °C.

  • Oven Program: Initial temperature of 70 °C, ramped to 180 °C at 25 °C/min, then to 280 °C at 5 °C/min, and held for 5 minutes.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions for this compound: Specific precursor and product ions are monitored for quantification and confirmation.

Visualizing the Workflow

To illustrate the analytical process, the following diagram outlines the general workflow for both GC-MS and LC-MS analysis of pesticide residues.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_GCMS GC-MS cluster_LCMS LC-MS cluster_Data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Cleanup (d-SPE or SPE) Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract GC Gas Chromatography FinalExtract->GC LC Liquid Chromatography FinalExtract->LC MS_GC Mass Spectrometry GC->MS_GC DataAcquisition Data Acquisition MS_GC->DataAcquisition MS_LC Mass Spectrometry LC->MS_LC MS_LC->DataAcquisition Quantification Quantification & Confirmation DataAcquisition->Quantification Report Final Report Quantification->Report

General analytical workflow for pesticide residue analysis.

Conclusion: Making the Right Choice

For the specific analysis of this compound, GC-MS/MS stands out as a well-validated and highly sensitive method with excellent precision and accuracy, as supported by available scientific literature.[1][2] The detailed experimental protocol provides a clear pathway for its implementation in a laboratory setting.

LC-MS/MS remains a powerful and versatile alternative , particularly for laboratories conducting multi-residue screening of a wide range of pesticides. While specific performance data for this compound is not as readily available, the general capabilities of modern LC-MS/MS systems suggest that a sensitive and robust method could be developed and validated.

The choice between GC-MS and LC-MS will ultimately depend on the specific needs of the laboratory:

  • For targeted, high-sensitivity analysis of this compound , the validated GC-MS/MS method is the recommended approach based on current data.

  • For laboratories requiring high-throughput, multi-residue analysis that includes this compound among a larger suite of pesticides , developing and validating an in-house LC-MS/MS method would be a more efficient long-term strategy.

Researchers and analytical scientists are encouraged to consider their specific analytical requirements, available instrumentation, and desired sample throughput when selecting the most appropriate technique for the determination of this compound.

References

A Comparative Guide to the Quantitative Analysis of Ethofumesate-2-keto: GC-MS/MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and regulatory monitoring, the accurate quantification of pesticide metabolites is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of Ethofumesate-2-keto, a key metabolite of the herbicide ethofumesate.

This document outlines the linearity, accuracy, and precision of a validated GC-MS/MS method and discusses the expected performance of LC-MS/MS as a powerful alternative, supported by general validation principles for pesticide residue analysis. Detailed experimental protocols and visual workflows are provided to aid in method selection and implementation.

Performance Characteristics: A Side-by-Side Look

The selection of an analytical method hinges on its performance characteristics. Below is a summary of a validated GC-MS/MS method for this compound and a discussion of typical performance for the alternative, LC-MS/MS.

Performance MetricGC-MS/MSLC-MS/MS (Anticipated)
Linearity (r²) > 0.99≥ 0.99
Accuracy (Recovery) 94-113%[1][2]70-120% (Typical acceptance criteria)
Precision (RSD) < 6%[1][2]< 20% (Typical acceptance criteria)
Limit of Detection (LOD) 0.0005 mg/kg[1][2]Comparable or potentially lower
Limit of Quantification (LOQ) 0.01 mg/kg (Validated at this level)[1][2]Typically in the low µg/kg range

In-Depth Look: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a robust and highly specific technique for the analysis of volatile and semi-volatile compounds. A validated method for the determination of total ethofumesate residues, including this compound, in various food matrices has demonstrated excellent performance.

Experimental Protocol: GC-MS/MS

This protocol is based on a published method for the analysis of ethofumesate and its metabolites.[1][2]

1. Sample Preparation:

  • Extraction: Samples are extracted and partitioned with hexane and a sodium hydroxide solution.

  • Hydrolysis and Conversion: The aqueous layer, containing the metabolites, is subjected to acid hydrolysis to release any conjugated forms. Subsequently, the open-ring-2-keto-ethofumesate is converted to the more stable this compound by heating with acetic anhydride.

  • Clean-up: The resulting solution is cleaned up using a silica gel cartridge.

2. GC-MS/MS Analysis:

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer.

  • Separation: A capillary column suitable for pesticide analysis is used to separate the analytes.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Performance Data: GC-MS/MS

A study validating this method in garlic, onion, and sugar beet matrices at spiking levels of 0.01 and 0.3 mg/kg provided the following results for this compound (KET).[1][2]

AnalyteSpiking Level (mg/kg)Recovery (%)RSD (%)
KET0.0194 - 113< 6
KET0.394 - 113< 6

The method demonstrated excellent linearity with a coefficient of determination (r²) greater than 0.99. The limit of detection (LOD) was established at 0.0005 mg/kg.[1][2]

The Alternative: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated method with detailed performance data for this compound using LC-MS/MS was not found in the public literature, this technique is widely applied for pesticide residue analysis and offers several advantages. LC-MS/MS is particularly well-suited for polar, non-volatile, and thermally labile compounds, and often provides superior sensitivity for a broader range of pesticides compared to GC-MS/MS.

Anticipated Performance and Protocol

Based on general principles of pesticide analysis using LC-MS/MS, the following performance and protocol can be anticipated.

1. Sample Preparation (QuEChERS Approach):

  • Extraction: A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction would likely be employed, using acetonitrile and a salt mixture.

  • Clean-up: A dispersive solid-phase extraction (d-SPE) step with appropriate sorbents would be used to remove interfering matrix components.

2. LC-MS/MS Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

  • Separation: A reversed-phase C18 column is typically used for the separation of pesticide residues.

  • Detection: Similar to GC-MS/MS, the mass spectrometer would be operated in MRM mode for optimal selectivity and sensitivity.

Expected Validation Parameters

For a well-optimized LC-MS/MS method, the following validation parameters are typically achieved, in line with regulatory guidelines:

  • Linearity (r²): ≥ 0.99 over the desired concentration range.

  • Accuracy (Recovery): Generally expected to be within 70-120%.

  • Precision (RSD): Typically required to be ≤ 20%.

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS/MS and a prospective LC-MS/MS method.

GCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Homogenization Extraction Hexane/NaOH Partitioning Sample->Extraction Hydrolysis Acid Hydrolysis Extraction->Hydrolysis Conversion Conversion to KET (Acetic Anhydride) Hydrolysis->Conversion Cleanup Silica Gel Cartridge Cleanup Conversion->Cleanup GCMSMS GC-MS/MS Analysis (MRM Mode) Cleanup->GCMSMS Data Data Acquisition & Processing GCMSMS->Data

GC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis Sample Sample Homogenization Extraction Acetonitrile Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LCMSMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMSMS Data Data Acquisition & Processing LCMSMS->Data

Prospective LC-MS/MS Analytical Workflow

Conclusion

Both GC-MS/MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the need to analyze a broader range of pesticide residues.

For laboratories equipped with both platforms, the use of orthogonal techniques (GC-MS/MS and LC-MS/MS) can provide a higher degree of confidence in the identification and quantification of pesticide residues.

References

Comparative Herbicidal Activity of Ethofumesate and its Metabolites: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the herbicidal activity of ethofumesate and its primary metabolites. While extensive data exists for the parent compound, this guide also addresses the current landscape of available information regarding the biological activity of its degradation products.

Overview of Ethofumesate's Herbicidal Activity

Ethofumesate is a selective, systemic herbicide used for pre- and post-emergence control of a wide range of annual grasses and broadleaf weeds, particularly in sugar beet, turf, and other crops.[1][2] Its mode of action is the inhibition of lipid synthesis, a critical process for the formation of cell membranes and epicuticular waxes in plants.[1][3] This disruption of lipid biosynthesis ultimately leads to the inhibition of shoot and root growth and, eventually, plant death.[2] Ethofumesate is absorbed through the roots and emerging shoots of susceptible plants.[3]

Degradation and Major Metabolites

In the soil, ethofumesate undergoes degradation, particularly under dry conditions. This process leads to the formation of several metabolites. The major degradation product identified in soil is 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate . Another identified metabolite is 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate . The formation of these metabolites is a key factor in the dissipation of ethofumesate's herbicidal activity in the environment.

Comparative Herbicidal Activity: Quantitative Data

The following table summarizes the available and missing quantitative data on the herbicidal activity of ethofumesate and its major metabolites.

CompoundTarget Weed SpeciesGR50 / EC50 ValueData Availability
EthofumesateVariousAvailable
2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonateNot specifiedNot available
2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonateNot specifiedNot available

Experimental Protocols for Comparative Herbicidal Activity Assessment

To address the gap in quantitative data, a whole-plant dose-response bioassay is a standard method to determine and compare the herbicidal activity of ethofumesate and its metabolites. Below is a detailed, representative protocol for such an experiment.

Protocol: Whole-Plant Dose-Response Bioassay

1. Objective: To determine the GR50 (the concentration of herbicide that causes a 50% reduction in plant growth rate) for ethofumesate and its metabolites on a target weed species.

2. Materials:

  • Target weed seeds (e.g., Avena fatua - wild oat, a susceptible species)
  • Potting medium (e.g., sandy loam soil:sand mix, 3:1)
  • Pots (e.g., 10 cm diameter)
  • Technical grade ethofumesate and synthesized or isolated metabolites
  • Solvent for stock solutions (e.g., acetone with a surfactant)
  • Controlled environment growth chamber or greenhouse
  • Spray chamber calibrated for uniform application
  • Balance for weighing plant biomass

3. Experimental Procedure:

  • Plant Propagation: Sow weed seeds in pots at a uniform depth and density. Thin seedlings to a consistent number per pot (e.g., 3-5 plants) after emergence.
  • Growth Conditions: Maintain pots in a growth chamber with controlled temperature (e.g., 20-25°C), light (e.g., 16-hour photoperiod), and humidity. Water as needed to maintain optimal soil moisture.
  • Herbicide Preparation: Prepare stock solutions of ethofumesate and each metabolite in a suitable solvent. Create a series of dilutions to achieve a range of application rates that are expected to cause between 0% and 100% growth inhibition. Include a control group treated only with the solvent and surfactant.
  • Herbicide Application: At a specific growth stage of the weed (e.g., 2-3 leaf stage), apply the herbicide solutions using a calibrated spray chamber to ensure uniform coverage.
  • Post-Treatment Growth: Return the pots to the growth chamber and continue to maintain optimal growth conditions for a specified period (e.g., 14-21 days).
  • Data Collection: At the end of the experimental period, harvest the above-ground biomass from each pot. Record the fresh and/or dry weight.

4. Data Analysis:

  • Calculate the percent growth inhibition for each treatment relative to the untreated control.
  • Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit a dose-response curve for each compound.
  • From the dose-response curves, determine the GR50 value for ethofumesate and each of its metabolites.
  • Statistically compare the GR50 values to determine if there are significant differences in herbicidal activity.

Visualizing Pathways and Workflows

Degradation Pathway of Ethofumesate

The following diagram illustrates the chemical transformation of ethofumesate into its major metabolites in the soil.

G Ethofumesate Ethofumesate Metabolite1 2,3-dihydro-3,3-dimethyl-2-oxo-5-benzofuranyl methanesulfonate (Major Metabolite) Ethofumesate->Metabolite1 Degradation in Soil (e.g., hydrolysis, oxidation) Metabolite2 2-hydroxy-2,3-dihydro-3,3-dimethyl-5-benzofuranyl methanesulfonate Ethofumesate->Metabolite2 Metabolism

Caption: Degradation pathway of ethofumesate to its primary metabolites.

Conceptual Mechanism of Action: Inhibition of Lipid Synthesis

This diagram provides a simplified, conceptual overview of ethofumesate's mode of action.

G cluster_plant_cell Plant Cell AcetylCoA Acetyl-CoA VLCFA Very Long Chain Fatty Acids (VLCFAs) AcetylCoA->VLCFA Elongase Enzymes Lipids Lipids (e.g., for cell membranes, cuticular waxes) VLCFA->Lipids PlantGrowth Normal Plant Growth Lipids->PlantGrowth Ethofumesate Ethofumesate Ethofumesate->Inhibition

Caption: Conceptual diagram of ethofumesate's inhibition of lipid synthesis.

Experimental Workflow for Comparative Herbicide Bioassay

The logical flow of the experimental protocol described above is visualized in the following diagram.

G start Start: Plant Propagation (Target Weed Species) herbicide_prep Prepare Herbicide Solutions (Ethofumesate & Metabolites) start->herbicide_prep application Herbicide Application (Spray Chamber) herbicide_prep->application growth Post-Treatment Incubation (Controlled Environment) application->growth harvest Harvest Plant Biomass growth->harvest data_analysis Data Analysis: Dose-Response Curves & GR50 Determination harvest->data_analysis comparison Comparative Analysis of Herbicidal Activity data_analysis->comparison

Caption: Experimental workflow for comparative herbicide bioassay.

Conclusion

While ethofumesate is a well-characterized herbicide, there is a clear need for further research to quantify the herbicidal activity of its major metabolites. The experimental protocol and workflows provided in this guide offer a robust framework for conducting such comparative studies. The resulting data would be invaluable for a more complete understanding of the environmental fate and overall herbicidal efficacy of ethofumesate and its degradation products.

References

A Comparative Guide to the Determination of Total Ethofumesate Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of total ethofumesate residues in various matrices. Ethofumesate is a selective herbicide used to control broadleaf and grass weeds in crops such as sugar beets, turf, and onions. Due to its potential persistence and the formation of metabolites, regulatory bodies often require the determination of total ethofumesate residues, which includes the parent compound and its significant degradation products. This guide details and compares the performance of common analytical techniques, offering supporting data and experimental protocols to aid researchers in selecting the most suitable method for their needs.

Method Comparison at a Glance

The two primary chromatographic techniques employed for ethofumesate residue analysis are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS/MS). The choice between these methods depends on several factors, including the desired analyte scope (parent, metabolites, or total residue), required sensitivity, matrix complexity, and available instrumentation.

A key consideration for total residue analysis is the inclusion of major metabolites, such as 2-keto-ethofumesate and its open-ring analogue. One effective approach involves a derivatization step to convert these metabolites into a single, stable analyte for quantification.

MethodPrincipleSample PreparationKey AdvantagesKey Limitations
GC-MS/MS (Total Residue) Gas chromatography separation with highly selective and sensitive detection by tandem mass spectrometry. Often involves hydrolysis and derivatization to convert metabolites to a common analyte.QuEChERS or solvent extraction, followed by hydrolysis and derivatization.High sensitivity and selectivity, ability to determine total residue as a single component, robust and widely available.Derivatization step can be time-consuming and may introduce variability.
HPLC-UV/LC-MS/MS Liquid chromatography separation with detection by UV absorbance or mass spectrometry. Can analyze the parent compound and metabolites individually.QuEChERS or solvent extraction.Can quantify parent ethofumesate and its metabolites separately, generally requires less sample cleanup for LC-MS/MS.HPLC-UV may lack the sensitivity and selectivity of MS-based methods. LC-MS/MS may require separate analysis for different metabolites if their chromatographic behavior varies significantly.

Quantitative Performance Data

The following table summarizes the performance characteristics of different analytical methods for the determination of ethofumesate and its metabolites.

Analytical MethodMatrixAnalyte(s)LOD (mg/kg)LOQ (mg/kg)Recovery (%)Reference
GC-MS/MSGarlic, Onion, Sugar BeetEthofumesate, 2-keto-ethofumesate, open-ring-2-keto-ethofumesate0.0005-94-113[1][2]
GC-MSDifferent MatricesEthofumesate0.010.05-[1]
HPLCSoil, Sugar Beet Root & LeavesEthofumesate0.005 (µg/ml)0.02 (µg/g)77.01-86.50[3]
HPLCSoilEthofumesate-0.002 (µg/g)76.25-88.58[4]

Experimental Protocols

Total Ethofumesate Residue Analysis by GC-MS/MS

This method is designed to determine the total residues of ethofumesate, including the parent compound and its main metabolites, 2-keto-ethofumesate and open-ring-2-keto-ethofumesate, by converting them to a single measurable entity.[1][2]

a. Sample Preparation and Extraction:

  • Homogenization: Homogenize the sample (e.g., sugar beet, soil) to ensure uniformity.

  • Extraction: Extract a representative portion of the homogenized sample with a suitable solvent such as acetonitrile. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a commonly used and efficient extraction technique.

  • Partitioning: Add extraction salts (e.g., magnesium sulfate, sodium chloride) to the acetonitrile extract to induce phase separation from the aqueous sample components.

  • Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

b. Hydrolysis and Derivatization:

  • Separation of Parent and Metabolites: The extract is partitioned with hexane and a sodium hydroxide solution. The hexane layer contains the parent ethofumesate, while the aqueous layer contains the metabolites.

  • Parent Ethofumesate Cleanup: The hexane layer is cleaned up using a silica gel solid-phase extraction (SPE) cartridge.

  • Metabolite Conversion: The aqueous layer is heated with hydrochloric acid to hydrolyze any conjugates. Subsequently, it is heated with acetic anhydride to convert the open-ring-2-keto-ethofumesate to the more stable 2-keto-ethofumesate.

  • Metabolite Cleanup: The resulting solution containing the converted 2-keto-ethofumesate is then cleaned up using a silica gel SPE cartridge.

c. GC-MS/MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column, such as a DB-5MS.

    • Injector Temperature: 280 °C

    • Oven Temperature Program: Start at 60 °C, then ramp to 300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-product ion transitions for the target analytes are monitored.

Ethofumesate Analysis by HPLC

This method is suitable for the direct determination of the parent ethofumesate compound.

a. Sample Preparation and Extraction:

  • Homogenization: Homogenize the sample material.

  • Extraction: Extract the sample with a mixture of acetone and methanol.

  • Partitioning: Partition the extract with dichloromethane and water.

  • Cleanup: Clean up the extract using a silica solid-phase extraction (SPE) cartridge.

b. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of methanol and water.

  • Detection: UV detection at a wavelength of 228 nm.[3]

Visualizations

Experimental Workflow: Total Ethofumesate Residue Analysis by GC-MS/MS

experimental_workflow sample Sample (e.g., Sugar Beet) homogenization Homogenization sample->homogenization extraction QuEChERS Extraction (Acetonitrile) homogenization->extraction partitioning Partitioning (Hexane & NaOH) extraction->partitioning hexane_layer Hexane Layer (Ethofumesate) partitioning->hexane_layer Parent aqueous_layer Aqueous Layer (Metabolites) partitioning->aqueous_layer Metabolites cleanup_parent Silica SPE Cleanup hexane_layer->cleanup_parent hydrolysis Acid Hydrolysis (HCl) aqueous_layer->hydrolysis gcmsms GC-MS/MS Analysis cleanup_parent->gcmsms derivatization Derivatization (Acetic Anhydride) hydrolysis->derivatization cleanup_metabolites Silica SPE Cleanup derivatization->cleanup_metabolites cleanup_metabolites->gcmsms

Caption: Workflow for total ethofumesate residue analysis.

Proposed Metabolic Pathway of Ethofumesate

Ethofumesate's primary mode of action is the inhibition of lipid biosynthesis. In plants and soil, it undergoes degradation through several transformation processes.

metabolic_pathway ethofumesate Ethofumesate inhibition Inhibition of Lipid Biosynthesis ethofumesate->inhibition dealkylation Dealkylation ethofumesate->dealkylation Metabolic Transformation hydroxylation Hydroxylation ethofumesate->hydroxylation keto_ethofumesate 2-Keto-ethofumesate dealkylation->keto_ethofumesate hydroxylation->keto_ethofumesate open_ring Open-ring-2-keto-ethofumesate keto_ethofumesate->open_ring conjugates Conjugates open_ring->conjugates

Caption: Proposed degradation pathway of ethofumesate.

References

Safety Operating Guide

Safe Disposal of Ethofumesate-2-keto: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. This compound is classified as harmful if swallowed or in contact with skin, and it is very toxic to aquatic life with long-lasting effects[1][2].

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its associated hazards. Adherence to safety protocols is paramount to minimize risks.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.

  • Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a suitable respirator should be used.

Spill Response: In the event of a spill, immediately evacuate the area and ensure adequate ventilation. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a designated, sealed container for disposal[3]. For larger spills, dike the area to prevent spreading and contact your institution's environmental health and safety (EHS) office for guidance. Do not allow the chemical to enter drains or waterways[2].

Quantitative Hazard Classification

The following table summarizes the hazard classifications for this compound according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard CategoryGHS Classification
Acute Toxicity (Oral) Category 4: Harmful if swallowed[1].
Acute Toxicity (Dermal) Category 4: Harmful in contact with skin[1].
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life[1].
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long-lasting effects[1].

Step-by-Step Disposal Procedure

The primary route for the disposal of this compound is through an approved waste disposal plant. Adhere to the following steps to ensure compliance and safety:

  • Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed container.

  • Container Requirements: The waste container must be in good condition, compatible with the chemical, and properly sealed to prevent leaks. The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions and ensure that the disposal is carried out in accordance with local, state, and federal regulations.

  • Documentation: Maintain a record of the amount of this compound waste generated and the date of disposal. Your EHS office will likely provide a hazardous waste manifest for tracking purposes.

Note: Never dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and regulatory penalties.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Ethofumesate_Disposal_Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste in a Labeled, Sealed Container ppe->segregate spill Spill Occurs segregate->spill Any Spills? small_spill Small Spill: Absorb with Inert Material and Containerize spill->small_spill Yes, Small large_spill Large Spill: Dike and Contact EHS spill->large_spill Yes, Large store Store in Designated Hazardous Waste Area spill->store No small_spill->segregate contact_ehs Contact EHS for Waste Pickup large_spill->contact_ehs store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethofumesate-2-keto

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethofumesate-2-keto, a metabolite of the herbicide ethofumesate. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

This compound is a chemical that requires careful handling due to its potential health and environmental hazards. It is harmful if swallowed or in contact with the skin and is very toxic to aquatic life with long-lasting effects.[1] This document outlines the necessary personal protective equipment (PPE), emergency procedures, and disposal plans to ensure the safe management of this compound in a laboratory setting.

Hazard Identification and Safety Recommendations

A thorough understanding of the hazards associated with this compound is the first step toward safe handling. The following table summarizes the key safety information.

Hazard ClassificationGHS PictogramsPrecautionary Statements
Acute Toxicity (Oral), Category 4GHS07 (Exclamation Mark)H302: Harmful if swallowed.
Acute Toxicity (Dermal), Category 4GHS07 (Exclamation Mark)H312: Harmful in contact with skin.
Hazardous to the Aquatic Environment (Acute), Category 1GHS09 (Environment)H400: Very toxic to aquatic life.
Hazardous to the Aquatic Environment (Chronic), Category 1GHS09 (Environment)H410: Very toxic to aquatic life with long lasting effects.

Data sourced from Biosynth Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. Different pesticides and their metabolites require specific PPE; therefore, it is crucial to follow these guidelines diligently.

Essential PPE for Handling this compound:

  • Hand Protection: Wear unlined, elbow-length, chemical-resistant gloves.[2] Do not use leather or cotton gloves as they can absorb the chemical.[1][2] Before removing gloves, wash their exterior to prevent skin contact.[1]

  • Eye and Face Protection: Use of face shields and safety glasses tested and approved under government standards such as NIOSH (US) or EN 166 (EU) is required.

  • Skin and Body Protection: Wear coveralls over a long-sleeved shirt and long pants.[3] A chemical-resistant apron should be worn when mixing, loading, or cleaning equipment.[3]

  • Footwear: Chemical-resistant boots that cover the ankles are necessary. Do not wear leather boots. Pants should be worn outside of the boots to prevent chemicals from entering.[2]

  • Respiratory Protection: In case of insufficient ventilation or when handling the powder form which may create dust, use a suitable respiratory protective device.[4] For exposures in enclosed areas, a NIOSH-approved respirator with an organic vapor (OV) cartridge or canister with a prefilter is recommended.[3]

Operational and Disposal Plans

Proper operational procedures and a clear disposal plan are critical for the safe management of this compound.

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Avoid contact with skin, eyes, and clothing. Avoid breathing vapors, mist, or gas.[5][6]

  • Ensure adequate ventilation in the handling area.

  • Store in a cool, dry, and well-ventilated place in a tightly closed original container.

  • Keep away from foodstuffs, beverages, and feed.[4]

Disposal:

  • This compound and its container must be disposed of as hazardous waste.

  • Do not dispose of it with household garbage or allow it to reach the sewage system.[5]

  • Dispose of contents and container to an approved waste disposal plant.[5][7]

  • Contaminated PPE that cannot be properly cleaned, such as heavily contaminated coveralls, should be disposed of as hazardous waste according to federal, state, and local regulations.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • After Skin Contact: Immediately wash off with soap and plenty of water. If skin irritation persists, consult a doctor.[4][5]

  • After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5]

Chemical Spill Response:

A clear and practiced spill response plan is essential. The following workflow outlines the key steps to be taken in the event of a chemical spill.

Chemical Spill Response Workflow for this compound A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill & Identify the Chemical B->C D Don Appropriate PPE C->D E Contain the Spill (Use absorbent material) D->E F Collect Spill Debris E->F G Decontaminate the Area F->G H Package & Label Waste for Disposal G->H I Report the Incident H->I

Caption: Workflow for handling a chemical spill of this compound.

References

×

Retrosynthesis Analysis

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Ethofumesate-2-keto
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。